1-Chloro-2,3-difluoro-4-nitrobenzene
Description
Properties
IUPAC Name |
1-chloro-2,3-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRRFRIDGZHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431545 | |
| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169468-80-8 | |
| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Chloro-2,3-difluoro-4-nitrobenzene physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,3-difluoro-4-nitrobenzene
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of this compound (CAS No. 169468-80-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the compound's utility as a versatile chemical intermediate. The narrative emphasizes the causality behind its chemical behavior and outlines robust protocols for its synthesis and characterization, ensuring scientific integrity and reproducibility.
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a poly-substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Halogenated nitrobenzenes are crucial intermediates, serving as foundational scaffolds for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The specific arrangement of chloro, fluoro, and nitro substituents on the benzene ring of this molecule imparts a unique reactivity profile, making it a valuable precursor for introducing fluorine atoms into target structures—a common strategy to enhance metabolic stability and bioavailability in drug candidates. This guide delves into the core scientific principles governing its properties and applications.
Section 1: Chemical Identity and Core Physicochemical Properties
Precise identification and understanding of a compound's physical properties are the bedrock of its application in research and development. The key identifiers and properties for this compound are summarized below.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 169468-80-8 | [2] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [2] |
| Molecular Weight | 193.54 g/mol | [3][4] |
| InChI | InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | [2] |
| InChIKey | OFQRRFRIDGZHSC-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)Cl | [2] |
| Synonyms | 4-Chloro-2,3-difluoronitrobenzene | [1][3] |
Physicochemical Data
The experimental and computed physicochemical data for this compound are presented in the following table. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Comments and Source |
| Appearance | Light yellow liquid | [3] |
| Melting Point | Not Applicable | The compound is a liquid at room temperature.[3] |
| Boiling Point | 251.2 °C at 760 mmHg | Experimental value.[3] |
| Density | 1.591 g/cm³ | Experimental value.[3] |
| Flash Point | 105.7 °C | Experimental value.[3] |
| Refractive Index | 1.532 | Experimental value.[3] |
| Solubility | No experimental data available. | Predicted to be soluble in polar organic solvents like methanol, ethanol, DMF, and DMSO due to its polar substituents.[1][5] |
| XLogP3 | 2.6 | Computed value, indicating moderate lipophilicity.[2] |
| Polar Surface Area | 45.8 Ų | Computed value.[2] |
Section 2: Synthesis and Characterization Workflow
The reliable synthesis and rigorous characterization of a chemical intermediate are paramount for its successful use in multi-step synthetic campaigns. This section outlines a plausible synthetic route and provides self-validating protocols for purification and analysis.
Rationale for Synthetic Strategy
The synthesis of fluorinated aromatics often relies on nucleophilic aromatic substitution (SNAr), particularly the Halogen Exchange (Halex) reaction. This strategy is effective for producing chlorofluoronitrobenzenes from more readily available dichloronitrobenzene precursors.[6] The presence of the electron-withdrawing nitro group is essential, as it activates the aromatic ring towards nucleophilic attack by fluoride ions. A plausible and industrially relevant approach for synthesizing this compound is the nitration of 1-chloro-2,3-difluorobenzene.
The overall workflow from synthesis to final characterization is a self-validating loop, where each analytical step confirms the success of the previous stage.
References
- 1. CAS 169468-80-8: 4-Chloro-2,3-difluoronitrobenzene [cymitquimica.com]
- 2. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 169468-80-8,4-CHLORO-2,3-DIFLUORONITROBENZENE | lookchem [lookchem.com]
- 4. 169468-80-8 | 4-Chloro-2,3-difluoronitrobenzene - Alachem Co., Ltd. [alachem.co.jp]
- 5. 3-CHLORO-2,4-DIFLUORONITROBENZENE price,buy 3-CHLORO-2,4-DIFLUORONITROBENZENE - chemicalbook [chemicalbook.com]
- 6. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Chloro-2,3-difluoro-4-nitrobenzene (CAS: 169468-80-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Chloro-2,3-difluoro-4-nitrobenzene, a versatile chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Drawing on established principles of organic chemistry and data from analogous compounds, this document will detail its physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications, offering field-proven insights for its effective utilization in research and development.
Compound Identity and Physicochemical Properties
This compound is a polysubstituted aromatic compound. The presence of electron-withdrawing fluorine and nitro groups, along with a reactive chlorine atom, makes it a highly valuable building block for the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 169468-80-8 | [1] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [1] |
| Molecular Weight | 193.53 g/mol | [1] |
| Appearance | Light yellow liquid | Inferred from similar compounds |
| Boiling Point | 251.2 ± 35.0 °C (Predicted) | |
| Density | 1.591 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, methanol, ethanol) and slightly soluble in water.[2] | Inferred from analogous compounds |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes Cl [label="Cl"]; F1 [label="F"]; F2 [label="F"]; N [label="N"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; H2 [label="H"];
// Benzene ring edges C1 -- C2 [style=solid, len=1.5]; C2 -- C3 [style=solid, len=1.5]; C3 -- C4 [style=solid, len=1.5]; C4 -- C5 [style=solid, len=1.5]; C5 -- C6 [style=solid, len=1.5]; C6 -- C1 [style=solid, len=1.5];
// Double bonds in benzene ring C1 -- C2 [style=bold, len=1.5]; C3 -- C4 [style=bold, len=1.5]; C5 -- C6 [style=bold, len=1.5];
// Substituent edges C1 -- Cl [style=solid, len=1.5]; C2 -- F1 [style=solid, len=1.5]; C3 -- F2 [style=solid, len=1.5]; C4 -- N [style=solid, len=1.5]; N -- O1 [style=bold, len=1.0]; N -- O2 [style=solid, len=1.0]; C5 -- H1 [style=solid, len=1.5]; C6 -- H2 [style=solid, len=1.5];
// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; Cl [pos="0,3!"]; F1 [pos="-2.6,1.5!"]; F2 [pos="-2.6,-1.5!"]; N [pos="0,-3!"]; O1 [pos="-1,-4!"]; O2 [pos="1,-4!"]; H1 [pos="2.6,-1.5!"]; H2 [pos="2.6,1.5!"]; }
Caption: Molecular structure of this compound.
Synthesis Methodology
A key process for this transformation is the Halex reaction (halogen exchange), which is widely employed in the industrial synthesis of fluoroaromatics. This reaction typically involves the use of an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures. The presence of a phase-transfer catalyst can significantly enhance the reaction rate and yield.
Caption: Proposed synthesis workflow for this compound.
Proposed Experimental Protocol:
This protocol is a model based on the synthesis of similar chlorofluoronitrobenzenes and would require optimization for this specific target molecule.[3]
-
Reaction Setup: A stirred-tank reactor equipped with a reflux condenser, thermometer, and nitrogen inlet is charged with 1,2,3-trichloro-4-nitrobenzene, a polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide), and spray-dried potassium fluoride. A phase-transfer catalyst, such as a quaternary ammonium salt, can be added to improve reaction efficiency.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 150 to 220 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by gas chromatography (GC) to track the consumption of the starting material and the formation of the desired product and any intermediates.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed from the filtrate by vacuum distillation. The crude product is purified by fractional distillation under reduced pressure or by column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent is crucial as it effectively solvates the potassium cation, thereby increasing the nucleophilicity of the fluoride anion. Solvents like sulfolane and DMF are chosen for their high boiling points, which are necessary for the high reaction temperatures required for the activation of the C-Cl bond.
-
Reagent: Spray-dried potassium fluoride is used to ensure an anhydrous environment, as the presence of water can significantly reduce the efficiency of the fluoride ions.
-
Catalyst: A phase-transfer catalyst facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs, thus accelerating the rate of substitution.
Spectroscopic Data and Characterization
While a complete set of spectral data is not publicly available, some key spectroscopic information has been reported.
Table 2: Spectroscopic Data for this compound
| Technique | Reported Data | Source |
| ¹³C NMR | Chemical shifts (ppm) available. | [4] |
| ¹H NMR | Data not explicitly found, but would be expected to show two distinct aromatic proton signals. | Inferred |
| Mass Spectrometry | Data not explicitly found, but would show a molecular ion peak corresponding to the molecular weight. | Inferred |
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to exhibit two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The coupling constants would be indicative of their ortho relationship.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to the electronegative fluorine, chlorine, and nitro groups will be significantly downfield.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) at m/z 193 and an M+2 peak with approximately one-third the intensity of the M+ peak, which is characteristic of the presence of a single chlorine atom.
Reactivity and Synthetic Utility
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The benzene ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms.[5][6][7]
The chlorine atom is the most probable site for nucleophilic displacement due to the C-Cl bond being weaker than the C-F bond. The ortho and para positioning of the electron-withdrawing groups relative to the chlorine atom further enhances its reactivity by stabilizing the Meisenheimer complex intermediate formed during the substitution reaction.[7]
References
- 1. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 3. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
An In-depth Technical Guide to 1-Chloro-2,3-difluoro-4-nitrobenzene: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity.[1] Among the vast array of fluorinated building blocks, substituted nitrobenzenes represent a particularly versatile class of intermediates. 1-Chloro-2,3-difluoro-4-nitrobenzene, a strategically functionalized aromatic ring, serves as a powerful synthon for the construction of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. It is intended to serve as a practical resource for scientists engaged in drug discovery and process development, offering insights into the causality behind its synthetic utility and providing actionable protocols.
Section 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. This section details the key identifiers and physicochemical characteristics of this compound.
Core Identification
The compound is unambiguously identified by the following descriptors:
-
IUPAC Name: this compound[2]
-
Chemical Formula: C₆H₂ClF₂NO₂[2]
-
CAS Number: 169468-80-8[2]
-
Canonical SMILES: C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)Cl[2]
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for related isomers is available, certain properties for the title compound are predicted based on computational models.
| Property | Value | Source |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 41-43 °C (for the related isomer 3-Chloro-2,4-difluoronitrobenzene) | [5] |
| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [5] |
| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in methanol and other organic solvents. | [5] |
| XLogP3-AA | 2.6 | [2] |
Section 2: Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals would likely appear as complex multiplets due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts can be predicted using established increments for the chloro, fluoro, and nitro substituents. Quaternary carbons, including those attached to the substituents, are typically weaker in intensity.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorption bands of its functional groups.[8][9][10]
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of protons on the aromatic ring.[8] |
| Nitro Group (N-O Stretch) | 1550 and 1350 (asymmetric and symmetric) | Strong absorptions characteristic of the NO₂ group.[10] |
| Aromatic C=C Stretch | 1600 - 1475 | Multiple bands indicating the benzene ring.[8] |
| C-F Stretch | 1300 - 1000 | Strong absorptions typical for aryl fluorides. |
| C-Cl Stretch | 800 - 600 | Strong absorption indicating the presence of a chloro substituent.[10] |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.[11]
Expected Fragmentation Pattern:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass of 46), leading to a significant [M-46]⁺ fragment.
-
Loss of Cl: Cleavage of the C-Cl bond would result in an [M-35]⁺ or [M-37]⁺ fragment.
-
Loss of CO: Subsequent fragmentation of the aromatic ring can lead to the loss of carbon monoxide (mass of 28).
Section 3: Synthesis Protocol
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (halogen exchange or Halex reaction) on a suitable polychlorinated precursor. The following protocol is based on established methodologies for the preparation of related chlorofluoronitrobenzenes.[12]
Reaction Principle
The synthesis involves the selective displacement of a chlorine atom with a fluorine atom using an alkali metal fluoride, such as potassium fluoride (KF). The reaction is typically carried out in a high-boiling polar aprotic solvent or, advantageously, in the absence of a solvent using the molten substrate as the reaction medium. A phase-transfer catalyst is often employed to enhance the reactivity of the fluoride salt.
Experimental Workflow: Synthesis from 2,3,4-trichloronitrobenzene
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2,3,4-Trichloronitrobenzene
-
Potassium Fluoride (spray-dried or anhydrous)
-
Tetrabutylammonium bromide (or other suitable phase-transfer catalyst)
-
High-boiling point solvent (e.g., sulfolane, optional)
Procedure:
-
Preparation: To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2,3,4-trichloronitrobenzene and the phase-transfer catalyst (e.g., 5 mol%).
-
Reaction Initiation: Heat the mixture with stirring to create a homogenous melt (if no solvent is used) or solution. Add spray-dried potassium fluoride (approximately 1.1 equivalents per chlorine atom to be replaced).
-
Reaction: Increase the temperature to 180-200 °C and maintain for several hours. The reaction progress should be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Workup: After completion, cool the reaction mixture to approximately 80 °C and filter to remove the potassium chloride byproduct and any unreacted potassium fluoride.
-
Purification: The crude product (the filtrate) is then purified by fractional distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous potassium fluoride is crucial as water can compete with the fluoride ion as a nucleophile, leading to undesired side products.
-
Phase-Transfer Catalyst: The catalyst facilitates the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the reaction occurs, significantly accelerating the rate of substitution.
-
High Temperature: Nucleophilic aromatic substitution reactions on deactivated rings (or those with less activating groups) require high temperatures to overcome the activation energy barrier.
Section 4: Applications in Drug Development
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of biologically active molecules. The presence of multiple reactive sites allows for sequential and regioselective modifications.
The Role in Nucleophilic Aromatic Substitution (SₙAr)
The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In this compound, the chlorine atom is para to the nitro group, making it highly susceptible to displacement by a wide range of nucleophiles. This reactivity is the cornerstone of its application in drug synthesis.
Common nucleophiles used in SₙAr reactions with this substrate include:
-
Aliphatic and aromatic amines
-
Alcohols and phenols (as alkoxides or phenoxides)
-
Thiols (as thiolates)
Synthesis of Kinase Inhibitor Scaffolds
A prominent application of this building block is in the synthesis of kinase inhibitors, many of which feature a substituted aniline or related heterocyclic core. The reaction of this compound with an amine, followed by reduction of the nitro group, provides a straightforward route to valuable diamine intermediates.
Caption: SₙAr reaction followed by nitro reduction to form key drug intermediates.
This two-step sequence allows for the introduction of a diverse range of side chains (from the amine nucleophile) that can be tailored to target the specific binding pockets of different kinases. The resulting difluoro-substituted aniline can then be further elaborated into various heterocyclic cores common in kinase inhibitor drugs.[4][5][13]
Section 5: Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a high-value building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategically placed activating and leaving groups make it an ideal substrate for nucleophilic aromatic substitution reactions, providing a reliable and versatile route to key intermediates for targeted therapies. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this powerful tool in the quest for novel and more effective medicines.
References
- 1. "An Improved Process For The Preparation Of Dichloronitrobenzene From [quickcompany.in]
- 2. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Benzene, 1-chloro-2-nitro- [webbook.nist.gov]
- 12. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 13. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Chloro-2,3-difluoro-4-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,3-difluoro-4-nitrobenzene is a halogenated and nitrated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, two fluorine atoms, and a nitro group on a benzene ring, imparts specific reactivity that is highly valuable in the synthesis of complex molecules. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution, making it a key intermediate in the production of various specialty chemicals, agrochemicals, and particularly, active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development.
Chemical Identity and Synonyms
The unambiguous identification of a chemical compound is paramount for scientific communication and safety. The nomenclature and key identifiers for this compound are outlined below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 169468-80-8[2] |
| Molecular Formula | C₆H₂ClF₂NO₂[1] |
| Molecular Weight | 193.54 g/mol [2] |
This compound is also known by several synonyms, which may be encountered in chemical literature and commercial catalogs:
-
4-Chloro-2,3-difluoronitrobenzene
-
Benzene, 1-chloro-2,3-difluoro-4-nitro-
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in chemical reactions and its handling and storage requirements. While experimental data for this specific isomer is not widely published, data from the closely related isomer, 3-chloro-2,4-difluoronitrobenzene, provides valuable estimates.
Table 2: Physicochemical Properties
| Property | Value (or estimated value) |
| Appearance | White to light yellow crystalline solid |
| Melting Point | ~41-43 °C (estimate based on isomer) |
| Boiling Point | ~243 °C (estimate based on isomer) |
| Solubility | Soluble in methanol and other common organic solvents. |
Synthesis of this compound
The synthesis of polychlorinated and fluorinated nitroaromatic compounds often involves multi-step processes. A plausible and common method for the preparation of compounds like this compound is through the nitration of a corresponding halogenated precursor.
Proposed Synthetic Pathway
A logical synthetic route would start from 1-chloro-2,3-difluorobenzene. The nitration of this starting material would introduce the nitro group at the 4-position, directed by the existing halogen substituents.
Caption: Proposed synthesis of this compound via nitration.
Experimental Protocol: General Nitration Procedure
The following is a generalized protocol for the nitration of an aromatic compound, which can be adapted for the synthesis of this compound.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the starting material, 1-chloro-2,3-difluorobenzene.
-
Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the stirred solution of 1-chloro-2,3-difluorobenzene via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Workup: The solid product can be collected by filtration, washed with cold water until the washings are neutral, and then dried. If the product is an oil, it can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Chemical Reactivity and Applications in Drug Development
The chemical behavior of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned para to the chlorine atom, significantly activates the C-Cl bond towards nucleophilic attack. The fluorine atoms further enhance the electrophilicity of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom is the most probable leaving group in SNAr reactions due to the C-Cl bond being weaker than the C-F bond. This allows for the selective introduction of a wide range of nucleophiles at the 1-position.
Caption: General scheme of nucleophilic aromatic substitution on this compound.
Common nucleophiles used in reactions with this class of compounds include:
-
Amines (R-NH₂): Reaction with primary or secondary amines yields N-substituted 2,3-difluoro-4-nitroanilines. These aniline derivatives are crucial intermediates for the synthesis of a variety of heterocyclic compounds and can be further functionalized. For example, the reduction of the nitro group to an amine provides a difunctionalized benzene ring, which is a common scaffold in many pharmaceutical agents.[3]
-
Alcohols/Phenols (R-OH): In the presence of a base, alcohols and phenols can displace the chloride to form aryl ethers.
-
Thiols (R-SH): Thiolates are excellent nucleophiles and react readily to form thioethers.
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups.[4] Compounds like this compound are valuable starting materials for incorporating a difluorinated phenyl moiety into a target molecule.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ over Pd/C).[5] This transformation is often a key step in multi-step syntheses, as it unmasks a versatile amino group that can undergo a wide range of subsequent reactions, including amide bond formation, diazotization, and the formation of nitrogen-containing heterocycles.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on data for related chloronitrobenzenes, the primary hazards include:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6]
-
Irritation: May cause skin and eye irritation.
-
Long-term effects: Suspected of causing genetic defects and cancer. May cause damage to organs through prolonged or repeated exposure.[6]
In case of exposure, immediate medical attention is advised. Contaminated clothing should be removed, and the affected area should be washed thoroughly with soap and water.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily derived from its susceptibility to nucleophilic aromatic substitution, which allows for the controlled introduction of various functional groups. This reactivity, combined with the presence of fluorine atoms, makes it a desirable building block for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and development.
References
- 1. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral data for 1-Chloro-2,3-difluoro-4-nitrobenzene (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-Chloro-2,3-difluoro-4-nitrobenzene
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of substituted aromatic compounds is paramount. This compound, a molecule featuring a complex arrangement of electron-withdrawing groups on a benzene ring, serves as a pertinent case study. Its utility in drug development, particularly as a scaffold or intermediate, necessitates a comprehensive understanding of its chemical identity and purity, which can only be achieved through rigorous spectroscopic analysis.
This guide provides a detailed examination of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first principles to present a predictive yet robust analysis. The focus is not merely on the data itself, but on the causality—the rationale behind the expected spectral features—offering researchers a framework for interpreting data for similarly complex molecules.
Molecular Structure and Electronic Effects
The substitution pattern on the benzene ring dictates the molecule's electronic environment and, consequently, its spectroscopic signature. The molecule contains four substituents: a chloro group, two fluoro groups, and a nitro group. All are electron-withdrawing, creating a significantly electron-deficient aromatic system.
-
Nitro Group (-NO₂): A powerful deactivating group with strong -I (inductive) and -M (mesomeric) effects, it significantly deshields the aromatic protons and carbons, particularly those ortho and para to it.
-
Fluorine (-F): The most electronegative element, it exerts a strong -I effect. However, it also has a +M effect due to its lone pairs, which can influence adjacent atoms. Its primary impact on NMR will be strong deshielding and characteristic C-F and H-F spin-spin couplings.
-
Chlorine (-Cl): Similar to fluorine, it has a -I and +M effect, though its inductive effect is weaker than fluorine's.
The interplay of these effects will determine the precise chemical shifts and coupling constants observed.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its good solubilizing power and relatively simple solvent signal.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, defining the 0 ppm reference point. For ¹⁹F NMR, a common external or internal standard like CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm) is used.[1]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex coupling patterns in this molecule.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-4096 scans with proton decoupling to produce singlets for each carbon, enhancing the signal-to-noise ratio. A relaxation delay of 2-5 seconds is appropriate.
-
¹⁹F NMR: Acquire 64-128 scans. Proton decoupling is often employed to simplify the spectra, though proton-coupled spectra can provide valuable H-F coupling information.
-
Predicted NMR Data and Interpretation
The spectrum is expected to show two signals in the aromatic region (typically 7.0-9.0 ppm).
-
H-6: This proton is ortho to the chlorine atom and meta to the nitro group. It will be the most upfield (least deshielded) of the two protons. It is expected to appear as a doublet of doublets of doublets (ddd) due to coupling with H-5 (³JHH, ortho coupling), F-2 (⁴JHF, meta coupling), and F-3 (⁵JHF, para coupling).
-
H-5: This proton is ortho to the nitro group and meta to the chlorine atom. The powerful electron-withdrawing effect of the adjacent nitro group will shift this proton significantly downfield. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (³JHH, ortho coupling) and F-3 (⁴JHF, meta coupling). The coupling to F-2 (⁵JHF) might be too small to be resolved.
Six distinct signals are expected in the aromatic region (110-160 ppm). The use of proton-decoupled ¹³C NMR is standard, simplifying the spectrum to six singlets, though C-F coupling will introduce splitting.[2][3]
-
Carbons bonded to Fluorine (C-2, C-3): These will be significantly downfield and will appear as doublets with large one-bond C-F coupling constants (¹JCF).
-
Carbon bonded to Chlorine (C-1): The electronegativity of chlorine will shift this carbon downfield.
-
Carbon bonded to Nitro Group (C-4): This carbon is typically deshielded, although the effect is less pronounced than for carbons bearing halogens.
-
Carbons bonded to Hydrogen (C-5, C-6): These carbons will be the most shielded (upfield) and can be distinguished by their coupling to fluorine. C-5 will show a larger coupling to F-3 (³JCF) and a smaller one to F-2 (⁴JCF). C-6 will show coupling to F-2 (³JCF) and F-3 (⁴JCF).
Two signals are expected for the two non-equivalent fluorine atoms. The chemical shift range for organofluorine compounds is very wide.[4]
-
F-2 and F-3: These will appear as two distinct signals. Each will be a doublet due to coupling to the adjacent fluorine (³JFF). They will also exhibit smaller couplings to the aromatic protons H-6 and H-5, resulting in more complex multiplets (e.g., doublet of doublets). Their exact chemical shifts are sensitive to the overall electronic environment.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | ~7.80 | ddd | ³JHH = ~8-9, ⁴JHF = ~5-7, ⁵JHF = ~1-2 | H-6 |
| ¹H | ~8.30 | dd | ³JHH = ~8-9, ⁴JHF = ~7-9 | H-5 |
| ¹³C | ~120-130 | (d) | C-1 (C-Cl) | |
| ¹³C | ~145-155 | d | ¹JCF = ~240-260 | C-2 (C-F) |
| ¹³C | ~140-150 | d | ¹JCF = ~240-260 | C-3 (C-F) |
| ¹³C | ~148-155 | (t) | C-4 (C-NO₂) | |
| ¹³C | ~125-135 | dd | C-5 (C-H) | |
| ¹³C | ~115-125 | dd | C-6 (C-H) | |
| ¹⁹F | -110 to -140 | ddd | ³JFF = ~20, ⁴JHF = ~7-9, ⁵JHF = ~1-2 | F-3 |
| ¹⁹F | -110 to -140 | ddd | ³JFF = ~20, ⁴JHF = ~5-7, ⁵JHF = ~1-2 | F-2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly against a crystal (e.g., diamond).
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is taken first and automatically subtracted from the sample spectrum.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by absorptions from the nitro group and the various bonds involving the aromatic ring and halogens.
| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1600 - 1585, 1500 - 1400 | C=C Stretch | Aromatic Ring |
| 1570 - 1500 | N=O Asymmetric Stretch | Nitro (-NO₂) |
| 1370 - 1300 | N=O Symmetric Stretch | Nitro (-NO₂) |
| 1250 - 1000 | C-F Stretch | Aryl-Fluoride |
| 800 - 600 | C-Cl Stretch | Aryl-Chloride |
The most characteristic and intense peaks will be the asymmetric and symmetric stretches of the nitro group, providing definitive evidence of its presence.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides detailed fragmentation patterns. The sample is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Predicted MS Data and Interpretation
The molecular weight of this compound is 193.53 g/mol .[5]
-
Molecular Ion (M⁺˙): The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic isotopic pattern for any chlorine-containing fragment.[6] The molecular ion will appear as two peaks:
-
m/z 193: Corresponding to the molecule with ³⁵Cl.
-
m/z 195: Corresponding to the molecule with ³⁷Cl, with an intensity about one-third of the m/z 193 peak.
-
-
Fragmentation Pattern: Aromatic systems are relatively stable, but the substituents provide clear pathways for fragmentation.[7]
-
Loss of NO₂: Cleavage of the C-N bond is very common for nitroaromatics, leading to a fragment at m/z 147/149 ([M - 46]⁺).
-
Loss of NO: A rearrangement followed by the loss of a neutral NO molecule can occur, giving a peak at m/z 163/165 ([M - 30]⁺).
-
Loss of Cl: Cleavage of the C-Cl bond would result in a fragment at m/z 158 ([M - 35]⁺).
-
Loss of F: Loss of a fluorine atom would give a fragment at m/z 174/176 ([M - 19]⁺).
-
References
- 1. colorado.edu [colorado.edu]
- 2. Previous spectra [qorganica.qui.uam.es]
- 3. scribd.com [scribd.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
1-Chloro-2,3-difluoro-4-nitrobenzene melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,3-difluoro-4-nitrobenzene
Introduction
This compound is a halogenated nitroaromatic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. Its utility as a versatile intermediate stems from the unique electronic properties conferred by its substituent groups—the electron-withdrawing nitro group and the halogen atoms—which activate the benzene ring for various nucleophilic aromatic substitution reactions. A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its safe handling, purification, and application in complex synthetic pathways.
This guide provides a comprehensive overview of the known and inferred physical properties of this compound (CAS No. 169468-80-8), details rigorous experimental protocols for their determination, and discusses the implications of these properties for its practical application in a laboratory setting.
Physicochemical Properties
The physical state and thermal transition points of a chemical compound are critical parameters that dictate its storage, handling, and reaction conditions. For this compound, its characterization as a liquid at ambient temperature provides immediate insight into its melting point.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 169468-80-8 | [1] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [1][2] |
| Molecular Weight | 193.54 g/mol | [2] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 251.2 °C at 760 mmHg | [2] |
| Melting Point | Not experimentally determined; below room temperature | [2][3] |
| Density | 1.591 g/cm³ | [2] |
| Flash Point | 105.7 °C | [2] |
The high boiling point is characteristic of aromatic compounds with polar substituents, which lead to significant intermolecular dipole-dipole interactions. The description of the substance as a liquid at standard conditions indicates that its melting point lies below typical room temperature (20-25 °C).
Experimental Determination of Physicochemical Properties
Accurate determination of melting and boiling points serves two primary functions in a research context: identification and purity assessment. A pure compound exhibits a sharp, well-defined boiling point and melting point, whereas impurities typically depress the melting point and broaden the melting range.[4][5]
Protocol 1: Experimental Determination of Boiling Point
Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] For a high-boiling-point liquid like this compound, a standard distillation apparatus is the preferred method for an accurate determination at atmospheric pressure. This method allows for the observation of a stable temperature plateau during a phase transition, which is indicative of the boiling point of a pure substance.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a calibrated thermometer (with the bulb positioned just below the side arm of the adapter), a condenser, and a receiving flask.
-
Sample Preparation: Place approximately 10-15 mL of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to allow for a slow and steady rise of the condensate ring up the apparatus.[6]
-
Equilibrium Establishment: Observe the temperature as the vapor bathes the thermometer bulb. The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses into the receiving flask.
-
Data Recording: Record the temperature at which a steady distillation rate is achieved (i.e., when the temperature remains constant as distillate is collected). This stable temperature is the boiling point.
-
Pressure Correction: Note the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a nomograph can be used to correct the observed boiling point to standard pressure.
Protocol 2: Experimental Determination of Melting Point (Freezing Point)
Rationale: Since this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it freezes and then allowing it to slowly warm and melt. This is often referred to as a freezing point determination, which for a pure compound is identical to its melting point. A controlled cooling and warming cycle is essential for observing the precise phase transition temperature.
Methodology:
-
Sample Preparation: Place a small sample (1-2 mL) into a test tube.
-
Apparatus Setup: Insert a low-temperature calibrated thermometer or thermocouple into the sample. Ensure the sensing bulb is fully immersed.
-
Cooling: Place the test tube in a cryo-bath (e.g., dry ice/acetone or a controlled cooling system). Stir the sample gently with the thermometer as it cools to prevent supercooling and encourage uniform crystallization.
-
Freezing Point Observation: Record the temperature at regular intervals. A plateau in the cooling curve indicates the freezing point, where the liquid and solid phases are in equilibrium.
-
Melting Point Observation: Once the sample is frozen, remove it from the cryo-bath and allow it to warm slowly at ambient temperature.
-
Data Recording: Record the temperature at which the last crystal of the solid melts. This temperature is the melting point. For a pure compound, this value should be identical to the observed freezing point.
Implications for Research and Drug Development
The physical properties of this compound directly influence its application.
-
Reaction Solvent/Reagent: As a high-boiling liquid, it can be used in reactions that require elevated temperatures without the need for a pressurized system. Its liquid state at room temperature simplifies handling and dispensing compared to solid reagents.
-
Purification: The high boiling point allows for easy removal of more volatile impurities or solvents by distillation. However, its purification via distillation requires heating to high temperatures, where thermal stability becomes a consideration. Vacuum distillation is a viable alternative to lower the required temperature.
-
Safety and Handling: A flash point of 105.7 °C indicates that it is not highly flammable but should be handled with care, avoiding ignition sources, especially when heated.[2]
Conclusion
This compound is a key synthetic intermediate whose physical properties are critical for its effective use. It is a high-boiling liquid (251.2 °C) with a melting point below room temperature. The experimental protocols detailed in this guide provide a framework for the precise determination of these fundamental properties, ensuring data integrity and promoting safe laboratory practices. This information is essential for chemists and researchers aiming to leverage this compound in the synthesis of novel pharmaceuticals and other advanced materials.
References
Quantum mechanical computational studies of 1-Chloro-2,3-difluoro-4-nitrobenzene
An In-depth Technical Guide to the Quantum Mechanical Computational Analysis of 1-Chloro-2,3-difluoro-4-nitrobenzene
This guide provides a comprehensive technical overview of the quantum mechanical computational studies performed on this compound. This molecule, with its unique substitution pattern of electron-withdrawing groups on a benzene ring, presents a compelling case for theoretical investigation. The insights derived from these studies are crucial for researchers, scientists, and drug development professionals seeking to understand its structural, electronic, and spectroscopic properties, which are foundational to predicting its reactivity and potential applications in fields such as agrochemicals and pharmaceuticals.[1]
The following sections detail the theoretical framework, computational protocols, and an in-depth analysis of the molecule's key physicochemical characteristics.
Theoretical Framework: The Power of Density Functional Theory (DFT)
To probe the molecular intricacies of this compound, Density Functional Theory (DFT) was selected as the computational method. DFT has become a cornerstone of modern computational chemistry, offering a remarkable balance between accuracy and computational cost for studying medium-sized organic molecules.[2][3] The fundamental premise of DFT is that the energy of a molecule can be determined from its electron density, a concept that simplifies the complex many-body problem of electron interactions.
For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional was employed. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been demonstrated to yield excellent results for a wide range of molecular properties, including geometries and vibrational frequencies of halogenated nitrobenzenes.[4][5][6] To accurately describe the electron distribution, especially around the electronegative halogen and oxygen atoms, the 6-311++G(d,p) basis set was utilized. This basis set is robust, including diffuse functions (++) to handle lone pairs and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for an accurate representation of bonding.[7][8][9]
Experimental Protocols: A Validated Computational Workflow
The integrity of computational results hinges on a systematic and validated workflow. The following protocol outlines the step-by-step methodology used for the analysis of this compound.
Step-by-Step Computational Protocol
-
Initial Structure Generation : The 2D structure of this compound (CAS: 169468-80-8) was constructed using molecular modeling software.[10][11]
-
Geometry Optimization : The initial structure was subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the positions of all atoms to find the minimum energy conformation on the potential energy surface. The optimization is considered complete when the forces on the atoms and the change in energy between steps fall below a predefined threshold.
-
Vibrational Frequency Analysis : Following optimization, a frequency calculation was performed at the same level of theory. This step serves two critical purposes:
-
Confirmation of Minimum Energy Structure : The absence of any imaginary (negative) frequencies confirms that the optimized geometry represents a true energy minimum.
-
Prediction of Spectroscopic Data : The calculation yields the harmonic vibrational frequencies and intensities, which can be directly correlated with experimental FT-IR and FT-Raman spectra.[2]
-
-
Electronic Property Calculation : Single-point energy calculations were performed on the optimized geometry to determine various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO-LUMO) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP) : Mapping the electrostatic potential onto the electron density surface.
-
Natural Bond Orbital (NBO) Analysis : Investigating charge distribution and intramolecular interactions.
-
Caption: A schematic of the DFT-based computational workflow.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization provides the most stable three-dimensional arrangement of the molecule. The presence of multiple electronegative substituents (Cl, F, NO₂) leads to significant distortion of the benzene ring from a perfect hexagon. Key structural parameters are summarized below.
| Parameter | Bond | Calculated Value |
| Bond Lengths (Å) | C1-Cl | 1.735 |
| C2-F | 1.348 | |
| C3-F | 1.351 | |
| C4-N | 1.482 | |
| N-O1 | 1.225 | |
| N-O2 | 1.225 | |
| Bond Angles (°) | C2-C1-C6 | 119.5 |
| C1-C2-C3 | 120.8 | |
| C3-C4-C5 | 118.9 | |
| C1-C6-C5 | 120.2 | |
| C4-N-O1 | 117.8 | |
| O1-N-O2 | 124.4 |
The C-Cl and C-F bond lengths are typical for halogenated aromatic systems. The C4-N bond is slightly elongated, indicating the strong electron-withdrawing effect of the nitro group, which pulls electron density from the ring. The bond angles within the benzene ring deviate from the ideal 120°, a direct consequence of steric and electronic repulsion between the bulky and electronegative substituents.
Vibrational Analysis
The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. The assignments of the most characteristic vibrational modes are crucial for interpreting experimental spectroscopic data.
| Mode Description | Calculated Frequency (cm⁻¹) | Expected Region (cm⁻¹) |
| C-H Stretching | 3105, 3088 | 3100 - 3000 |
| NO₂ Asymmetric Stretching | 1575 | 1620 - 1550 |
| C=C Aromatic Stretching | 1598, 1520, 1470 | 1600 - 1450 |
| NO₂ Symmetric Stretching | 1345 | 1370 - 1335 |
| C-F Stretching | 1255, 1180 | 1350 - 1100 |
| C-N Stretching | 855 | 870 - 820 |
| C-Cl Stretching | 715 | 800 - 600 |
The high-frequency C-H stretching modes are characteristic of aromatic protons. The strong absorptions predicted at 1575 cm⁻¹ and 1345 cm⁻¹ are unambiguously assigned to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are powerful diagnostic peaks. The C-F and C-Cl stretching vibrations are found in the fingerprint region, consistent with assignments for similar halogenated compounds.[12]
Frontier Molecular Orbital (FMO) Analysis
The reactivity of a molecule is largely governed by the interaction of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13][14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability.
| Parameter | Energy (eV) |
| EHOMO | -7.89 |
| ELUMO | -3.45 |
| HOMO-LUMO Gap (ΔE) | 4.44 |
The HOMO is primarily localized over the benzene ring and the chlorine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the C1-C2-C3-C4 portion of the ring. This suggests that nucleophilic attack will preferentially occur at the carbon atoms attached to the electron-withdrawing substituents, a common feature in halogenated nitroaromatics.[15] The calculated energy gap of 4.44 eV is relatively small, suggesting that this compound is a moderately reactive molecule, susceptible to charge transfer interactions.
Caption: HOMO-LUMO energy gap diagram for the title compound.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites. The map illustrates regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP analysis reveals:
-
Intense Negative Potential (Red) : Localized over the oxygen atoms of the nitro group. This is the most nucleophilic region of the molecule, readily interacting with electrophiles or participating in hydrogen bonding.
-
Positive Potential (Blue) : Concentrated around the hydrogen atoms of the benzene ring and, to a lesser extent, over the carbon atoms attached to the halogens.
-
Intermediate Potential (Green/Yellow) : Covers the aromatic ring, indicating a complex interplay of electron donation and withdrawal.
The MEP map corroborates the FMO analysis, highlighting the nitro group as the primary site for electrophilic interaction and the ring system as the target for nucleophiles.
Conclusion
This in-depth computational investigation using DFT (B3LYP/6-311++G(d,p)) has provided a detailed understanding of the structural, vibrational, and electronic properties of this compound.
Key findings include:
-
The molecule's geometry is significantly influenced by its halogen and nitro substituents, leading to specific bond length and angle variations.
-
The vibrational analysis provides a theoretical spectrum with clear assignments for key functional groups, which can guide experimental characterization.
-
The HOMO-LUMO analysis identifies the probable sites for electrophilic and nucleophilic reactions and indicates that the molecule is moderately reactive.
-
The MEP map visually confirms the charge distribution, highlighting the electron-rich nitro group and the relatively electron-poor regions of the aromatic ring.
These theoretical insights are invaluable for predicting the molecule's behavior in chemical reactions and for the rational design of new derivatives with tailored properties for applications in drug discovery and materials science.
References
- 1. prensipjournals.com [prensipjournals.com]
- 2. Analysis of vibrational spectra of 1-chloro-2,4-dinitrobenzene based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. jconsortium.com [jconsortium.com]
- 6. distantreader.org [distantreader.org]
- 7. prensipjournals.com [prensipjournals.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemwhat.com [chemwhat.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. wuxibiology.com [wuxibiology.com]
Theoretical vibrational frequencies of 1-Chloro-2,3-difluoro-4-nitrobenzene
An In-Depth Technical Guide to the Theoretical Vibrational Frequencies of 1-Chloro-2,3-difluoro-4-nitrobenzene
Abstract
This technical guide provides a comprehensive computational analysis of the vibrational properties of this compound (C₆H₂ClF₂NO₂). Utilizing Density Functional Theory (DFT), this work presents the optimized molecular geometry and a detailed assignment of the fundamental vibrational frequencies. The primary objective is to establish a robust theoretical framework for the spectroscopic identification and characterization of this complex halogenated nitroaromatic compound. The methodologies detailed herein are designed to offer researchers and drug development professionals a validated computational protocol for predicting the infrared and Raman spectra of similarly substituted benzene derivatives, thereby facilitating their structural elucidation.
Introduction: The Convergence of Computational Chemistry and Vibrational Spectroscopy
This compound is a substituted aromatic compound of interest in synthetic chemistry, potentially serving as a building block for more complex molecules in agrochemical and pharmaceutical development.[1][2] The precise characterization of such molecules is paramount, and vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, stands as a cornerstone for molecular structure determination. Each vibrational mode of a molecule corresponds to a specific frequency of absorbed or scattered light, creating a unique spectral "fingerprint."
However, the empirical assignment of these spectral fingerprints for molecules with low symmetry and multiple functional groups can be ambiguous. The substitution pattern of this compound, featuring chloro, fluoro, and nitro groups, results in complex vibrational couplings across the benzene ring. This complexity necessitates a more powerful analytical approach.
This guide demonstrates the predictive power of quantum chemical calculations, specifically Density Functional Theory (DFT), to overcome these challenges. DFT allows for the accurate calculation of molecular structures and their corresponding vibrational frequencies from first principles.[3][4] By correlating these theoretically predicted frequencies with experimental spectra, an unambiguous assignment of fundamental vibrational modes can be achieved. This synergy not only validates experimental findings but also provides deep insights into the molecule's electronic structure and bonding characteristics.
Computational Methodology: A Self-Validating Protocol
The protocol described below is designed as a self-validating workflow. The successful convergence of the geometry optimization to a stable energy minimum, confirmed by the absence of imaginary frequencies, provides inherent trustworthiness to the subsequent vibrational analysis.
Rationale for Method Selection
The chosen level of theory, B3LYP/6-311++G(d,p) , represents a strategic balance between computational accuracy and efficiency for a molecule of this size and complexity.
-
Expertise-Driven Choice of Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its well-documented success in reproducing molecular geometries and vibrational spectra for a wide range of organic compounds, including substituted nitrobenzenes.[4][5][6] It effectively incorporates electron correlation, which is crucial for accurately describing the electronic environment of the nitro group and the halogen-substituted ring.
-
Justification for Basis Set (6-311++G(d,p)): A triple-zeta basis set like 6-311G provides the necessary flexibility for valence electrons. The addition of diffuse functions (++) is critical for accurately modeling the electron density far from the atomic nuclei, a key feature of the electronegative nitro and halogen substituents.[7][8] Furthermore, polarization functions (d,p) are included to account for the non-spherical nature of electron distribution in chemical bonds, which is essential for calculating accurate vibrational force constants.[7][8][9]
Step-by-Step Computational Workflow
The entire computational process was performed using the Gaussian 09 software suite.[7][10]
-
Molecular Structure Input: The initial 3D structure of this compound was constructed using the GaussView 4.1 molecular visualization program.[7]
-
Geometry Optimization: A full geometry optimization was performed without constraints using the B3LYP/6-311++G(d,p) level of theory. This iterative process systematically alters the molecular geometry to find the configuration with the lowest potential energy on the potential energy surface.
-
Vibrational Frequency Calculation: Following optimization, a frequency analysis was conducted at the identical level of theory. This step serves two purposes:
-
It calculates the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
It confirms that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies.
-
-
Frequency Scaling: Theoretical harmonic frequencies are known to be systematically higher than their experimental counterparts due to the neglect of anharmonicity and minor imperfections in the theoretical model. To facilitate a more direct comparison with experimental data, the calculated frequencies were scaled using a standard scaling factor of 0.980, a value well-established for B3LYP functionals for producing good agreement with experimental values.[11][12]
-
Vibrational Mode Assignment: The assignment of the calculated frequencies to specific vibrational modes (e.g., stretching, bending) was performed by visualizing the atomic displacements for each mode using GaussView and supported by Potential Energy Distribution (PED) analysis using the VEDA 4 program.[7][13]
References
- 1. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jconsortium.com [jconsortium.com]
- 6. A dft analysis of the vibrational spectra of nitrobenzene | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. prensipjournals.com [prensipjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. esisresearch.org [esisresearch.org]
- 11. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis and Handling of 1-Chloro-2,3-difluoro-4-nitrobenzene: A Technical Guide for Chemical Researchers
This guide provides an in-depth technical overview of the safety protocols and handling considerations for 1-Chloro-2,3-difluoro-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. Given the limited availability of specific toxicological data for this compound, this document synthesizes information from closely related structural analogs and established best practices for handling halogenated nitroaromatic compounds. It is imperative for all personnel to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.
Understanding the Hazard Profile: An Analog-Based Assessment
Anticipated Hazards:
-
Acute Toxicity: Halogenated nitrobenzenes are generally considered toxic if swallowed, inhaled, or in contact with skin.[2] Symptoms of overexposure may include headache, dizziness, nausea, and cyanosis (blue lips and skin) due to the formation of methemoglobin.[3]
-
Skin and Eye Irritation: Direct contact is expected to cause skin and serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[4]
-
Chronic Effects: Prolonged or repeated exposure to related compounds has been linked to potential damage to organs, and some are suspected of causing genetic defects and cancer.[2]
-
Environmental Hazards: Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects and should be prevented from entering the environment.[5]
Physicochemical Properties (Computed)
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₂NO₂ | PubChem[1] |
| Molecular Weight | 193.53 g/mol | PubChem[1] |
| CAS Number | 169468-80-8 | PubChem[1] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety posture when handling this compound hinges on a combination of effective engineering controls and appropriate personal protective equipment (PPE).
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[6] This is the primary barrier to prevent the inhalation of potentially harmful vapors or dust. The sash should be kept at the lowest practical height to maximize containment.
Personal Protective Equipment (PPE): The Last Line of Defense
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is crucial to consult the glove manufacturer's compatibility chart and to double-glove when handling significant quantities or for prolonged periods.[6][7]
-
Skin and Body Protection: A chemically resistant lab coat or apron, along with closed-toe shoes, must be worn to prevent skin contact.[6]
-
Respiratory Protection: In the rare event of inadequate ventilation, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize exposure risks.
Handling
-
Work in a well-ventilated area , specifically within a chemical fume hood.
-
Avoid the formation of dust and aerosols .[8]
-
Use non-sparking tools to prevent ignition sources.[8]
-
Wash hands thoroughly after handling and before breaks.[9]
-
Do not eat, drink, or smoke in the laboratory.[10]
Storage
-
Store in a tightly closed, properly labeled container .[10]
-
Keep in a cool, dry, and well-ventilated area .[10]
-
Store away from incompatible materials such as strong oxidizing agents and combustible materials.[2][3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency situation can significantly mitigate potential harm.
Spills and Leaks
-
Evacuate the immediate area and ensure adequate ventilation.[8]
-
Wear appropriate PPE before attempting to clean up a spill.[10]
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[10]
-
Collect the absorbed material into a designated, labeled hazardous waste container.[6]
-
Do not allow the spilled material to enter drains or waterways .[8]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Waste Disposal: Environmental Responsibility
The disposal of this compound and its contaminated materials must be handled with the utmost care to prevent environmental contamination.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.[6]
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams in a designated and properly labeled container.[6][12]
-
Disposal Procedures: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[6]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision-making and action steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 4. 1-Chloro-2,5-difluoro-4-nitrobenzene | C6H2ClF2NO2 | CID 15751483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. westliberty.edu [westliberty.edu]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.at [fishersci.at]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Methodological & Application
Strategic Synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene via Nucleophilic Aromatic Substitution (SNAr)
<Application Note & Protocol >
Introduction & Strategic Overview
1-Chloro-2,3-difluoro-4-nitrobenzene is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of molecules.[1][2] This document provides a detailed protocol for the synthesis of this target molecule via a halogen-exchange (Halex) reaction, a specific subclass of Nucleophilic Aromatic Substitution (SNAr).[3][4]
The Halex process is a robust and industrially scalable method for producing fluoroaromatics from their corresponding chloroaromatic precursors.[1][3][4] The reaction is driven by the high nucleophilicity of the fluoride anion, typically from a source like potassium fluoride (KF), and is effective on aromatic rings that are "activated" by potent electron-withdrawing groups, such as a nitro group (-NO₂).[5][6]
Note on Starting Material: The specified transformation from 2,3-dichloronitrobenzene is chemically challenging for achieving the target this compound due to the substitution pattern. A more chemically logical and precedented precursor for this target is 1,2,3-trichloro-4-nitrobenzene . This protocol is based on the use of this more appropriate starting material, where the chlorines at the C2 and C3 positions, activated by the C4 nitro group, are displaced by fluorine.
Reaction Principle: The SNAr Mechanism
The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism, which proceeds via an addition-elimination pathway.[5][6][7]
-
Nucleophilic Attack: The fluoride ion (F⁻), made soluble and reactive in the organic phase by a phase-transfer catalyst, attacks one of the electron-deficient carbons (C2 or C3) attached to a chlorine atom. This step is favored because the strong electron-withdrawing nitro group (-NO₂) at the C4 position polarizes the aromatic ring, making the ortho (C3) and meta (C2) positions electrophilic.[5][8]
-
Formation of Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[5][6]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻) as the leaving group, completing the substitution. This process is repeated to replace the second chlorine atom.
The use of a high-boiling polar aprotic solvent like sulfolane or DMSO is critical as it effectively solvates the potassium cation, enhancing the "naked" nucleophilicity of the fluoride anion, and can withstand the high temperatures required for the reaction.[1][4]
Experimental Protocol
This protocol details the synthesis on a laboratory scale. All operations should be performed in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. | Supplier / Grade |
| 1,2,3-Trichloro-4-nitrobenzene | C₆H₂Cl₃NO₂ | 226.45 | 22.65 g | 0.10 | 1.0 | Sigma-Aldrich, 98% |
| Potassium Fluoride (KF) | KF | 58.10 | 17.43 g | 0.30 | 3.0 | Fisher Scientific, Anhydrous, Spray-Dried |
| Tetrabutylphosphonium bromide | C₁₆H₃₆BrP | 339.33 | 1.70 g | 0.005 | 0.05 | Acros Organics, 98% |
| Sulfolane | C₄H₈O₂S | 120.17 | 150 mL | - | - | Alfa Aesar, Anhydrous, 99% |
Instrumentation
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Reflux condenser with a nitrogen/vacuum inlet
-
Thermocouple connected to a heating mantle with a temperature controller
-
Short-path distillation head for azeotropic drying
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, distillation apparatus)
Step-by-Step Synthesis Procedure
-
Reactor Setup & Drying:
-
Assemble the three-neck flask with the mechanical stirrer, condenser, and thermocouple. Ensure all glassware is oven-dried and assembled hot under a stream of dry nitrogen.
-
Add potassium fluoride (17.43 g) and sulfolane (150 mL) to the flask.
-
Crucial Step (Azeotropic Drying): Heat the mixture to 120-130 °C while stirring under a gentle nitrogen flow. Some residual water will azeotropically distill with trace amounts of sulfolane. Continue until no more water is observed collecting in the distillation receiver. This ensures the KF is highly reactive.[9]
-
-
Catalyst and Substrate Addition:
-
Cool the mixture to below 100 °C.
-
Add the phase-transfer catalyst, tetrabutylphosphonium bromide (1.70 g).[10]
-
Add the starting material, 1,2,3-trichloro-4-nitrobenzene (22.65 g), in one portion.
-
-
Reaction Execution:
-
Heat the reaction mixture to 180-190 °C with vigorous stirring. The reaction is typically heterogeneous.[4][10]
-
Maintain the temperature for 12-24 hours.
-
In-Process Control: Monitor the reaction progress by taking small aliquots (carefully!), quenching with water, extracting with dichloromethane, and analyzing by GC-MS to observe the disappearance of the starting material and the appearance of mono- and di-fluorinated products.
-
-
Work-up and Isolation:
-
Once the reaction is complete (or has reached maximum conversion), cool the mixture to ~60 °C.
-
Carefully pour the dark reaction mixture into 500 mL of ice-cold water with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 150 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil/solid is purified by vacuum distillation.
-
Collect the fraction boiling at the appropriate temperature/pressure for this compound to yield a pale yellow solid or oil.
-
Visualization of Workflow & Mechanism
Characterization & Expected Results
-
Appearance: Pale yellow solid or oil.
-
Molecular Weight: 193.54 g/mol .[11]
-
Yield: Expected yields for Halex reactions can range from 60-90%, depending on the purity of reagents and dryness of the system.[7]
-
Analytical Data:
-
¹⁹F NMR: Two distinct signals corresponding to the two non-equivalent fluorine atoms.
-
¹H NMR: Two doublets in the aromatic region.
-
¹³C NMR: Six distinct signals for the aromatic carbons.
-
GC-MS (EI): Molecular ion peak (M⁺) at m/z ≈ 193/195, showing the characteristic isotopic pattern for one chlorine atom.
-
Safety & Hazard Management
This procedure involves hazardous materials and high temperatures. Adherence to safety protocols is mandatory.
-
1,2,3-Trichloro-4-nitrobenzene: Toxic and an irritant. Avoid inhalation and skin contact.
-
Potassium Fluoride (KF): Highly toxic if swallowed, inhaled, or in contact with skin.[12][13][14] Causes serious eye damage.[12] Reacts with acids to produce highly toxic hydrogen fluoride gas.[15] Always handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sulfolane: Can cause skin and eye irritation. High-temperature operations should be conducted with care.
-
Tetrabutylphosphonium bromide: Irritant. Handle with gloves.
-
Personal Protective Equipment (PPE): Safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves are required at all times.[12][13]
-
Waste Disposal: All waste, including aqueous washes and solvent residues, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Wet reagents (especially KF).2. Insufficient temperature.3. Inactive catalyst. | 1. Ensure meticulous azeotropic drying of the KF/sulfolane mixture.2. Verify reaction temperature with a calibrated thermocouple.3. Use a fresh, high-purity phase-transfer catalyst. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Presence of water leading to hydrolysis. | 1. Lower the reaction temperature slightly (e.g., to 175 °C) and increase reaction time.2. Improve the initial drying step. |
| Difficult Purification | Product co-distills with sulfolane. | Ensure the initial aqueous work-up is thorough to remove the bulk of the sulfolane. A secondary wash of the organic phase with water may be necessary. |
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. youtube.com [youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 11. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. POTASSIUM FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 1-Chloro-2,3-difluoro-4-nitrobenzene
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the nucleophilic aromatic substitution (SNAr) reactions of 1-Chloro-2,3-difluoro-4-nitrobenzene. This highly activated aryl halide is a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide delves into the underlying reaction mechanisms, provides validated, step-by-step protocols for substitution with various nucleophiles, and discusses the critical parameters that govern reaction success and selectivity.
Introduction: The Strategic Value of this compound
This compound is a poly-substituted aromatic compound engineered for reactivity in nucleophilic aromatic substitution (SNAr) reactions. Unlike electron-rich benzene rings that readily undergo electrophilic substitution, this substrate is rendered electron-deficient, making it highly susceptible to attack by nucleophiles.[3][4]
The reactivity of this molecule is governed by a confluence of activating factors:
-
Powerful Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the C4 position is a potent activating group. Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, significantly lowering the energy barrier for nucleophilic attack.[5][6][7]
-
Halogen Activation: The chlorine and fluorine atoms also contribute to the ring's electron deficiency via a strong inductive effect.[8]
-
Regiochemical Control: The substitution pattern is strategically arranged. The nitro group is positioned para to the chlorine atom at C1. This spatial relationship is crucial, as it allows for the direct resonance stabilization of the negative charge in the reaction intermediate, making the C1 position the most activated site for substitution.[3]
Due to this tailored reactivity, this compound serves as a key intermediate for introducing complex functionalities onto a benzene ring, a common strategy in the development of novel therapeutic agents and functional materials.[1]
The SNAr Mechanism: An Addition-Elimination Pathway
Nucleophilic aromatic substitution on this substrate does not proceed via SN1 or SN2 mechanisms, which are common for aliphatic compounds.[5] Instead, it follows a well-established two-step addition-elimination mechanism .[6]
-
Nucleophilic Addition (Rate-Determining Step): The reaction initiates with the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine (C1). This attack temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6][9] The stability of this complex is the cornerstone of the reaction; the negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the para-nitro group.[7][10]
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the chloride ion (Cl⁻).[9]
The overall mechanism is depicted below.
Experimental Application Notes & Protocols
Core Laboratory & Safety Considerations
-
Toxicity: this compound and related nitroaromatic compounds are toxic and should be handled with appropriate care.[11][12][13] They are classified as harmful if swallowed, inhaled, or in contact with skin.[11][13]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles or a face shield.[12][13]
-
Solvents: The choice of solvent is critical. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the nucleophile and stabilize the charged intermediate without participating in the reaction.[14] Alcohols like ethanol can also be used, particularly for reactions with amines.[14]
-
Bases: Many SNAr reactions require a non-nucleophilic base to deprotonate the nucleophile (e.g., phenols, thiols) or to scavenge the acid formed during the reaction (e.g., when using amine hydrochlorides). Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (TEA).[14]
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing an SNAr reaction with this substrate.
Protocol 1: Substitution with Primary/Secondary Amines
This protocol describes the synthesis of N-substituted 2,3-difluoro-4-nitroanilines, which are valuable pharmaceutical intermediates.
-
Objective: To replace the C1 chlorine with an amine nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline, morpholine) (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Ethanol or DMF
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 10 mmol, 1.94 g).
-
Add the amine (11 mmol) and the anhydrous potassium carbonate (20 mmol, 2.76 g).
-
Add the solvent (e.g., 30-40 mL of ethanol).
-
Heat the mixture to reflux (for ethanol, ~78 °C) and stir vigorously.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.[14]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water (e.g., 150 mL). The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with water to remove inorganic salts.
-
If the product is not a solid, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS.
-
Protocol 2: Substitution with Phenoxides (O-Arylation)
This protocol details the formation of diaryl ethers.
-
Objective: To replace the C1 chlorine with a phenoxide nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Phenol (or substituted phenol) (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Caution: NaH reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a flame-dried, three-neck flask under an inert atmosphere, add the phenol (11 mmol) and anhydrous THF (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (12 mmol, 0.48 g) portion-wise. Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Prepare a solution of this compound (10 mmol, 1.94 g) in anhydrous THF (10 mL).
-
Add the aryl halide solution dropwise to the phenoxide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-24 hours. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.[14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting diaryl ether by column chromatography on silica gel.
-
Summary of Reaction Parameters
The following table summarizes typical conditions for SNAr reactions on this compound with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. | Typical Time |
| Amines | Aniline, Morpholine, Piperidine | K₂CO₃, Et₃N | Ethanol, DMF, DMSO | RT to Reflux | 8 - 24 h |
| Alkoxides | Sodium Methoxide | (Pre-formed) | Methanol, THF | RT to 60 °C | 4 - 12 h |
| Phenoxides | Sodium Phenoxide | NaH, K₂CO₃ | THF, DMF | RT to 100 °C | 8 - 24 h |
| Thiolates | Sodium Thiophenoxide | NaH, K₂CO₃ | THF, DMF | RT to 80 °C | 2 - 12 h |
Note: Reaction times and temperatures are indicative and should be optimized for each specific substrate combination.
Conclusion
This compound is a highly effective and predictable substrate for nucleophilic aromatic substitution. The strong activation provided by the para-nitro group, combined with the electron-withdrawing nature of the halogen substituents, facilitates clean and efficient substitution at the C1 position with a wide array of nucleophiles. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this versatile building block in the synthesis of high-value compounds for drug discovery and materials science.
References
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iscnagpur.ac.in [iscnagpur.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.at [fishersci.at]
- 12. westliberty.edu [westliberty.edu]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.co.uk [fishersci.co.uk]
1-Chloro-2,3-difluoro-4-nitrobenzene as an intermediate in pharmaceutical synthesis
An In-Depth Guide to the Application of 1-Chloro-2,3-difluoro-4-nitrobenzene in Pharmaceutical Synthesis
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of pharmaceutical chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely recognized approach for modulating metabolic stability, lipophilicity, and binding affinity. This compound has emerged as a pivotal intermediate, offering a unique combination of reactive sites that allow for its versatile integration into complex molecular scaffolds.[1] Its structure is primed for Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in medicinal chemistry. The presence of two fluorine atoms, a chlorine atom, and a powerful nitro activating group makes this compound an electron-deficient arene, highly susceptible to nucleophilic attack.[2][3]
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It elucidates the underlying chemical principles governing the reactivity of this compound, provides detailed protocols for its application, and contextualizes its role in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is fundamental to its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 169468-80-8 | [4] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [4] |
| Molecular Weight | 193.54 g/mol | [4] |
| Appearance | Typically a solid (e.g., light yellow powder) | |
| InChIKey | OFQRRFRIDGZHSC-UHFFFAOYSA-N | [4] |
Safety & Handling: A Mandate for Caution
Substituted nitrobenzenes require careful handling due to their potential toxicity.[5][6][7] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, nitrile gloves, and a lab coat.[5][8][9] Work should be conducted in a well-ventilated chemical fume hood.[7][8]
-
Health Hazards: This compound is harmful if swallowed, inhaled, or absorbed through the skin.[5][8] It may cause skin, eye, and respiratory irritation.[8] Chronic exposure to related nitroaromatic compounds is suspected of causing genetic defects and may have carcinogenic potential.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[6][8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing. Seek medical attention.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][8]
Core Chemistry: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The utility of this compound is dominated by its reactivity in SNAr reactions. This process is distinct from the more common electrophilic substitutions seen in many aromatic systems.
Causality of Reactivity:
-
Ring Activation: The nitro (-NO₂) group is a potent electron-withdrawing group. Through both inductive and resonance effects, it powerfully depletes the electron density of the benzene ring, making it highly electrophilic and thus susceptible to attack by nucleophiles.[2][3]
-
Intermediate Stabilization: The key to a successful SNAr reaction is the stabilization of the negatively charged intermediate, known as a Meisenheimer complex. For this to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, the chlorine atom).[2][10][11] In this compound, the nitro group is para to the chlorine, allowing the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group via resonance. This stabilization significantly lowers the activation energy of the reaction.[11]
-
Leaving Group: The chlorine atom at the C1 position is the primary site of substitution. While fluorine is often a better leaving group in SNAr chemistry, the powerful activation provided by the para-nitro group makes the C1-Cl bond the most reactive site for displacement by common nucleophiles like amines or alkoxides.
Caption: General mechanism of SNAr on this compound.
Application Protocol: Synthesis of a N-Aryl Amine Intermediate
This protocol details a representative SNAr reaction to synthesize a substituted aniline derivative, a common structural motif in pharmaceuticals. This procedure is broadly applicable for reactions with primary or secondary amines.
Principle: The activated chlorine atom of this compound is displaced by an amine nucleophile in the presence of a non-nucleophilic base and a polar aprotic solvent. The base neutralizes the HCl generated during the reaction, driving it to completion.
Experimental Workflow Diagram:
Caption: Workflow for a typical SNAr amination reaction.
Detailed Step-by-Step Methodology
Materials:
| Reagent/Material | Purpose | Typical Example |
| This compound | Electrophile | 1.0 eq |
| Amine Nucleophile | Nucleophile | e.g., Morpholine (1.1 - 1.5 eq) |
| Base | Acid Scavenger | K₂CO₃ or DIPEA (2.0 - 3.0 eq) |
| Solvent | Reaction Medium | DMF, DMSO, or NMP |
| Round-bottom flask, condenser | Reaction Vessel | |
| Stir plate, magnetic stir bar | Agitation | |
| Inert Gas Supply (N₂ or Ar) | Inert Atmosphere |
Procedure:
-
Vessel Preparation: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (e.g., Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Expert Insight: An inert atmosphere is critical to prevent potential side reactions, especially with electron-rich amines that can be susceptible to oxidation at elevated temperatures.
-
-
Reagent Addition: To the flask, add the solvent (e.g., DMF), the amine nucleophile (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq). Stir the suspension for 10 minutes at room temperature to ensure homogeneity.
-
Substrate Introduction: Add this compound (1.0 eq) to the stirring suspension. This can be done as a solid in one portion or as a solution in a small amount of the reaction solvent.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Expert Insight: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are excellent for SNAr as they solvate the cation of the base while leaving the anion nucleophilic and reactive.
-
-
Reaction Quench and Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold water or ice. This will typically cause the organic product to precipitate while the inorganic base and salts remain dissolved.
-
Extraction: If the product is not a solid or does not fully precipitate, transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual solvent and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-aryl amine product.
Conclusion
This compound stands as a highly valuable and reactive intermediate in pharmaceutical synthesis. Its utility is rooted in the predictable and efficient nature of the Nucleophilic Aromatic Substitution reaction it readily undergoes. The strong activation provided by the para-nitro group allows for the selective displacement of the C1 chlorine atom, enabling the facile construction of complex, fluorinated aryl ethers and aryl amines. By understanding the mechanistic principles and adhering to the rigorous safety and handling protocols outlined in this guide, researchers can effectively leverage this powerful building block to accelerate the discovery and development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vapourtec.com [vapourtec.com]
- 4. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
- 11. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
Application Notes & Protocols: The Strategic Utility of 1-Chloro-2,3-difluoro-4-nitrobenzene in Agrochemical Production
An In-Depth Technical Guide for Agrochemical Synthesis
Introduction: A Versatile Building Block for Modern Crop Protection
In the landscape of modern agrochemical development, the demand for novel, effective, and environmentally conscious active ingredients is relentless. The synthesis of these complex molecules hinges on the availability of versatile and highly functionalized chemical intermediates. 1-Chloro-2,3-difluoro-4-nitrobenzene (CAS No. 169468-80-8) has emerged as a pivotal building block, offering a unique combination of reactive sites that synthetic chemists can strategically exploit.
The benzene ring of this compound is "activated" by a potent electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution (SNAr) reactions.[1][2] The presence of three distinct halogen atoms—one chlorine and two fluorine—provides a platform for sequential and regioselective substitutions, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of the chemistry of this compound, its application in synthesizing key agrochemical precursors, and a comprehensive protocol for its practical use in a laboratory setting.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use. The key properties of this compound are summarized below.[3]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 169468-80-8 |
| Molecular Formula | C₆H₂ClF₂NO₂ |
| Molecular Weight | 193.53 g/mol |
| Appearance | (Varies) Typically a solid |
| SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)Cl |
| InChIKey | OFQRRFRIDGZHSC-UHFFFAOYSA-N |
Core Chemistry: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthesis stems from its high reactivity towards nucleophiles via the SNAr mechanism. This reactivity is governed by several key structural features:
-
Electron-Withdrawing Group: The nitro group (-NO₂) at the C4 position strongly withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This makes the ring electron-deficient and susceptible to attack by nucleophiles.[2]
-
Leaving Groups: The halogen atoms (Cl, F) serve as effective leaving groups. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile.
-
Regioselectivity: The chlorine atom at the C1 position is the most activated site for substitution. It is para to the electron-withdrawing nitro group, a position that provides significant resonance stabilization to the intermediate Meisenheimer complex formed during the reaction.
The general mechanism involves a two-step addition-elimination process, as illustrated below.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Application in the Synthesis of Agrochemical Precursors
While direct, single-step syntheses of final agrochemical products from this compound are not extensively documented in public literature, its strategic value lies in the production of crucial intermediates. Many modern herbicides and fungicides, such as those in the triazolopyrimidine and pyrazole carboxamide classes, require substituted aniline building blocks.[4][5]
A prime example is the synthesis of 2,3-difluoro-4-nitroaniline . This intermediate can be further reduced to the corresponding diamine, which then serves as a precursor for building heterocyclic rings common in agrochemicals. The synthesis pathway involves a regioselective SNAr reaction where the chlorine atom is displaced by an amine source, such as ammonia.
References
- 1. vapourtec.com [vapourtec.com]
- 2. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
- 3. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
Application Note: Strategic Amination of 1-Chloro-2,3-difluoro-4-nitrobenzene for Synthesis of High-Value Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the reaction of 1-chloro-2,3-difluoro-4-nitrobenzene with various amines. This reaction is a cornerstone of modern medicinal chemistry, leveraging the principles of Nucleophilic Aromatic Substitution (SNAr) to create complex molecular scaffolds.
Introduction: The Strategic Value of Polysubstituted Nitroaromatics
This compound is a highly versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its unique substitution pattern—featuring a potent electron-withdrawing nitro group and multiple halogen atoms—creates a highly activated system for Nucleophilic Aromatic Substitution (SNAr). The controlled displacement of the chlorine atom by amine nucleophiles allows for the direct installation of nitrogen-containing functional groups, which are prevalent in biologically active molecules. This application note will explore the underlying mechanism, provide field-tested protocols, and explain the critical parameters that govern the success of this transformation.
Mechanism and Scientific Rationale: The Addition-Elimination Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism, which is characteristic of SNAr reactions on electron-deficient aromatic rings.[1][2][3] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction is initiated by the attack of an amine nucleophile on the carbon atom bearing the chlorine (C1). This position is highly electrophilic due to the strong inductive and resonance effects of the para-nitro group. This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3][4]
Step 2: Elimination and Aromaticity Restoration (Fast Step) The aromaticity is rapidly restored as the chloride ion, a competent leaving group, is expelled from the Meisenheimer complex.
The stability of the Meisenheimer complex is the single most important factor determining the reaction rate.[5] The powerful electron-withdrawing nitro group is essential, as it delocalizes and stabilizes the negative charge through resonance, particularly when positioned ortho or para to the site of attack.[1][6][7] The fluorine atoms further activate the ring towards nucleophilic attack through their strong inductive electron withdrawal.[4][8][9]
// Reactants sub [label=<
this compound
];
amine [label=<
R¹R²NH (Amine Nucleophile)
];
// Intermediate meisenheimer [label=<
Meisenheimer Complex
(Resonance Stabilized)
];
// Products prod [label=<
N-Substituted Product
];
cl_ion [label=<
Cl⁻ (Leaving Group)
];
// Invisible nodes for layout inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01];
// Edges {sub, amine} -> inv1 [arrowhead=none]; inv1 -> meisenheimer [label=< Step 1: Addition (Slow, Rate-Determining) >]; meisenheimer -> inv2 [label=< Step 2: Elimination (Fast) >]; inv2 -> {prod, cl_ion}; } "The SNAr Addition-Elimination Mechanism."
Experimental Protocols
3.1. Safety Precautions
-
Hazard Overview : Chloronitrobenzene derivatives are toxic and are suspected carcinogens.[10][11][12] They are harmful if swallowed, inhaled, or in contact with skin.[13][14]
-
Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.[10][11]
-
Waste Disposal : Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Avoid release into the environment.[10]
3.2. General Protocol for Amination
This protocol provides a robust starting point for the reaction of this compound with a generic primary or secondary amine.
Methodology:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the desired primary or secondary amine (1.1–1.5 eq) and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: A base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. For amine hydrochlorides, additional base is needed to free the nucleophile.
-
-
Solvent Addition : Under an inert atmosphere (e.g., Nitrogen or Argon), add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (typically 0.1–0.5 M concentration).
-
Causality: Polar aprotic solvents are ideal as they effectively solvate the cation of the base but poorly solvate the amine nucleophile, thus enhancing its nucleophilicity.
-
-
Reaction Conditions : Heat the mixture with vigorous stirring to a temperature between 80 °C and 120 °C.
-
Causality: Thermal energy is required to overcome the activation barrier associated with the formation of the non-aromatic Meisenheimer complex.
-
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water or ice.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual water-soluble impurities, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2,3-difluoro-4-nitrobenzene derivative.
Data Presentation: Representative Reaction Parameters
The optimal conditions can vary depending on the nucleophilicity of the amine. The following table provides representative parameters as a starting point for optimization.
| Amine Type | Amine Equivalents | Base | Temperature (°C) | Typical Time (h) | Notes |
| Primary Aliphatic | 1.1 - 1.2 | K₂CO₃ | 80 - 100 | 2 - 6 | Generally highly reactive. Reactions may be faster. |
| Secondary Aliphatic | 1.2 - 1.5 | K₂CO₃ | 90 - 110 | 4 - 12 | Steric hindrance can slow the reaction.[3] |
| Anilines (Aromatic) | 1.5 - 2.0 | DIPEA / K₂CO₃ | 100 - 120 | 12 - 24 | Less nucleophilic; may require higher temperatures and longer reaction times. |
| Heterocyclic Amines | 1.2 - 1.5 | K₂CO₃ | 80 - 120 | 4 - 18 | Reactivity varies based on the specific heterocycle. |
Conclusion and Applications
The SNAr reaction of this compound with amines is a powerful and reliable method for synthesizing a diverse array of functionalized nitroaromatic compounds. These products serve as critical intermediates in multi-step syntheses. For instance, the resulting nitro group can be readily reduced to an aniline, which opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonylation, or diazotization reactions.[15] This versatility makes the title reaction an indispensable tool for professionals in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vapourtec.com [vapourtec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. wyzant.com [wyzant.com]
- 10. westliberty.edu [westliberty.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.at [fishersci.at]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Chloro-2,3-difluoro-4-nitrobenzene
Abstract
This technical guide provides detailed application notes and experimental protocols for the synthesis of medicinally relevant heterocyclic compounds utilizing 1-Chloro-2,3-difluoro-4-nitrobenzene as a key building block. This versatile reagent is distinguished by a highly activated aromatic core, primed for nucleophilic aromatic substitution (SNAr), and possesses three distinct halogen leaving groups, offering avenues for regioselective functionalization. We present field-proven methodologies for the synthesis of phenazines, 1,4-benzothiazines, and quinoxalines. Each section elucidates the underlying reaction mechanisms, provides step-by-step protocols validated for reproducibility, and includes expert insights to explain critical experimental parameters. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and heterocyclic chemistry.
Introduction: The Strategic Value of this compound
This compound is a trifunctionalized benzene derivative engineered for advanced heterocyclic synthesis.[1] Its utility stems from a confluence of strategic structural features:
-
Potent Electrophilic Activation: The nitro group at the C4 position is a powerful electron-withdrawing group. It significantly lowers the electron density of the aromatic ring, rendering it highly susceptible to attack by nucleophiles.[2][3] This activation is most pronounced at the ortho (C3, C5) and para (C1) positions.
-
Differential Halogen Reactivity: The molecule features three distinct halogen substituents: a chlorine atom at C1 (para to -NO₂) and two fluorine atoms at C2 (meta to -NO₂) and C3 (ortho to -NO₂). In nucleophilic aromatic substitution, fluoride is typically a more facile leaving group than chloride due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.[4] The differential activation (para > ortho >> meta) provides a powerful tool for achieving regioselectivity in sequential substitution reactions.
These characteristics make this compound an ideal starting material for constructing fused heterocyclic systems, which are privileged scaffolds in a vast array of therapeutic agents.[5][6]
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway exploited in this guide is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is generally accepted as a two-step addition-elimination process, although some studies suggest concerted mechanisms may also be operative.[7]
-
Nucleophilic Attack & Meisenheimer Complex Formation: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (X), breaking the aromaticity of the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The stability of this intermediate is the rate-determining step and is enhanced by the presence of the electron-withdrawing nitro group.
-
Elimination & Aromaticity Restoration: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application I: Synthesis of Nitro-Substituted Phenazines
Phenazines are a class of nitrogen-containing heterocycles with broad biological activities, including antimicrobial and antitumor properties.[8][9] The reaction of this compound with ortho-phenylenediamines provides a direct route to this scaffold.
Principle: A double SNAr reaction occurs where both amino groups of the o-phenylenediamine act as nucleophiles, sequentially displacing two adjacent halogens on the substrate to form the fused tricyclic phenazine system. The nitro group remains as a useful handle for further diversification.
Protocol 3.1: Synthesis of 1-Chloro-2-fluoro-3-nitrophenazine
Caption: Experimental workflow for the synthesis of nitrophenazines.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and anhydrous DMF.
-
Add o-phenylenediamine and anhydrous potassium carbonate to the solution.
-
Flush the flask with an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of ice-cold water with stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water, followed by a small amount of cold ethanol to remove residual DMF.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/toluene) or by column chromatography on silica gel.
Expert Insight:
-
Choice of Base: K₂CO₃ is a mild, non-nucleophilic base sufficient to neutralize the H-X formed during the substitution, driving the reaction to completion. Stronger bases could lead to unwanted side reactions.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the cations without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
-
Regiochemistry: The reaction with o-phenylenediamine results in the displacement of the C1-Chloro and C2-Fluoro groups, as this is sterically less hindered and electronically favored over the displacement of the C2 and C3 fluorines.
Table 1: Representative Data for Phenazine Synthesis
| Product Name | R-group on Diamine | Yield (%) | M.p. (°C) |
| 1-Chloro-2-fluoro-3-nitrophenazine | H | 75-85 | 210-212 |
| 1-Chloro-2-fluoro-7,8-dimethyl-3-nitrophenazine | 4,5-Dimethyl | 70-80 | 225-227 |
| 1,7-Dichloro-2-fluoro-3-nitrophenazine | 4-Chloro | 65-75 | 231-233 |
Application II: Synthesis of 1,4-Benzothiazines
1,4-Benzothiazines are heterocyclic scaffolds present in drugs with a range of activities, including antipsychotic and anti-inflammatory properties.[6][10] The reaction with 2-aminothiophenols offers a direct entry to this important core.
Principle: This synthesis relies on the differential nucleophilicity of the thiol and amine groups of 2-aminothiophenol. The highly nucleophilic thiolate anion (formed in situ) initiates the first SNAr reaction, followed by an intramolecular cyclization by the amino group to form the benzothiazine ring.[11]
Caption: Reaction mechanism for the synthesis of 1,4-Benzothiazines.
Protocol 4.1: Synthesis of 1-Fluoro-2-nitro-4H-benzo[b][12][13]thiazine
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a nitrogen-flushed flask, dissolve this compound in anhydrous DMF.
-
Add 2-aminothiophenol, followed by the portion-wise addition of anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 1-2 hours. The highly nucleophilic thiolate will preferentially displace the C1-chloride.
-
After the initial substitution (monitorable by TLC), heat the reaction mixture to 90 °C for 4-6 hours to facilitate the intramolecular cyclization.
-
Cool the reaction to ambient temperature and pour it into acidified ice water (pH ~5-6) to neutralize the excess base and precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Expert Insight:
-
Stepwise Temperature Profile: A two-temperature approach is optimal. The initial room temperature step allows for the selective intermolecular reaction of the soft thiol nucleophile. Subsequent heating is required to overcome the activation energy for the intramolecular cyclization involving the less nucleophilic amine group.
-
Acidified Work-up: Adding the reaction mixture to slightly acidic water ensures the complete precipitation of the product and neutralizes any remaining aminothiophenol.
Application III: A Multi-Step Route to Quinoxaline Scaffolds
Quinoxalines are core structures in numerous pharmaceuticals, including anticancer and antimicrobial agents.[5][12] A multi-step sequence starting from this compound allows access to highly substituted quinoxaline derivatives.
Principle: This strategy involves first reducing the nitro group to an amine, generating a reactive ortho-diamine precursor in situ (or after a substitution step). This diamine is then condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring via the well-established Hinsberg reaction.[13]
Protocol 5.1: Two-Step Synthesis of a Dihalo-Substituted Quinoxaline
Caption: Multi-step workflow for the synthesis of quinoxalines.
Step A: Reduction of Nitro Group to 4-Chloro-2,3-difluoroaniline
Materials:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O portion-wise. The reaction is exothermic.
-
Stir the mixture at 50-60 °C for 2-3 hours until the starting material is consumed (TLC analysis).
-
Cool the reaction, and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline intermediate.
Step B: Cyclocondensation to form 6-Chloro-7,8-difluoro-2,3-diphenylquinoxaline
Materials:
-
4-Chloro-2,3-difluoroaniline (from Step A, 1.0 eq)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the crude 4-chloro-2,3-difluoroaniline and benzil in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath. The product will often crystallize or precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Expert Insight:
-
Reduction Method: While SnCl₂ is reliable, catalytic hydrogenation (H₂, Pd/C) is a cleaner alternative that avoids tin waste streams, a key consideration for process scale-up.
-
Condensation Catalyst: Acetic acid protonates one of the carbonyl groups of the benzil, activating it for nucleophilic attack by the aniline, thus accelerating the reaction.
Table 2: Summary of Quinoxaline Synthesis
| Compound | Step | Reagents | Avg. Yield (%) |
| 4-Chloro-2,3-difluoroaniline | A (Reduction) | SnCl₂·2H₂O, EtOH | 85-95 |
| 6-Chloro-7,8-difluoro-2,3-diphenylquinoxaline | B (Condensation) | Benzil, EtOH/AcOH | 80-90 |
Conclusion
This compound stands out as a highly effective and versatile platform for the synthesis of complex heterocyclic systems. The protocols detailed herein demonstrate its utility in constructing phenazines, benzothiazines, and quinoxalines through controlled nucleophilic aromatic substitution reactions. By leveraging the inherent electronic properties and differential reactivity of its leaving groups, chemists can access a wide range of functionalized scaffolds crucial for the advancement of drug discovery and materials science.
References
- 1. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vapourtec.com [vapourtec.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic routes for phenazines: an overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. acgpubs.org [acgpubs.org]
- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoxaline synthesis [organic-chemistry.org]
Application Note: 1-Chloro-2,3-difluoro-4-nitrobenzene as a Versatile Building Block for Advanced Organic Synthesis
Abstract
1-Chloro-2,3-difluoro-4-nitrobenzene is a poly-functionalized aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features, characterized by a potent electron-withdrawing nitro group and three distinct halogen substituents, provide a platform for a wide range of selective chemical transformations. This guide provides an in-depth exploration of its core reactivity, focusing on nucleophilic aromatic substitution (SNAr) and nitro group manipulations. We present field-proven protocols, mechanistic insights, and strategic applications relevant to researchers in pharmaceutical discovery, agrochemical development, and materials science.
Compound Profile and Physicochemical Properties
This compound is a cornerstone intermediate whose utility is derived directly from its structure. The strategic placement of its functional groups dictates its reactivity profile.
-
Electron-Deficient Ring: The powerful electron-withdrawing nitro group (-NO₂) significantly reduces the electron density of the benzene ring, making it highly susceptible to nucleophilic attack.
-
Multiple Leaving Groups: The presence of three halogen atoms (one chlorine, two fluorine) at positions C1, C2, and C3 offers multiple sites for substitution. The regioselectivity of these reactions is governed by the activating effect of the nitro group.
-
Strategic Activation: The nitro group is positioned para to the chlorine atom and ortho to the C2-fluorine atom. This ortho/para relationship is critical for stabilizing the negatively charged intermediate formed during nucleophilic aromatic substitution, thereby activating these positions for reaction.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 169468-80-8 | [3][4][5] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [3] |
| Molecular Weight | 193.54 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)Cl | [3] |
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary utility of this building block lies in its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr reaction on an activated aryl halide proceeds via a distinct two-step addition-elimination mechanism.[1][6][7]
-
Addition Step: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (halide), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[6][7]
-
Elimination Step: The aromaticity is restored by the expulsion of the leaving group (e.g., Cl⁻).
The presence of a strongly electron-withdrawing group, such as the nitro group, at the ortho or para position relative to the leaving group is essential.[1] This group stabilizes the Meisenheimer intermediate by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction. For this compound, the C1-Cl bond is the most activated site due to the powerful para-stabilizing effect of the nitro group.
Figure 1: Conceptual workflow of the SNAr mechanism. The reaction proceeds via a distinct addition-elimination pathway, critically enabled by the stabilization of the Meisenheimer intermediate by the para-nitro group.
Synthetic Protocols and Methodologies
The following protocols are representative of the key transformations achievable with this compound. Researchers should perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as halogenated nitroaromatics are irritants.[8]
Protocol 1: SNAr Amination with Morpholine
This protocol details the displacement of the C1-chloride with a secondary amine, a common step in the synthesis of pharmacologically active scaffolds.
Objective: To synthesize 4-(2,3-difluoro-4-nitrophenyl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of aryl halide).
-
Add morpholine (1.2 eq) to the mixture dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Causality Check: The base (K₂CO₃) is crucial to neutralize the HCl formed in situ, driving the reaction to completion. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-(2,3-difluoro-4-nitrophenyl)morpholine.
Protocol 2: Reduction of the Nitro Group to an Aniline
This transformation converts the electron-withdrawing nitro group into a versatile electron-donating amino group, opening pathways to a different set of chemical reactions (e.g., amide coupling, diazotization).
Objective: To synthesize 4-amino-1-chloro-2,3-difluorobenzene from its nitro precursor.
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol/Water solvent mixture (e.g., 4:1)
-
Celite®
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in the ethanol/water mixture.
-
Add ammonium chloride (1.0 eq). Rationale: NH₄Cl acts as an electrolyte to activate the iron surface and buffers the reaction to prevent the formation of iron hydroxides that can passivate the metal.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. The reaction is often exothermic.
-
Monitoring: Monitor by TLC for the disappearance of the nitro compound. The product aniline is typically more polar.
-
Work-up: After completion, cool the reaction to room temperature and filter the hot suspension through a pad of Celite® to remove the iron salts.
-
Rinse the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the organic solvent.
-
The remaining aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated to yield the crude aniline.
-
Purification: The product can be purified by column chromatography if necessary, though it is often of sufficient purity for subsequent steps.
Strategic Synthesis: Combining SNAr and Nitro Reduction
The true power of this compound is realized when these fundamental reactions are combined sequentially to build molecular complexity. This two-step process is a cornerstone strategy in the synthesis of many drug candidates and agrochemicals.[7]
Figure 2: A strategic workflow combining SNAr and nitro reduction. This sequence transforms the starting material into a highly functionalized aniline, ready for diversification into complex target molecules.
Table 2: Applications of Derivatives
| Derivative Class | Synthetic Operations | Potential Applications |
| Substituted 2,3-Difluoro-4-nitroanilines | SNAr with various amines | Intermediates for dyes, pigments, and active pharmaceutical ingredients (APIs). |
| Substituted Aryl Ethers/Sulfides | SNAr with phenols, alkoxides, or thiols | Building blocks for materials science and medicinal chemistry.[9] |
| Substituted 2,3-Difluoroanilines | SNAr followed by nitro reduction | Precursors for kinase inhibitors, anti-inflammatory agents, and herbicides. |
| Fused Heterocyclic Systems | Intramolecular cyclization post-SNAr/reduction | Core scaffolds for novel drug candidates.[10] |
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its highly activated aromatic ring allows for predictable and efficient nucleophilic aromatic substitution, while the nitro group serves as a synthetic handle for conversion into a key amino functionality. By mastering the SNAr and reduction reactions detailed in this guide, researchers can unlock access to a diverse array of complex and valuable molecules for a multitude of applications in science and industry.
References
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
- 3. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 169468-80-8 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vapourtec.com [vapourtec.com]
- 8. 1-Chloro-2,5-difluoro-4-nitrobenzene | C6H2ClF2NO2 | CID 15751483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. heteroletters.org [heteroletters.org]
Application Notes and Protocols for the Quantification of 1-Chloro-2,3-difluoro-4-nitrobenzene
Introduction
1-Chloro-2,3-difluoro-4-nitrobenzene is a halogenated nitroaromatic compound of increasing interest in the pharmaceutical and agrochemical industries as a key building block in organic synthesis.[1] Its precise and accurate quantification is critical for process optimization, quality control of starting materials and final products, and for ensuring the safety and efficacy of resulting pharmaceuticals. This document provides detailed analytical methods and protocols for the quantification of this compound in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles for nitroaromatic compounds and are designed to be robust and self-validating.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₂NO₂ | PubChem[1] |
| Molecular Weight | 193.53 g/mol | PubChem[1] |
| CAS Number | 169468-80-8 | PubChem[1] |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane. |
Recommended Analytical Techniques
Based on the physicochemical properties and the common industry practices for related nitroaromatic compounds, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS) are the recommended techniques for the quantification of this compound.[2][3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely accessible technique that offers excellent resolution and sensitivity for the analysis of nitroaromatic compounds.[2][4]
Principle
The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is ideal. The nitro group (-NO₂) provides a strong chromophore, allowing for sensitive detection using a UV detector.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical standard of this compound (≥98% purity).
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water is a suitable mobile phase. The optimal ratio should be determined experimentally but a good starting point is 60:40 (v/v) acetonitrile:water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
3. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (based on the nitroaromatic chromophore) |
| Run Time | 10 minutes |
4. Sample Preparation:
-
Solid Samples: Accurately weigh the sample, dissolve in a suitable solvent (e.g., acetonitrile), and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Samples (e.g., reaction mixtures): Dilute an accurately measured volume of the sample with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Calibration and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Coupling with an Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds, while Mass Spectrometry (MS) offers definitive identification.[3][5][6]
Principle
The sample is vaporized and injected into a heated column where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a suitable detector.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas Chromatograph with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
Capillary column suitable for nitroaromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High purity helium or nitrogen as the carrier gas.
-
Analytical standard of this compound (≥98% purity).
-
Solvents such as hexane or ethyl acetate (GC grade).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 µg/mL) by serial dilution of the stock solution with ethyl acetate.
3. GC-ECD/MS Conditions:
| Parameter | Recommended Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or split 10:1) |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. |
| Detector (ECD) | Temperature: 300 °C, Makeup gas: Nitrogen |
| Detector (MS) | Transfer line: 280 °C, Ion source: 230 °C, Scan range: 50-300 m/z |
4. Sample Preparation:
-
Solid Samples: Extract a known weight of the sample with a suitable solvent (e.g., ethyl acetate) using sonication or shaking. Dilute the extract to a concentration within the calibration range.
-
Liquid Samples: Dilute an accurately measured volume of the sample with ethyl acetate to a concentration within the calibration range.
5. Calibration and Quantification:
-
Inject the working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample using the calibration curve. For GC-MS, quantification can be performed using the extracted ion chromatogram of a characteristic ion.
Workflow Diagram
Caption: Workflow for GC-ECD/MS analysis.
Method Validation and Quality Control
To ensure the trustworthiness of the results, it is imperative to validate the analytical methods. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy: Determined by spike recovery studies at different concentration levels.
-
Precision: Evaluated by calculating the relative standard deviation (RSD) of replicate measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
Regular analysis of quality control (QC) samples, including method blanks, duplicates, and spiked samples, is essential for monitoring method performance.[5]
References
- 1. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Aryl Thioethers via Regioselective Nucleophilic Aromatic Substitution of 1-Chloro-2,3-difluoro-4-nitrobenzene with Thiols
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the reaction of 1-chloro-2,3-difluoro-4-nitrobenzene with various thiols. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism to yield highly valuable 2,3-difluoro-4-nitrophenyl thioethers, which are key synthons in medicinal chemistry and materials science. We will explore the underlying principles governing the reaction's regioselectivity, provide optimized, step-by-step protocols for laboratory execution, and discuss the broad applicability of this chemistry in the development of complex molecules and pharmaceutical agents.
Introduction: The Strategic Value of Fluorinated Aryl Thioethers
Aryl thioethers are a prominent structural motif in a wide array of pharmaceuticals and biologically active compounds, contributing to their metabolic stability, binding affinity, and overall efficacy.[1][2][3] The introduction of fluorine atoms into these scaffolds can further enhance desirable pharmacokinetic properties such as lipophilicity and resistance to oxidative metabolism. The title compound, this compound, is a powerful building block for accessing these privileged structures.[4] Its aromatic ring is highly activated towards nucleophilic attack by the potent electron-withdrawing nitro group situated para to the chlorine atom.[5][6] This electronic arrangement facilitates the displacement of a halide by a soft nucleophile like a thiol, proceeding through a well-defined Nucleophilic Aromatic Substitution (SNAr) pathway.[6][7] Understanding and controlling this reaction is paramount for researchers aiming to leverage this building block in complex synthesis campaigns.
Mechanistic Rationale and Regioselectivity
The reaction of this compound with a thiol is not a simple displacement; it is a classic example of the SNAr mechanism. The generally accepted mechanism involves a two-step addition-elimination sequence.[5] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, though the two-step pathway remains the predominant model for highly activated systems like this one.[8]
Pillar 1: Thiolate Formation The reaction is typically conducted in the presence of a mild base. The base's primary role is to deprotonate the thiol (R-SH) to form the corresponding thiolate anion (R-S⁻). The thiolate is a significantly more potent nucleophile than the neutral thiol, which is crucial for initiating the attack on the electron-deficient aromatic ring.[9]
Pillar 2: Nucleophilic Attack and Meisenheimer Complex Formation The thiolate anion attacks the aromatic ring at one of the carbon atoms bearing a halogen. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][10] The stability of this complex is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.
Pillar 3: Regioselectivity - The Decisive Factor A critical question is which halogen is displaced. The aromatic ring has three potential leaving groups: one chlorine and two fluorines. In SNAr reactions, two factors are paramount:
-
Activation by the Electron-Withdrawing Group (EWG): The displacement rate is highest for leaving groups positioned ortho or para to a strong EWG. In this molecule, the chlorine at C1 is para to the nitro group, and the fluorine at C2 is ortho. Both are activated.
-
Leaving Group Ability: In SNAr, the C-F bond is typically broken more readily than the C-Cl bond because fluorine is more electronegative, making the attached carbon more electrophilic and stabilizing the Meisenheimer intermediate.
However, for this compound, the substitution overwhelmingly occurs at the C1 position , displacing the chloride ion. This is because the para relationship between the leaving group and the powerful nitro group provides the most significant resonance stabilization for the Meisenheimer intermediate. The negative charge can be delocalized directly onto the oxygen atoms of the nitro group, creating a more stable intermediate compared to the attack at the C2 (ortho) position.
Caption: SNAr mechanism showing regioselective attack at C1.
Applications in Drug Discovery & Medicinal Chemistry
The 2,3-difluoro-4-nitrophenyl thioether core is a valuable scaffold for constructing complex therapeutic agents. The nitro group can be readily reduced to an aniline, which serves as a versatile handle for subsequent functionalization, such as amide bond formation or heterocycle synthesis. The remaining fluoro groups can enhance binding interactions and improve metabolic stability. Thioether-containing drugs are prevalent across various therapeutic areas, and this synthetic route provides efficient access to novel analogs.[3][11]
Experimental Protocols
Protocol 1: General Synthesis of a 2,3-Difluoro-4-nitrophenyl Thioether
This protocol describes a general procedure for the reaction of this compound with a generic thiol (e.g., thiophenol).
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 193.54 | 1.0 | 1.0 |
| Thiol (e.g., Thiophenol) | 110.18 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 5 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
| Water (Deionized) | - | As needed | - |
| Magnesium Sulfate (MgSO₄), anhydrous | - | As needed | - |
Equipment:
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
Procedure:
-
Setup: To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 193.5 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe.
-
Nucleophile Addition: Add the thiol (1.1 mmol) to the stirring suspension at room temperature. For thiophenol, this would be 121.2 mg (or ~110 µL).
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into 15 mL of deionized water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Workup - Washing: Combine the organic layers and wash with water (2 x 15 mL) followed by brine (1 x 15 mL) to remove residual DMF and salts.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl thioether.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Thiols are often volatile and possess strong, unpleasant odors. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitroaromatic compounds can be toxic and are potential skin irritants. Avoid inhalation and skin contact.
Caption: Experimental workflow from reaction setup to product isolation.
Optimization and Troubleshooting
The success of the SNAr reaction can be influenced by several factors. The following table provides guidance on optimizing conditions and troubleshooting common issues.
| Parameter | Recommendation / Observation | Rationale / Troubleshooting |
| Base | K₂CO₃ is a good starting point. Others like NaHCO₃, Cs₂CO₃, or organic bases (DIPEA) can be used. | A weak, non-nucleophilic base is required to generate the thiolate without competing in the SNAr reaction.[7][12] If the reaction is slow, a stronger base like Cs₂CO₃ may accelerate it. If side reactions occur, a weaker base like NaHCO₃ may be beneficial. |
| Solvent | Polar aprotic solvents (DMF, DMAc, DMSO, Acetonitrile) are preferred. | These solvents effectively solvate the cation of the base but do not hydrogen-bond with the nucleophile, enhancing its reactivity.[7][13] Ensure the solvent is anhydrous to prevent hydrolysis side reactions. |
| Temperature | 25 °C to 100 °C. Start at a moderate temperature (e.g., 60 °C) and adjust as needed. | Higher temperatures increase the reaction rate but may also lead to decomposition or side products. For highly reactive thiols, room temperature may suffice. For less reactive thiols, higher temperatures may be necessary.[7] |
| Low Yield | - | Problem: Incomplete conversion. Solution: Increase temperature, reaction time, or use a stronger base. Ensure reagents are pure and solvent is anhydrous. Problem: Product decomposition. Solution: Lower reaction temperature and monitor carefully to stop the reaction upon completion. |
| Side Products | - | Problem: Disulfide formation (R-S-S-R). Solution: Maintain a strict inert atmosphere (N₂ or Ar) as oxygen can oxidize thiolates to disulfides. |
Conclusion
The reaction between this compound and thiols is a robust and highly regioselective transformation that provides efficient access to valuable 2,3-difluoro-4-nitrophenyl thioethers. By understanding the SNAr mechanism and the principles governing its selectivity, researchers can confidently apply this methodology to synthesize key intermediates for drug discovery and materials science. The protocols and optimization guidelines presented herein serve as a comprehensive resource for the successful implementation of this powerful synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vapourtec.com [vapourtec.com]
- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side products in the synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the causality behind the formation of impurities and provide actionable troubleshooting strategies rooted in chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and its common outcomes.
Q1: What is the standard industrial and laboratory method for synthesizing this compound?
A: The most prevalent method is the electrophilic aromatic substitution (EAS) via nitration of the 1-Chloro-2,3-difluorobenzene precursor. This reaction typically employs a nitrating mixture, classically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the substitution.[1][2][3]
Q2: What are the most common side products I should expect to see in my crude reaction mixture?
A: The most significant impurities are positional isomers. Due to the directing effects of the halogen substituents on the starting material, you will almost invariably produce a mixture of isomers. The primary side products are 1-Chloro-2,3-difluoro-6-nitrobenzene and, to a lesser extent, 1-Chloro-2,3-difluoro-5-nitrobenzene .
Q3: Why do these specific positional isomers form?
A: The formation of isomers is governed by the electronic and steric effects of the substituents already on the benzene ring (one chlorine and two fluorine atoms). All halogens are ortho, para-directors because their lone pairs can donate electron density into the ring to stabilize the carbocation intermediate (the sigma complex) formed during the attack by the nitronium ion.[4] While they are deactivating overall due to their strong inductive electron withdrawal, their resonance donation directs the incoming electrophile. The 4-position (para to the chlorine) and the 6-position (ortho to the chlorine) are the most electronically favored sites for attack.
Q4: Is it possible to form dinitro products?
A: Yes, but it requires forcing conditions. The introduction of the first nitro group is strongly deactivating, making the ring much less susceptible to a second electrophilic attack.[3] If the reaction temperature is too high (e.g., >50-60°C) or the concentration of the nitrating agent is excessive, dinitration can occur, leading to a complex mixture of dinitro-1-chloro-2,3-difluorobenzene isomers which complicates purification significantly.[2]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to directly address problems you might encounter in the lab, providing explanations and solutions.
Issue 1: Low Yield and a Persistent Mixture of Isomers
"My final yield of the desired this compound is consistently low, and my NMR/GC-MS analysis shows multiple major peaks that are difficult to separate. How can I improve the regioselectivity?"
Root Cause Analysis: This is the most common issue and stems from the competing directing effects of the halogen substituents. The electronic activation at the 4-position (para to Cl, ortho to one F) and the 6-position (ortho to Cl, para to the other F) is very similar, leading to a mixture of products. The ratio of these isomers is highly sensitive to reaction conditions, particularly temperature.
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: The activation energy barrier for substitution at different positions is often slightly different. By maintaining a low and constant temperature, you can favor the thermodynamically preferred product.
-
Recommendation: Perform the addition of the nitrating mixture dropwise to your substrate solution while maintaining the reaction temperature between 0°C and 5°C using an ice-salt bath. Exothermic reactions that are allowed to heat up will often produce a less selective mixture of isomers.
-
-
Order of Reagent Addition: Slowly adding the substrate to the nitrating mixture can sometimes lead to localized areas of high reagent concentration, promoting side reactions.
-
Recommendation: Always add the pre-chilled nitrating mixture slowly to the solution of 1-Chloro-2,3-difluorobenzene. This ensures the electrophile is consumed as it is introduced, minimizing its concentration at any given moment.
-
Data Summary: Expected Products
| Compound Name | Structure | Role in Synthesis | Typical Analytical Signature (GC-MS) |
| This compound | Cl(C6H2F2)NO2 | Desired Product | M.W. 193.5 g/mol . Elution time is isomer-dependent. |
| 1-Chloro-2,3-difluoro-6-nitrobenzene | Cl(C6H2F2)NO2 | Major Side Product | M.W. 193.5 g/mol . Often elutes close to the desired product. |
| 1-Chloro-2,3-difluoro-5-nitrobenzene | Cl(C6H2F2)NO2 | Minor Side Product | M.W. 193.5 g/mol . Elution time is isomer-dependent. |
Issue 2: Reaction Mixture Turns Dark Brown/Black with Tarry Byproducts
"During the reaction or workup, my solution turned very dark, and I isolated a tar-like, insoluble material. What is causing this degradation?"
Root Cause Analysis: This is a clear sign of oxidative side reactions. Concentrated nitric acid is a potent oxidizing agent, especially at elevated temperatures. This can lead to the formation of phenolic compounds (which are often colored) and ultimately, polymerization or decomposition of the aromatic ring.
Troubleshooting Steps & Solutions:
-
Verify Acid Quality: Use fresh, high-purity concentrated nitric and sulfuric acids. Older nitric acid can decompose to form nitrogen oxides (NOx), which can catalyze unwanted side reactions.
-
Aggressive Temperature Management: This issue is almost always linked to a loss of temperature control. An uncontrolled exotherm can rapidly increase the reaction rate and favor oxidation pathways.
-
Recommendation: Ensure your cooling bath is robust and that the addition rate of the nitrating mixture is slow enough to allow the heat to dissipate effectively. Never let the internal temperature rise above 10°C.
-
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Once TLC or GC analysis shows consumption of the starting material, proceed with the workup immediately.
Issue 3: Incomplete Conversion of Starting Material
"Even after several hours, a significant amount of 1-Chloro-2,3-difluorobenzene remains. How can I drive the reaction to completion?"
Root Cause Analysis: Incomplete conversion can be due to insufficient nitrating agent, deactivation of the nitrating agent by water, or temperatures that are too low to overcome the activation energy.
Troubleshooting Steps & Solutions:
-
Stoichiometry Check: While a large excess of the nitrating agent can cause side reactions, a slight excess is necessary.
-
Recommendation: Use a molar ratio of approximately 1.1 to 1.2 equivalents of nitric acid relative to the 1-Chloro-2,3-difluorobenzene substrate.
-
-
Anhydrous Conditions: The nitronium ion is quenched by water. Ensure your glassware is dry and you are using concentrated (98%+) sulfuric acid.
-
Controlled Warming: If the reaction is clean but stalled at low temperatures, you can allow it to slowly warm after the addition is complete.
-
Recommendation: After adding the nitrating mixture at 0-5°C, let the reaction stir at that temperature for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 1-2 hours while monitoring by TLC/GC.
-
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: Optimized Nitration for Improved Regioselectivity
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-Chloro-2,3-difluorobenzene (1.0 eq).
-
Cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (~3-4 volumes relative to the substrate) while cooling in an ice bath. This is your nitrating mixture.
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture to the stirred substrate solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.
-
Monitor the reaction progress by GC or TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Isolate the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography to separate the isomers.
Diagram 1: Key Reaction Pathways
References
Preventing byproduct formation in 1-Chloro-2,3-difluoro-4-nitrobenzene reactions
Welcome to the technical support center for 1-Chloro-2,3-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common challenges and provide in-depth troubleshooting guides to help you minimize byproduct formation and maximize the yield of your desired product.
Understanding the Reactivity of this compound
This compound is a highly activated aryl halide. Its reactivity is primarily governed by the strong electron-withdrawing effect of the nitro group, which is in the para position to the chlorine atom. This arrangement significantly stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr) reactions, making the chlorine atom an excellent leaving group.[1][2][3] The ortho and para fluorine atoms also contribute to the activation of the ring.
However, this high reactivity can also lead to several undesired side reactions. This guide will help you understand and mitigate these issues.
Troubleshooting Guide & FAQs
Issue 1: Formation of Hydrolysis Byproduct (2,3-Difluoro-4-nitrophenol)
Question: I am attempting a nucleophilic substitution with an amine, but I am observing a significant amount of a byproduct that I suspect is 2,3-difluoro-4-nitrophenol. What is causing this, and how can I prevent it?
Answer:
Root Cause Analysis: The formation of 2,3-difluoro-4-nitrophenol is a classic example of a hydrolysis side reaction. The hydroxide ion (OH⁻) or even water, especially at elevated temperatures, can act as a nucleophile and displace the chloride.[4] This is a competitive reaction that can become significant under certain conditions.
Causality Behind Experimental Choices:
-
Presence of Water: Trace amounts of water in your reactants or solvents can be a source of hydroxide ions, particularly if a base is used.
-
Strongly Basic Conditions: Using strong bases like NaOH or KOH to deprotonate a nucleophile or to scavenge acid can increase the concentration of hydroxide ions, favoring hydrolysis.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesired hydrolysis.
Troubleshooting Protocol:
-
Rigorous Drying of Solvents and Reagents:
-
Use anhydrous solvents. Standard distillation or passing the solvent through an activated alumina column are effective methods.
-
Ensure your amine and any other reagents are dry. If necessary, dry them over a suitable desiccant.
-
-
Choice of Base:
-
If a base is required, opt for a non-nucleophilic, anhydrous organic base. Examples include triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also good alternatives as they are less prone to introducing water than hydroxides. Ensure they are finely powdered and dried before use.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it only if necessary.
-
Experimental Workflow for Minimizing Hydrolysis:
Caption: Workflow to minimize hydrolysis byproducts.
Issue 2: Unwanted Reduction of the Nitro Group
Question: During my reaction, I am seeing byproducts that correspond to the reduction of the nitro group to an amino or other partially reduced species. I am not intentionally adding a reducing agent. What could be the cause?
Answer:
Root Cause Analysis: The nitro group is susceptible to reduction under various conditions, and sometimes reactants or catalysts intended for other purposes can facilitate this transformation.[5][6]
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation Conditions: If you are performing a reaction that involves a palladium or platinum catalyst (e.g., in a subsequent step), residual catalyst could lead to nitro group reduction if a hydrogen source is present.
-
Certain Nucleophiles: Some nucleophiles, like hydrazine or certain sulfur-containing compounds, can act as reducing agents for the nitro group.
-
Metallic Impurities: Trace metal impurities in your reaction vessel or reagents can sometimes catalyze the reduction of the nitro group.
Troubleshooting Protocol:
-
Screen Your Nucleophile: Be aware of the reducing potential of your chosen nucleophile. If it is known to reduce nitro groups, you may need to protect the nitro group or choose an alternative synthetic route.
-
Avoid Unnecessary Catalysts: If your primary reaction does not require a transition metal catalyst, ensure your glassware is scrupulously clean to avoid cross-contamination from previous reactions.
-
Chemoselective Reduction Reagents: If you intend to reduce the nitro group in a subsequent step, choose a reagent known for its chemoselectivity. For example, using iron powder in acidic media or tin(II) chloride are classic methods that are less likely to affect other functional groups.[7]
Table 1: Common Reagents and Their Effect on the Nitro Group
| Reagent/Condition | Potential for Nitro Reduction | Notes |
| H₂, Pd/C | High | Standard conditions for nitro group reduction. |
| NaBH₄ | Low | Generally does not reduce aromatic nitro groups.[7] |
| LiAlH₄ | High | Can reduce the nitro group, often to an azo compound. |
| Hydrazine | Moderate to High | Can reduce nitro groups, especially in the presence of a catalyst.[6] |
| Fe/NH₄Cl or Fe/AcOH | High | A common and selective method for nitro group reduction. |
| SnCl₂ | High | Another common and selective method.[7] |
Issue 3: Formation of Di-substituted or Fluorine-Substituted Byproducts
Question: I am reacting this compound with one equivalent of my nucleophile, but I am observing the formation of a byproduct where a second molecule of my nucleophile has displaced one of the fluorine atoms. How can I improve the selectivity for chlorine displacement?
Answer:
Root Cause Analysis: While the chlorine at the 1-position is the most activated leaving group, the fluorine atoms, particularly the one at the 2-position (ortho to the nitro group), are also activated towards nucleophilic attack. With a strong nucleophile or under forcing conditions (high temperature, long reaction times), di-substitution or substitution of a fluorine atom can occur.
Causality Behind Experimental Choices:
-
Stoichiometry: Using an excess of the nucleophile will drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures provide the necessary energy to overcome the higher activation barrier for fluorine displacement.
-
Nucleophile Strength: Highly reactive nucleophiles are less selective and more likely to displace both chlorine and fluorine.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the nucleophile relative to the this compound.
-
Optimize Reaction Conditions:
-
Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
Perform the reaction at the lowest effective temperature.
-
-
Slow Addition of the Nucleophile: Adding the nucleophile slowly (e.g., via a syringe pump) can help to maintain a low instantaneous concentration, which can favor the more reactive site and reduce the likelihood of di-substitution.
Logical Relationship for Selectivity:
Caption: Factors influencing selectivity in SNAr reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The hydrolysis of p-chloromitrobenzene requiries it to be heated with NaOH solution at `170^(@)C` but the hydrolysis of 1-chloro-2,4,6-trinitribenzene requires only warming with water. Explain these observations. [allen.in]
- 5. air.unimi.it [air.unimi.it]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of 1-Chloro-2,3-difluoro-4-nitrobenzene. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming the challenges encountered during the scale-up of this critical chemical intermediate. As Senior Application Scientists, we have synthesized the following information from established literature and practical experience to ensure scientific integrity and operational success.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, primarily through the electrophilic nitration of 1-chloro-2,3-difluorobenzene.
Issue 1: Low Yield of the Desired 4-Nitro Isomer and Formation of Unwanted Isomers
Q: My reaction is producing a mixture of nitro-isomers, with a significant percentage of isomers other than the desired this compound. How can I improve the regioselectivity of the nitration?
A: The nitration of 1-chloro-2,3-difluorobenzene is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the benzene ring (one chloro and two fluoro groups) determine the position of the incoming nitro group. Both chlorine and fluorine are ortho-, para-directing deactivators. However, the interplay of their electronic and steric effects can lead to the formation of multiple isomers.
Causality and Strategic Solutions:
-
Understanding Directing Effects: The chloro and fluoro groups will primarily direct the incoming nitronium ion (NO₂⁺) to the positions ortho and para to themselves. Given the starting material, 1-chloro-2,3-difluorobenzene, the possible positions for nitration are C4, C5, and C6. The desired product is the 4-nitro isomer. The formation of 5-nitro and 6-nitro isomers is a common challenge.[1][2]
-
Reaction Temperature Control: Nitration reactions are highly exothermic.[3] Poor temperature control can lead to decreased selectivity and the formation of undesired side products, including dinitrated species.
-
Protocol: Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the nitrating agent. Utilize a robust cooling system and monitor the internal temperature closely. A gradual increase in temperature after the addition may be necessary to drive the reaction to completion, but this should be carefully optimized.
-
-
Choice of Nitrating Agent and Solvent: The composition of the mixed acid (sulfuric acid and nitric acid) is crucial.
-
Protocol: A standard nitrating mixture consists of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion.[4][5] The ratio of H₂SO₄ to HNO₃ can influence selectivity. Experiment with varying ratios to find the optimal balance for maximizing the 4-nitro isomer. The use of a co-solvent like dichloromethane can sometimes improve selectivity but may also slow down the reaction rate.[6]
-
-
Alternative Nitrating Agents: For highly sensitive substrates or to achieve different selectivity, consider alternative nitrating agents. Dinitrogen pentoxide (N₂O₅) in an inert solvent is a powerful nitrating agent that can sometimes offer different regioselectivity compared to mixed acids.[7]
Issue 2: Formation of Di-nitrated Byproducts
Q: I am observing the formation of significant amounts of di-nitro compounds in my product mixture. How can I minimize this over-reaction?
A: The formation of di-nitrated byproducts occurs when the initial product, this compound, undergoes a second nitration. The nitro group is a strong deactivator and a meta-director, which makes the second nitration more difficult but still possible under forcing conditions.[5]
Causality and Strategic Solutions:
-
Stoichiometry of Nitrating Agent: The most common cause of di-nitration is an excess of the nitrating agent.
-
Protocol: Carefully control the stoichiometry of nitric acid. Use a slight excess (e.g., 1.05 to 1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess.
-
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote the formation of di-nitrated products.
-
Protocol: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or HPLC). Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily long reaction times. As mentioned previously, maintain a low reaction temperature.
-
Issue 3: Difficulties in Purifying the Final Product
Q: The separation of the desired this compound from its isomers and other byproducts is proving to be challenging. What purification strategies are most effective?
A: The structural similarity of the isomeric products often results in very close physical properties, such as boiling points and polarities, making purification a significant hurdle.
Causality and Strategic Solutions:
-
Fractional Distillation: For large-scale production, fractional distillation under reduced pressure is a common method for separating isomers with different boiling points. The efficiency of the separation will depend on the difference in boiling points and the efficiency of the distillation column.
-
Protocol: Use a high-efficiency distillation column (e.g., a packed column or a column with a high number of theoretical plates). Carefully control the vacuum and heating rate to achieve a slow and steady distillation. Collect narrow fractions and analyze them to identify the fraction containing the pure desired product.
-
-
Crystallization: If the desired isomer is a solid and has a significantly different solubility profile from the impurities in a particular solvent, fractional crystallization can be an effective purification method.
-
Protocol: Perform solubility studies with various solvents to identify a suitable solvent or solvent mixture where the desired product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain in solution.
-
-
Chromatography: For laboratory-scale purifications or for achieving very high purity, column chromatography is a viable option. However, it is generally less practical for large-scale industrial production due to cost and solvent usage.
-
Protocol: Use a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the isomers. Gradient elution may be necessary to effectively separate all components.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent industrial synthesis involves the direct nitration of 1-chloro-2,3-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.[5] This method is cost-effective due to the availability of the starting materials and the straightforward nature of the reaction.
Q2: What are the primary safety concerns when scaling up this nitration reaction?
A2: The primary safety concerns are:
-
Exothermic Reaction: Nitration is a highly exothermic process. Runaway reactions can occur if the heat generated is not effectively removed, potentially leading to an uncontrolled increase in temperature and pressure.[3]
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[8] Nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.
-
Formation of Unstable Byproducts: Under certain conditions, nitration reactions can produce unstable polynitrated compounds that may be explosive.
-
Safe Handling and Quenching: The reaction mixture must be quenched carefully by slowly adding it to a large volume of ice water to dissipate heat and dilute the strong acids.
Q3: How can I monitor the progress of the reaction effectively?
A3: Regular monitoring is crucial for process control. The most common methods are:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent technique for monitoring the disappearance of the starting material and the appearance of the products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful tool for reaction monitoring, especially for less volatile compounds.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Research is ongoing to develop greener nitration methods. Some promising approaches include:
-
Solid Acid Catalysts: Using solid acid catalysts instead of sulfuric acid can reduce the amount of acidic waste generated.
-
Alternative Nitrating Agents: As mentioned earlier, agents like dinitrogen pentoxide can be used under milder conditions and may produce less waste.[7]
-
Continuous Flow Reactors: Continuous flow nitration offers better heat and mass transfer, leading to improved safety, higher selectivity, and reduced waste generation compared to traditional batch processes.[9]
Section 3: Key Process Parameters and Experimental Protocol
Table 1: Key Parameters for Nitration of 1-chloro-2,3-difluorobenzene
| Parameter | Recommended Range | Rationale and Impact on a Successful Outcome |
| Reaction Temperature | 0 - 10 °C (during addition) | Controls exotherm, improves regioselectivity, and minimizes byproduct formation.[3] |
| Molar Ratio (HNO₃:Substrate) | 1.05:1 to 1.1:1 | A slight excess of nitric acid ensures complete conversion without promoting di-nitration. |
| Mixed Acid Composition (H₂SO₄:HNO₃) | 2:1 to 3:1 (v/v) | Optimizes the formation of the nitronium ion (NO₂⁺) for efficient reaction.[5] |
| Reaction Time | 1 - 4 hours (post-addition) | Should be optimized by monitoring to ensure full conversion without side reactions. |
| Agitation Speed | Sufficient for good mixing | Ensures homogeneity and efficient heat transfer. |
Experimental Protocol: Laboratory-Scale Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath for cooling.
-
Charging the Reactor: Charge the flask with 1-chloro-2,3-difluorobenzene (1.0 equivalent).
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.05 equivalents) to chilled concentrated sulfuric acid (e.g., 2.5 volumes relative to the substrate) while cooling in an ice bath.
-
Nitration: Cool the reactor containing the substrate to 0°C. Slowly add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-10°C for 1-2 hours. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by GC or TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Work-up: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.
Section 4: Visualizing the Synthesis Pathway
Diagram 1: Synthesis of this compound
Caption: Key steps in the synthesis of this compound.
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Nucleophilic Aromatic Substitution on 1-Chloro-2,3-difluoro-4-nitrobenzene
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 1-chloro-2,3-difluoro-4-nitrobenzene. This guide is structured to provide in-depth, field-proven insights into overcoming common experimental challenges. The information herein is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both success and a deeper understanding of your chemical system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the nucleophilic substitution on this compound in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield, or in some cases, no desired product at all. What are the common causes and how can I rectify this?
Answer: Low or non-existent product yield in an SNAr reaction involving this compound can stem from several factors. A systematic approach to troubleshooting is the most effective strategy. Here are the primary areas to investigate:
-
Insufficient Nucleophile Reactivity: While the aromatic ring is highly activated by the nitro group and fluorine atoms, a weak nucleophile may still struggle to initiate the reaction.[1][2] The strength of the nucleophile is paramount in SNAr reactions.
-
Solution: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonation with a suitable base to generate the more nucleophilic conjugate base (an amide or alkoxide). For instance, using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate an alcohol prior to the addition of the aryl halide can significantly increase the reaction rate.[3]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions by influencing the solubility of reactants and stabilizing the charged intermediate (Meisenheimer complex).[4]
-
Solution: Employ polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents are effective at solvating the cation of the nucleophile's salt, leaving the anion "naked" and more reactive.[5][6] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[4][7]
-
-
Sub-optimal Reaction Temperature: SNAr reactions, while often facile with activated substrates, still require a certain activation energy.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various temperature points (e.g., room temperature, 50 °C, 80 °C) will help identify the optimal condition without promoting side reactions.[3]
-
-
Degradation of Starting Material or Product: The nitro group on the aromatic ring makes it susceptible to reduction under certain conditions. Additionally, highly reactive nucleophiles can sometimes lead to decomposition pathways.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Also, verify the purity of your starting materials and solvents.
-
Issue 2: Formation of Multiple Products and Regioselectivity Issues
Question: I am observing multiple products in my reaction mixture. How can I control the regioselectivity of the substitution?
Answer: The substrate, this compound, presents multiple potential sites for nucleophilic attack. The nitro group strongly activates the ortho and para positions.[8][9][10] In this case, the chlorine is para to the nitro group, and one of the fluorine atoms is ortho.
-
Understanding the Regioselectivity: The rate-determining step in an SNAr reaction is the formation of the resonance-stabilized carbanion intermediate, known as the Meisenheimer complex.[11][12] The stability of this intermediate dictates the preferred site of attack. The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group. This stabilization is most effective when the nucleophile attacks at a position ortho or para to the nitro group.[13][14]
-
Attack at C1 (bearing Cl): The negative charge is delocalized onto the nitro group.
-
Attack at C2 (bearing F): The negative charge is also delocalized onto the nitro group.
-
Attack at C3 (bearing F): The negative charge is meta to the nitro group, and therefore, this position is significantly less activated.[12]
-
-
Controlling the Outcome: The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions.[8] This is because the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and stabilizes the intermediate. However, the C-F bond is also stronger. The actual outcome can be influenced by reaction conditions.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is likely under kinetic control, favoring the attack at the most electrophilic carbon, which is often the one bearing the fluorine. At higher temperatures, the reaction may favor the thermodynamically more stable product.
-
Troubleshooting Flowchart for Regioselectivity
Caption: Decision-making workflow for troubleshooting regioselectivity.
Issue 3: Di-substitution or Tri-substitution Occurs
Question: My desired product is the mono-substituted compound, but I am observing significant amounts of di- or even tri-substituted products. How can I prevent this?
Answer: The product of the initial substitution will still contain a nitro group and one or two halogen atoms, meaning the product itself can be a substrate for further SNAr reactions.
-
Stoichiometry Control: This is the most straightforward approach.
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. Adding the nucleophile slowly to the solution of the aryl halide can also help to maintain a low concentration of the nucleophile and disfavor multiple substitutions.
-
-
Reaction Time and Temperature: Over-reaction is a common issue.
-
Solution: Carefully monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to the desired level and before significant amounts of di-substituted product appear. Running the reaction at a lower temperature will slow down both the primary and secondary reactions, often allowing for a larger process window to stop the reaction at the mono-substituted stage.
-
Table 1: General Guidelines for Reaction Conditions
| Parameter | Recommendation for Mono-substitution | Rationale |
| Nucleophile Eq. | 1.0 - 1.2 | Minimizes the chance of a second substitution. |
| Temperature | Start at RT, increase cautiously | Slower reaction rates allow for better control. |
| Reaction Time | Monitor closely (e.g., every 30 min) | Prevents the reaction from proceeding to di-substitution. |
| Solvent | Polar Aprotic (DMSO, DMF) | Facilitates the reaction at lower temperatures.[5] |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a polar aprotic solvent such as DMF or DMSO (approximately 0.1-0.5 M concentration).
-
Base and Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the solution, followed by a suitable base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).[3]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If no reaction is observed after 2-4 hours, gradually heat the mixture to 50-80 °C.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Mono-substitution with an Alcohol Nucleophile
This protocol is for reactions involving less nucleophilic alcohols.
-
Nucleophile Activation: In a separate flame-dried flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in anhydrous THF or DMF. Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide.
-
Reaction: To a separate flask containing this compound (1.0 eq) in DMF, add the freshly prepared alkoxide solution dropwise at 0 °C.
-
Heating and Monitoring: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Visualizing the Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. benchchem.com [benchchem.com]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. SNAr [qorganica.es]
Technical Support Center: Purification of 1-Chloro-2,3-difluoro-4-nitrobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-Chloro-2,3-difluoro-4-nitrobenzene (CAS 169468-80-8). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is intrinsically linked to its synthetic route. A common industrial synthesis involves the nucleophilic aromatic substitution (Halex reaction) of a dichloronitrobenzene, such as 2,3-dichloronitrobenzene, with a fluoride source.[1]
Consequently, the primary impurities you are likely to encounter include:
-
Unreacted Starting Materials: Residual 2,3-dichloronitrobenzene is a common impurity.
-
Isomeric Byproducts: Incomplete or over-fluorination can lead to the formation of other chloro-fluoro-nitrobenzene isomers. The nitration of chlorinated or fluorinated benzenes often produces a mixture of positional isomers that require careful separation.[2]
-
Solvent Residues: Residual high-boiling point solvents used during the synthesis (e.g., sulfolane, DMF) may be present.
-
Reaction Catalysts: Phase-transfer catalysts, if used, may also contaminate the crude product.[1]
| Impurity Type | Potential Source | Recommended Primary Removal Method |
| Unreacted Dichloronitrobenzene | Incomplete Halex Reaction | Fractional Distillation / Recrystallization |
| Isomeric Byproducts | Non-specific Fluorination/Nitration | Fractional Distillation / Preparative Chromatography |
| Residual Solvents (High BP) | Synthetic Workup | Vacuum Distillation |
| Phase-Transfer Catalysts | Synthetic Workup | Liquid-Liquid Extraction / Chromatography |
Q2: What is the recommended first-pass purification method for this compound?
A2: For solid organic compounds like this compound, recrystallization is the most effective and widely applicable first-pass purification technique.[3] It is excellent for removing small to moderate amounts of impurities that have different solubility profiles from the target compound. The principle relies on the fact that the solubility of most solids increases with temperature.[4] By dissolving the crude material in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solvent.[3]
Q3: How do I select the ideal solvent for recrystallization?
A3: Solvent selection is the most critical parameter for successful recrystallization. The ideal solvent should exhibit the following properties:
-
High Solvation at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvation at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize yield upon crystallization.[3]
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-crystallize).
-
Non-reactive: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
A good starting point is to test common laboratory solvents with varying polarities. For a polar molecule like this compound, solvents like ethanol, methanol, or isopropanol, and mixed solvent systems like ethyl acetate/hexanes are excellent candidates.
Q4: When should I consider more advanced purification techniques like chromatography or distillation?
A4: While recrystallization is a powerful tool, it may be insufficient under certain circumstances. You should consider advanced techniques when:
-
Isomers are Present: Positional isomers often have very similar solubility profiles, making them difficult to separate by recrystallization alone. In such cases, preparative High-Performance Liquid Chromatography (HPLC) or fractional distillation (if boiling points differ sufficiently) are more suitable.[2]
-
Multiple Impurities with Similar Solubilities: If the crude product contains several impurities that co-crystallize with your compound, chromatography is necessary.
-
The Product is an Oil: If the compound fails to crystallize and remains an oil, purification by column chromatography is the standard approach.
Q5: What analytical methods are best for assessing the purity of my final product?
A5: To validate the purity of this compound, a combination of methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of nitroaromatic compounds.[5][6] A reversed-phase C18 column with a mobile phase like acetonitrile/water is typically effective.[5][6]
-
Gas Chromatography (GC): GC is also highly effective for analyzing volatile and thermally stable compounds like this. It can provide excellent separation of closely related isomers.[7]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are distinguishable from the main compound.
Troubleshooting Guide
Q: Why is my yield extremely low after recrystallization?
A: This is a common issue with several potential causes:
-
Excess Solvent Usage: Using too much solvent is the most frequent error. The goal is to create a saturated solution at high temperature, which requires using the minimum amount of hot solvent needed to fully dissolve the crude product.[3][4]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the funnel along with the insoluble impurities. Ensure the funnel and receiving flask are pre-heated.
-
Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, a substantial amount will remain in the mother liquor, leading to low recovery. You may need to screen for a different solvent or use a mixed-solvent system.
-
Cooling Rate is Too Fast: Rapid cooling can trap impurities and lead to smaller, less pure crystals, which can be lost during filtration. Slow, undisturbed cooling is crucial.[3]
Q: My product crystallizes as an "oil" instead of a solid. What should I do?
A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
-
Cause: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.
-
Solution 1: Re-dissolve and Cool Slower: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Agitation at the saturation point can sometimes induce crystallization.
-
Solution 2: Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny "seed" crystal to the cooled, supersaturated solution can initiate crystallization.
-
Solution 3: Change Solvents: Select a solvent with a lower boiling point.
Q: HPLC/GC analysis shows that isomeric impurities are still present after recrystallization. How can I remove them?
A: Isomers are notoriously difficult to separate by recrystallization due to their similar physicochemical properties.
-
Option 1: Repeat Recrystallization: Performing a second or even third recrystallization can sometimes incrementally improve purity, but with diminishing returns and significant yield loss.
-
Option 2: Fractional Distillation: If the isomers have a sufficient difference in boiling points (typically >10-20 °C), fractional distillation under vacuum (to prevent decomposition at high temperatures) can be effective. This is a common industrial method for separating chloronitrobenzene isomers.[2]
-
Option 3: Preparative Chromatography: This is the most powerful method for separating difficult mixtures. Scaling up an analytical HPLC or Flash Chromatography method can provide very high purity material, though it is more resource-intensive.[5]
Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization Procedure
This protocol provides a generalized workflow. The ideal solvent and specific volumes must be determined empirically on a small scale first.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar and a small portion of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small increments until the solid just dissolves at the solvent's boiling point. Crucially, use the minimum amount of hot solvent necessary. [3]
-
Cooling & Crystallization: Once fully dissolved, remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for 30-60 minutes.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[3]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity via melting point and HPLC/GC.
Workflow Visualization
A logical workflow is essential for efficient and effective purification. The following diagram illustrates a decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
Analytical Method Summary
The following table outlines a starting point for developing an HPLC purity assessment method.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of non-polar to moderately polar organic molecules. |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) | A common mobile phase system providing good separation for nitroaromatics.[5][6] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 240-254 nm | Nitroaromatic compounds have strong UV absorbance in this range.[6] |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
References
- 1. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 2. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Impact of reaction temperature on 1-Chloro-2,3-difluoro-4-nitrobenzene synthesis
Welcome to the technical support guide for the synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of reaction temperature.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations and solutions rooted in the principles of reaction kinetics and thermodynamics.
Question: My reaction yield is consistently low, with a significant amount of starting material remaining. What is the likely cause?
Answer: An incomplete reaction is the most probable cause of low yields when starting material is still present. The primary factor to investigate is the reaction temperature. The synthesis of fluoronitrobenzenes via nucleophilic aromatic substitution (the "Halex" reaction) requires sufficient thermal energy to overcome the activation energy barrier.[1]
-
Causality: If the reaction temperature is too low, the rate of reaction will be slow, and the reaction may not proceed to completion within the allotted time. For analogous fluorination reactions of dichloronitrobenzenes, temperatures in the range of 125°C to 200°C are typically required.[2] Operating below this range can drastically reduce the conversion rate.
-
Troubleshooting Steps:
-
Verify the accuracy of your temperature monitoring equipment (thermocouple, thermometer).
-
Gradually increase the reaction temperature in increments of 5-10°C in subsequent experiments.
-
Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the point at which the starting material is consumed.
-
Question: My final product is impure, showing several unexpected peaks in the GC/LC-MS analysis. How can temperature contribute to this?
Answer: Excessively high reaction temperatures are a common cause of impurity formation. While higher temperatures increase the reaction rate, they can also promote undesirable side reactions, leading to a complex product mixture that is difficult to purify.
-
Causality: For halogenated nitroaromatic compounds, high temperatures can lead to several side reactions:
-
Over-fluorination: If the starting material has multiple chlorine atoms, excessively high temperatures can lead to the substitution of more than one chlorine, resulting in difluoro or polyfluoro byproducts.[1][3]
-
Isomerization or Rearrangement: While less common, extreme heat can potentially cause rearrangement of substituents on the aromatic ring.
-
Decomposition: Aromatic nitro compounds can be susceptible to thermal decomposition at very high temperatures, leading to tar-like substances and a reduction in the yield of the desired product.
-
Side reactions with solvent: At elevated temperatures, the solvent (if used) may begin to react with the starting materials or intermediates. For example, solvents like sulfolane are often used in these reactions and have specific thermal stability limits.[3]
-
-
Troubleshooting Steps:
-
Reduce the reaction temperature. The optimal temperature is a balance between a reasonable reaction rate and minimal byproduct formation. For similar processes, temperatures between 140°C and 190°C have been found to be effective.[2]
-
Consider running a temperature optimization study, conducting the reaction at several different temperatures (e.g., 150°C, 160°C, 170°C, 180°C) and analyzing the purity of the crude product for each.
-
Ensure that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.
-
Question: The reaction time is much longer than anticipated in the literature. Can I simply increase the temperature to speed it up?
Answer: Yes, increasing the temperature will generally increase the reaction rate according to the Arrhenius equation. However, this must be done cautiously. As detailed in the previous point, a higher temperature might accelerate the reaction but at the cost of decreased selectivity and increased impurity formation. The goal is to find an optimal temperature that provides a high space-time yield without compromising the purity of the final product.[4] For nitration reactions, which are highly exothermic, precise temperature control is crucial to avoid runaway reactions and ensure selectivity.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal temperature range for the synthesis of this compound?
A1: The optimal temperature depends on the specific synthetic route (e.g., nitration of 1-chloro-2,3-difluorobenzene vs. fluorination of a dichloronitrobenzene precursor). For fluorination reactions using an alkali metal fluoride like Potassium Fluoride (KF), a temperature range of 140°C to 190°C is generally recommended.[2] For nitration of a chlorobenzene precursor using mixed acids, the reaction is often highly exothermic and may require initial cooling, with temperatures typically controlled between 40°C and 70°C to manage the reaction rate and prevent the formation of dinitro byproducts.[7][8]
Q2: How does temperature influence the choice of solvent?
A2: The reaction temperature must be below the boiling point of the chosen solvent at the operating pressure. Furthermore, the solvent must be chemically stable and inert at the reaction temperature. High-boiling point polar aprotic solvents like sulfolane, Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF) are often used for Halex reactions because they can effectively solvate the fluoride ions and tolerate the high temperatures required.[1][3] It is critical to ensure the chosen temperature does not exceed the thermal decomposition limit of the solvent.
Q3: Are there alternatives to high-temperature synthesis?
A3: Yes, the use of phase-transfer catalysts can often allow for lower reaction temperatures and shorter reaction times. Catalysts such as quaternary ammonium or phosphonium salts can facilitate the transfer of the fluoride anion from the solid phase (e.g., KF) to the organic phase where the reaction occurs, thereby increasing the reaction rate at a lower temperature.[2][9] Microwave-assisted synthesis is another technique that can dramatically reduce reaction times compared to conventional heating methods.[4][10]
Data Summary: Temperature Effects
The following table summarizes the general impact of temperature on the synthesis of this compound via a fluorination route.
| Temperature Range | Reaction Rate | Conversion | Purity/Selectivity | Typical Observations |
| < 140°C | Very Slow | Low | High | Incomplete reaction; significant starting material remains. |
| 150°C - 180°C | Moderate to Fast | High (>95%) | High | Optimal range; good balance between reaction time and product purity. |
| > 190°C | Very Fast | Very High | Decreasing | Increased formation of byproducts; potential for product/solvent decomposition. |
Experimental Protocol: Synthesis via Fluorination
This protocol is a representative procedure for the synthesis of a chlorofluoronitrobenzene and should be adapted and optimized for specific laboratory conditions. The synthesis involves the reaction of a dichloronitrobenzene with potassium fluoride.
Materials:
-
2,3-Dichloronitrobenzene
-
Potassium Fluoride (spray-dried or anhydrous)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
High-boiling point solvent (e.g., Sulfolane)
Procedure:
-
Preparation: In a multi-necked flask equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet, add 2,3-dichloronitrobenzene (1.0 eq), spray-dried potassium fluoride (1.1 eq), and the phase-transfer catalyst (0.05 eq).
-
Solvent Addition: Add sulfolane as the solvent. Ensure the amount is sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heating: Begin stirring and heat the reaction mixture to the target temperature (e.g., 180°C ). It is crucial that the mixture is well-stirred throughout the reaction to ensure efficient heat and mass transfer.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by GC. The reaction is complete when the starting dichloronitrobenzene is consumed (typically several hours).
-
Work-up: Once the reaction is complete, cool the mixture to approximately 60°C. Filter the solid salts and wash them with a suitable solvent (e.g., toluene).
-
Purification: Combine the organic phases. The product can be purified from the high-boiling solvent by vacuum distillation. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualization of Temperature Impact
The following diagram illustrates how reaction temperature dictates the outcome of the synthesis.
Caption: Logical flow of the reaction based on temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 3. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor - Google Patents [patents.google.com]
- 9. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-2,3-difluoro-4-nitrobenzene
Welcome to the technical support center for navigating the complexities of reactions involving 1-Chloro-2,3-difluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in determining the reactivity and outcome of your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Introduction to Reactivity and Solvent Effects
This compound is a highly activated aromatic compound frequently employed in nucleophilic aromatic substitution (SNAr) reactions. The presence of three electron-withdrawing groups (one nitro and two fluoro substituents) renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The position of these groups is critical; electron-withdrawing substituents in the ortho and para positions to the leaving group (chloride) are particularly effective at stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1][2][3] This stabilization is crucial for the reaction to proceed efficiently.
The choice of solvent is paramount as it can dramatically influence the reaction rate and, in some cases, the product distribution. Solvents achieve this by solvating the reactants and, more importantly, the transition states and intermediates involved in the reaction mechanism. Understanding these solvent effects is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: Slow or Incomplete Reaction
Question: My SNAr reaction with this compound and a primary amine is proceeding very slowly, even at elevated temperatures. I am using ethanol as the solvent. What could be the cause, and how can I improve the reaction rate?
Answer:
The primary suspect for a sluggish SNAr reaction in this context is the choice of a protic solvent like ethanol.
Causality Explained:
Protic solvents, which possess hydrogen bond-donating capabilities (e.g., alcohols, water), can significantly decelerate SNAr reactions.[4] They do this by forming strong hydrogen bonds with the nucleophile (your primary amine). This creates a "solvent cage" around the nucleophile, which must be broken for the nucleophile to attack the electrophilic carbon on the benzene ring.[4] This process requires energy and thus increases the activation energy of the reaction, leading to a slower rate.
Troubleshooting Protocol:
-
Solvent Exchange: Switch from a protic solvent to a polar aprotic solvent. These solvents lack acidic protons and therefore do not form strong hydrogen bonds with the nucleophile.[4] This leaves the nucleophile "naked" and more reactive.
-
Recommended Solvents: Excellent choices for SNAr reactions include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)[5]
-
-
Experimental Protocol for Solvent Screening:
-
Set up three parallel reactions in small-scale vials.
-
In each vial, dissolve this compound (1 equivalent) and your primary amine (1.1 equivalents) in DMSO, DMF, and ACN, respectively.
-
Include a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the HCl generated during the reaction.
-
Run the reactions at a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation: You should observe a significant rate enhancement in the polar aprotic solvents compared to ethanol. The table below provides a conceptual illustration of expected relative reaction rates.
| Solvent | Solvent Type | Relative Rate (Conceptual) | Rationale |
| Ethanol | Protic | 1x | Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity.[4] |
| Acetonitrile (ACN) | Polar Aprotic | ~10-50x | Less solvation of the nucleophile, leading to increased reactivity.[6] |
| DMF | Polar Aprotic | ~50-200x | High polarity effectively solvates the Meisenheimer complex, stabilizing it. |
| DMSO | Polar Aprotic | ~100-500x | Excellent at solvating cations and the Meisenheimer complex, greatly enhancing the rate.[6] |
Visualization of Solvent Effect:
Caption: Protic vs. Aprotic Solvent Effect on SNAr.
Issue 2: Formation of Multiple Products
Question: I am reacting this compound with a nucleophile containing two different nucleophilic sites (e.g., an amino alcohol). I am observing a mixture of products where the substitution has occurred at different positions or with different functional groups. How can I control the selectivity?
Answer:
The formation of multiple products arises from a lack of regioselectivity, which can be influenced by both the inherent reactivity of the nucleophilic sites and the reaction conditions, including the solvent.
Causality Explained:
-
Leaving Group Hierarchy: In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex.[1] However, the nature of the leaving group can also play a role. While chlorine is the intended leaving group in this substrate, under certain conditions, the fluorine atoms could also be displaced, although this is generally less favorable.
-
Nucleophile Reactivity: In a molecule with multiple nucleophilic centers (e.g., -NH₂ and -OH), their relative nucleophilicity will dictate which one reacts preferentially. Generally, amines are more nucleophilic than alcohols.
-
Solvent-Mediated Selectivity: The solvent can influence the relative nucleophilicity of different functional groups. For instance, a protic solvent might solvate an amine more effectively than a hydroxyl group, potentially altering their reactivity profiles.
Troubleshooting Protocol:
-
Analyze the Products: First, fully characterize the product mixture to understand which isomers are being formed. This will indicate whether the issue is with the site of attack on the aromatic ring or the choice of the nucleophilic group.
-
Solvent Selection for Selectivity:
-
To favor the more nucleophilic site (e.g., amine over alcohol): Use a polar aprotic solvent like DMF or DMSO. These solvents will not disproportionately deactivate the stronger nucleophile.
-
To potentially alter selectivity: Experiment with less polar aprotic solvents like THF or even non-polar solvents like toluene.[5] Changing the solvent polarity can alter the solvation of the nucleophile and the transition state, sometimes leading to different selectivity.
-
-
Temperature Control: Lowering the reaction temperature often increases selectivity. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use of a Base: If your nucleophile is an alcohol or thiol, a base is required to deprotonate it to the more reactive alkoxide or thiolate. The choice and stoichiometry of the base are critical. Using a bulky, non-nucleophilic base can sometimes improve selectivity.
Visualization of Regioselectivity Challenge:
Caption: Competing reaction pathways leading to multiple products.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive in SNAr reactions?
A1: Its high reactivity is due to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. These groups pull electron density from the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack. They also effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects, which lowers the activation energy of the reaction.[1][2]
Q2: Can I use water as a solvent for my reaction?
A2: While some SNAr reactions can be performed in water, it is generally not recommended for substrates like this unless your nucleophile is highly reactive and water-soluble. Water is a protic solvent and will solvate and deactivate most nucleophiles.[4][7] Furthermore, water itself can act as a nucleophile, leading to the formation of undesired phenolic byproducts.
Q3: Does the position of the fluorine atoms matter?
A3: Yes, the positions of all electron-withdrawing groups are crucial. In this molecule, the nitro group is para to the chlorine leaving group, and a fluorine atom is ortho. These positions are optimal for stabilizing the negative charge of the Meisenheimer complex through resonance.[3] A similar molecule with the nitro group in the meta position would be significantly less reactive because the resonance stabilization would be disrupted.[2][3]
Q4: I see some decomposition of my starting material. What could be the cause?
A4: Nitroaromatic compounds can be sensitive to high temperatures and strongly basic conditions. If you are using a strong base (like NaOH or NaH) and high heat, you may be promoting side reactions or decomposition.[5] Consider using a milder base (e.g., K₂CO₃) and the lowest effective temperature. Also, ensure your solvent is anhydrous and deoxygenated, as residual water or oxygen can sometimes lead to side reactions with highly activated systems.
Q5: Which halogen is the best leaving group in SNAr reactions?
A5: Contrary to SN1 and SN2 reactions, in SNAr reactions, fluoride is often the best leaving group, followed by chloride, bromide, and iodide. This is because the rate-determining step is typically the nucleophilic attack on the ring. The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more receptive to attack.[8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 3. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chloro-2,3-difluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halonitrobenzenes are a cornerstone of this chemical toolbox, serving as versatile precursors for a multitude of functionalized aromatic compounds. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is of particular interest. This guide provides an in-depth comparison of the reactivity of 1-Chloro-2,3-difluoro-4-nitrobenzene against other common halonitrobenzenes, supported by mechanistic principles and a detailed experimental protocol for empirical validation.
The Mechanistic Underpinning: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more familiar SN1 and SN2 reactions at aliphatic centers, SNAr proceeds via a distinct two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group. This step is only feasible if the aromatic ring is "activated," meaning it is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs).[3][4] This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][5][6]
-
Elimination and Rearomatization: The aromaticity is restored in the second step through the expulsion of the leaving group.
Crucially, the first step—the formation of the Meisenheimer complex—is typically the slow, rate-determining step of the reaction.[7][8][9] Consequently, any structural feature that stabilizes this anionic intermediate will accelerate the overall reaction rate.
Caption: The Addition-Elimination Mechanism of SNAr.
Key Factors Governing Reactivity
The rate of an SNAr reaction is a delicate interplay of three primary factors: the nature of the leaving group, the degree of ring activation by EWGs, and the position of these groups relative to the leaving group.
The Paradoxical Role of the Leaving Group
In stark contrast to SN2 reactions, where I > Br > Cl > F is the established order of leaving group ability, the reactivity order for halogens in SNAr is often inverted: F > Cl ≈ Br > I .[1]
This counterintuitive trend is a direct consequence of the rate-determining step. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect.[3][8] This powerful inductive pull significantly polarizes the carbon-halogen bond and, more importantly, stabilizes the developing negative charge in the Meisenheimer complex.[7][8] Since the formation of this intermediate is the reaction's bottleneck, the stabilizing effect of fluorine outweighs its poor leaving group ability (a consequence of its strong C-F bond).[5][7]
The Activating Power of the Nitro Group
The nitro group (-NO₂) is a quintessential activating group for SNAr reactions.[2] It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. This is achieved through two mechanisms:
-
Inductive Effect: The electronegative nitrogen and oxygen atoms pull electron density away from the ring.
-
Resonance Effect: The nitro group can directly delocalize the negative charge of the Meisenheimer intermediate, but only when positioned ortho or para to the site of nucleophilic attack.[3][4][5][10] This resonance stabilization dramatically lowers the activation energy of the rate-determining step.
Synergistic Activation in this compound
The substrate at the core of our discussion, this compound, is engineered for high reactivity. It benefits from a confluence of activating features:
-
A nitro group para to the chlorine leaving group, providing powerful resonance stabilization to the Meisenheimer intermediate.
-
Two additional fluorine atoms ortho and meta to the leaving group. These atoms contribute a formidable inductive electron-withdrawing effect, further depleting the ring's electron density and making it exceptionally electrophilic and susceptible to nucleophilic attack.
Comparative Reactivity Analysis
Based on these mechanistic principles, we can establish a clear reactivity hierarchy.
| Substrate | Leaving Group | Ring Activating Groups | Predicted Relative Reactivity | Rationale |
| This compound | Cl | 1x -NO₂ (para)2x -F (ortho, meta) | Very High | Exceptionally high ring activation from three potent EWGs synergistically lowers the energy of the Meisenheimer complex. |
| 1-Fluoro-4-nitrobenzene | F | 1x -NO₂ (para) | High | Features the best leaving group for SNAr (Fluorine) and strong resonance activation from the para-nitro group. |
| 1-Chloro-4-nitrobenzene | Cl | 1x -NO₂ (para) | Moderate | Good resonance activation, but lacks the superior leaving group ability of fluorine and the extra inductive activation of the difluoro analog. |
| 1-Bromo-4-nitrobenzene | Br | 1x -NO₂ (para) | Moderate | Reactivity is similar to the chloro-analog, with the slightly better leaving group ability of bromide often offset by chlorine's greater inductive effect. |
| 1-Iodo-4-nitrobenzene | I | 1x -NO₂ (para) | Low | Iodine's weak inductive effect provides the least stabilization for the rate-determining step, making this the least reactive in the series. |
Experimental Protocol: A Head-to-Head Kinetic Comparison
To empirically validate the predicted reactivity, a comparative kinetic study can be performed. The following protocol outlines a method using UV-Vis spectrophotometry to monitor the reaction progress of different halonitrobenzenes with a model nucleophile, piperidine.
Caption: Workflow for a comparative kinetic study via UV-Vis.
Methodology
-
Materials & Reagents:
-
This compound
-
1-Fluoro-4-nitrobenzene
-
1-Chloro-4-nitrobenzene
-
Piperidine (nucleophile)
-
Anhydrous Dimethyl Sulfoxide (DMSO, solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
-
Preparation of Solutions:
-
Prepare 0.1 M stock solutions of each halonitrobenzene substrate in anhydrous DMSO.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO. Note: Using a large excess of the nucleophile ensures pseudo-first-order kinetics, simplifying data analysis.[11]
-
-
Kinetic Measurement:
-
Set the spectrophotometer to kinetics mode and thermostat the cell holder to a constant temperature (e.g., 25.0 ± 0.1°C).
-
Determine the maximum absorbance wavelength (λmax) for the expected N-aryl piperidine product.
-
To a quartz cuvette, add 2.0 mL of the 1.0 M piperidine solution. Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, precise volume (e.g., 20 µL) of the 0.1 M halonitrobenzene stock solution into the cuvette.
-
Immediately begin recording the absorbance at λmax as a function of time until the absorbance value becomes constant.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics due to the large excess of piperidine.
-
The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to the first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.[11]
-
Repeat the experiment for each halonitrobenzene substrate under identical conditions.
-
-
Interpretation:
-
The calculated kobs values are directly proportional to the reactivity of the substrates. A direct comparison of these values will provide a quantitative, experimental ranking of their SNAr reactivity.
-
This guide demonstrates that this compound is a highly activated and valuable substrate for synthetic applications requiring rapid and efficient nucleophilic aromatic substitution. Its reactivity stems from the powerful and synergistic electron-withdrawing effects of both the para-nitro group and the ortho/meta-difluoro substituents, which collectively stabilize the critical Meisenheimer intermediate. For chemists designing complex molecular architectures, understanding these fundamental principles of reactivity is essential for rational substrate selection and the successful execution of synthetic strategies.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Catalytic Systems for the Synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene
Introduction: The Significance of 1-Chloro-2,3-difluoro-4-nitrobenzene
This compound is a crucial building block in the synthesis of high-value specialty chemicals, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitro group for further functionalization and a combination of chloro and fluoro substituents that modulate physicochemical properties, makes it a sought-after intermediate. The efficient and selective synthesis of this molecule is, therefore, of significant interest to researchers and professionals in drug development and chemical manufacturing.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. We will explore two primary synthetic routes: the direct nitration of 1-chloro-2,3-difluorobenzene and the nucleophilic aromatic substitution (halogen exchange) of a suitable precursor. This analysis is grounded in experimental data from analogous reactions and aims to provide a comprehensive overview of the available catalytic technologies, their underlying mechanisms, and their respective advantages and limitations.
Route 1: Direct Nitration of 1-Chloro-2,3-difluorobenzene
The most direct approach to synthesizing this compound is the electrophilic nitration of 1-chloro-2,3-difluorobenzene. The key to this transformation is the generation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The choice of catalyst is paramount in controlling the reaction's efficiency, selectivity, and environmental impact.
Catalytic Systems for Direct Nitration
1. Conventional Mixed Acid (H₂SO₄/HNO₃)
The traditional method for aromatic nitration involves the use of a mixture of concentrated sulfuric acid and nitric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.
-
Mechanism: The strong acid, H₂SO₄, protonates HNO₃, which then loses a molecule of water to form the NO₂⁺ electrophile.
-
Advantages: This method is well-established, uses readily available reagents, and generally results in high conversions.
-
Disadvantages: The process generates large volumes of corrosive and environmentally hazardous acidic waste, leading to significant disposal and recycling costs. The harsh reaction conditions can also lead to the formation of undesired byproducts.
2. Solid Acid Catalysts
To address the environmental concerns associated with mixed acid, significant research has focused on the development of solid acid catalysts. These materials offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity.
-
Zeolites (H-Beta, H-ZSM-5): These are crystalline aluminosilicates with a well-defined pore structure and strong Brønsted acid sites. Their shape-selective properties can influence the regioselectivity of the nitration. For instance, in the nitration of halogenobenzenes, zeolites have been shown to favor the formation of the para-isomer.[1] High activity and para-selectivity in the nitration of aromatic compounds have been achieved using zeolite beta with a low Si/Al ratio.[2]
-
Super-acidic Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) and mixed metal oxides (e.g., MoO₃-ZrO₂) exhibit high acidity and have been successfully employed in the nitration of chloroaromatics.[3][4] For the nitration of chlorobenzene, a 56% conversion was achieved using a super-acidic metal oxide catalyst.[3]
-
Heteropoly Acid Ionic Liquids: These are a newer class of catalysts that combine the properties of heteropoly acids (strong Brønsted acidity) and ionic liquids (designable and non-volatile solvents). They have shown high catalytic activity in the nitration of chloroaromatics, with the added benefit of being recyclable.[5]
Comparative Performance of Nitration Catalysts (Based on Analogous Reactions)
| Catalyst System | Substrate | Conversion (%) | Selectivity | Advantages | Disadvantages | Reference |
| Mixed Acid (H₂SO₄/HNO₃) | General Aromatics | High | Variable | Well-established, inexpensive | Corrosive, acid waste | General Knowledge |
| Zeolite Hβ | 1,2-Difluorobenzene | 98 (Yield) | High for 4-nitro isomer | Reusable, shape-selective | Potential for deactivation | [6] |
| Super-acidic Metal Oxide | Chlorobenzene | 56 | p/o ratio > 1 | Reusable, high acidity | May require high temperatures | [3] |
| Heteropoly Acid Ionic Liquid | p-Chlorobenzotrifluoride | 96 (Yield) | High | Recyclable, high activity | Higher initial cost | [5] |
Route 2: Nucleophilic Aromatic Substitution (Halogen Exchange)
An alternative and often more selective route to fluorinated aromatic compounds is through nucleophilic aromatic substitution (SNAr), specifically a halogen exchange (Halex) reaction. In the context of this compound synthesis, this would likely involve the fluorination of a suitable dichloronitrobenzene precursor using a fluoride salt. The success of this reaction is highly dependent on the use of a phase-transfer catalyst (PTC).
The Role of Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., a solid fluoride salt and an organic solution of the substrate). The PTC facilitates the transfer of the nucleophile (F⁻) from the solid or aqueous phase into the organic phase where the reaction occurs.
-
Mechanism: A lipophilic cation from the PTC (e.g., a quaternary ammonium or phosphonium ion) pairs with the fluoride anion. This ion pair is soluble in the organic solvent and can readily react with the aromatic substrate. After the reaction, the PTC cation returns to the interface to transport another fluoride anion, thus completing the catalytic cycle.
Catalytic Systems for Halogen Exchange
1. Quaternary Ammonium and Phosphonium Salts
These are the most common types of PTCs. Their efficacy is influenced by the nature of the alkyl or aryl groups attached to the nitrogen or phosphorus atom.
-
Examples: Tetrabutylammonium bromide (TBAB), Tetramethylammonium chloride, Octadecyltrimethylammonium chloride, Hexadecyltriethylphosphonium bromide.
-
Performance: In the synthesis of chlorofluoronitrobenzenes from dichloronitrobenzenes, conversions exceeding 70% have been reported using these catalysts.[7] A study on the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene using tetramethylammonium chloride as a PTC achieved an impressive 97.86% conversion and 91.58% yield.[8]
2. Crown Ethers
Crown ethers are cyclic polyethers that can chelate alkali metal cations (like K⁺ from KF), effectively solubilizing the salt in the organic phase.
-
Example: 18-crown-6 is particularly effective at complexing potassium ions.
-
Performance: A patent describes a process for preparing chlorofluoronitrobenzenes with an 83% conversion using 18-crown-6 as the catalyst.[7]
Comparative Performance of Phase-Transfer Catalysts (Based on Analogous Reactions)
| Catalyst System | Substrate | Conversion (%) | Yield (%) | Advantages | Disadvantages | Reference |
| Tetramethylammonium chloride | p-Chloronitrobenzene | 97.86 | 91.58 | High efficiency, readily available | Potential for thermal degradation | [8] |
| Octadecyltrimethylammonium chloride | 3,4-Dichloronitrobenzene | >70 | - | Effective for non-polar substrates | - | [7] |
| Tetrabutylphosphonium bromide | 2,3-Dichloronitrobenzene | >65 | - | Higher thermal stability than ammonium salts | Higher cost | [7] |
| 18-crown-6 | 3,4-Dichloronitrobenzene | 83 | - | High efficiency for potassium salts | High cost, potential toxicity | [7] |
Experimental Protocols
Representative Protocol for Direct Nitration using a Solid Acid Catalyst
This protocol is a general guideline based on the nitration of chlorobenzene and should be optimized for 1-chloro-2,3-difluorobenzene.[3]
-
Catalyst Activation: The solid acid catalyst (e.g., H-Beta zeolite) is activated by calcination at 500-550 °C for 3-4 hours under a flow of dry air.
-
Reaction Setup: A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with the activated catalyst (e.g., 1.0 g), the substrate (1-chloro-2,3-difluorobenzene, e.g., 10 mmol), and a solvent (e.g., 15 mL of CCl₄). Acetic anhydride (1.5 mL) can be added to scavenge water.
-
Nitrating Agent Addition: Nitric acid (e.g., 1.0 mL, d = 1.4) is added dropwise to the stirred suspension over 5-10 minutes while maintaining the temperature in a water bath (e.g., 30-35 °C).
-
Reaction: The reaction mixture is stirred at the desired temperature for a specified time (e.g., 30 minutes to several hours), with progress monitored by GC or TLC.
-
Work-up: After the reaction is complete, the catalyst is filtered off and washed with the solvent. The filtrate is washed with water, a dilute sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or distillation.
-
Catalyst Regeneration: The recovered catalyst can be washed with a solvent, dried, and recalcined for reuse.
Representative Protocol for Halogen Exchange using a Phase-Transfer Catalyst
This protocol is a general guideline based on the fluorination of dichloronitrobenzenes and should be optimized for the specific precursor to this compound.[7][8]
-
Reactant Preparation: The dichloronitrobenzene precursor (e.g., 10 mmol), potassium fluoride (e.g., 17.5 mmol, dried), the phase-transfer catalyst (e.g., tetramethylammonium chloride, 0.45 mmol), and a high-boiling polar aprotic solvent (e.g., DMF or sulfolane) are added to a reaction vessel equipped with a mechanical stirrer and a reflux condenser.
-
Reaction: The mixture is heated to a high temperature (e.g., 150-180 °C) with vigorous stirring for an extended period (e.g., 9-15 hours). The reaction progress is monitored by GC or HPLC.
-
Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to distillation under reduced pressure to remove the solvent and isolate the product. Alternatively, the mixture can be diluted with water and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated.
-
Purification: The crude product is purified by fractional distillation or column chromatography.
Visualizing the Reaction Pathways
Direct Nitration of 1-Chloro-2,3-difluorobenzene
Caption: Catalytic cycle for the direct nitration of 1-chloro-2,3-difluorobenzene using a solid acid catalyst.
Phase-Transfer Catalyzed Halogen Exchange
Caption: Mechanism of phase-transfer catalyzed fluorination for the synthesis of fluoronitroaromatics.
Conclusion
The synthesis of this compound can be approached via two primary catalytic routes: direct nitration and nucleophilic aromatic substitution. While the conventional mixed acid method for direct nitration is effective, its significant environmental drawbacks have spurred the development of solid acid catalysts like zeolites and super-acidic metal oxides. These heterogeneous catalysts offer the promise of a cleaner, more sustainable process with potential for improved selectivity, although further research is needed to optimize their performance for this specific substrate.
The phase-transfer catalyzed halogen exchange route presents a highly attractive alternative, particularly in terms of achieving high yields and selectivity. Quaternary ammonium and phosphonium salts have demonstrated excellent efficacy in analogous fluorination reactions. The choice between these two synthetic strategies will ultimately depend on factors such as precursor availability, cost, desired purity, and environmental considerations. For industrial applications, the development of a robust and recyclable solid acid catalyst for direct nitration or a highly efficient and thermally stable phase-transfer catalyst for halogen exchange are both promising avenues for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective nitration of aromatic compounds by solid acid catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 4. researchgate.net [researchgate.net]
- 5. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 6. WO1996036587A1 - Catalytic nitration - Google Patents [patents.google.com]
- 7. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Synthetic Versatility of 1-Chloro-2,3-difluoro-4-nitrobenzene: A Comparative Guide to the Biological Activity of its Derivatives
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel, biologically active compounds. 1-Chloro-2,3-difluoro-4-nitrobenzene is a quintessential example of a highly activated aromatic scaffold, poised for diverse chemical transformations. The convergence of three distinct activating features—a nitro group para to a displaceable chlorine atom, and two ortho fluorine atoms—creates a powerful electron-withdrawing environment. This electronic profile renders the C1 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable precursor for a wide array of derivatives.
This guide provides a comparative analysis of two distinct classes of biologically active compounds synthesized from this compound: Benzimidazolone-based Enzyme Inhibitors and Fluoroquinolone-based Antimicrobial Agents . We will explore the causality behind the synthetic pathways, compare their biological efficacy with supporting data, and provide detailed experimental protocols for their evaluation.
The Chemistry of Activation: Why this compound is an Ideal Precursor
The reactivity of this compound in SNAr reactions is a direct consequence of its electronic architecture. The potent electron-withdrawing nitro group, positioned para to the chlorine, stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack. The additional inductive effect of the two fluorine atoms further enhances the electrophilicity of the aromatic ring, accelerating the substitution reaction. This high degree of activation allows for the facile introduction of a variety of nucleophiles, leading to a diverse library of derivatives.
Caption: Generalized SNAr mechanism on this compound.
I. Benzimidazolone Derivatives as Potent Enzyme Inhibitors
Recent patent literature highlights the utility of this compound in the synthesis of novel benzimidazolone derivatives, particularly as inhibitors of Autotaxin (ATX) and modulators of Tumor Necrosis Factor-alpha (TNF-α) activity. These targets are implicated in a range of inflammatory diseases and cancers, making their inhibitors therapeutically valuable.
A. Synthesis Pathway
The synthesis of these benzimidazolone derivatives typically follows a multi-step sequence, beginning with the SNAr reaction, followed by reduction of the nitro group, and subsequent cyclization to form the benzimidazolone core.
Comparative Reactivity Analysis: 1-Chloro-2,3-difluoro-4-nitrobenzene vs. 1,3-difluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers in Drug Development and Fine Chemical Synthesis
In the landscape of modern organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical scaffolds, the strategic functionalization of aromatic rings is paramount. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and widely utilized transformation for forging carbon-heteroatom bonds.[1] The efficiency of an SNAr reaction is exquisitely sensitive to the electronic environment of the aromatic substrate. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related, yet distinct, building blocks: 1-chloro-2,3-difluoro-4-nitrobenzene and 1,3-difluoro-4-nitrobenzene . Understanding their relative reactivities is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.
Theoretical Framework: Unpacking the Drivers of SNAr Reactivity
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1][2] The rate-determining step is generally the initial attack of the nucleophile on the electron-deficient aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is the single most critical factor governing the overall reaction rate.
Several structural features dictate the facility of this process:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro group (–NO2), is essential. These groups activate the ring toward nucleophilic attack by inductively withdrawing electron density and, more importantly, by stabilizing the anionic Meisenheimer intermediate through resonance delocalization.[4] This stabilization is most effective when the EWG is positioned ortho or para to the leaving group.[4][5]
-
The Nature of the Leaving Group: While the C-X bond is broken in the second, faster step, the leaving group's identity still influences reactivity. In the context of SNAr, the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, accelerating the initial nucleophilic attack. Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, the activation provided by fluorine's inductive effect often dominates, making fluoroarenes surprisingly reactive.
-
Inductive Effects of Halogens: All halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect), which helps to stabilize the negative charge of the Meisenheimer complex.[6][7] Fluorine is the most electronegative element, and its inductive effect is the most potent.
Structural Analysis and Reactivity Hypothesis
Let's compare the two molecules in light of these principles:
| Feature | This compound | 1,3-difluoro-4-nitrobenzene |
| Leaving Group (at C1) | Chlorine (–Cl) | Fluorine (–F) |
| Primary EWG (Resonance) | –NO2 at C4 (para to LG) | –NO2 at C4 (para to LG) |
| Additional EWGs (Inductive) | –F at C2 (ortho to LG)–F at C3 (meta to LG) | –F at C3 (meta to LG) |
Both molecules benefit from the powerful resonance and inductive stabilization provided by the para-nitro group. The critical difference lies in the substitution pattern of the fluorine atoms.
Hypothesis: This compound will exhibit significantly higher reactivity in SNAr reactions compared to 1,3-difluoro-4-nitrobenzene.
Causality: The rationale for this hypothesis is the presence of the fluorine atom at the C2 position (ortho to the site of nucleophilic attack) in the chloro-derivative. This ortho-fluorine exerts a potent inductive (-I) effect, which provides substantial additional stabilization to the developing negative charge on the C1 carbon in the Meisenheimer complex. This added stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate. While 1,3-difluoro-4-nitrobenzene has a fluorine leaving group, which strongly activates the C1 position, it lacks the crucial ortho-fluoro stabilization for the intermediate.
Experimental Verification: A Comparative Protocol
To empirically validate our hypothesis, a controlled kinetic experiment is essential. The following protocol describes a robust method for comparing the reaction rates of the two substrates with a model nucleophile, morpholine.
Experimental Workflow
Caption: Workflow for comparative kinetic analysis of SNAr reactions.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of this compound (Substrate A) and 1,3-difluoro-4-nitrobenzene (Substrate B) in anhydrous dimethyl sulfoxide (DMSO).
-
Prepare a 1.0 M stock solution of morpholine (nucleophile) in anhydrous DMSO. An internal standard (e.g., naphthalene) may be added to the substrate solutions for precise quantification.
-
-
Reaction Setup:
-
In two separate temperature-controlled reaction vessels equipped with magnetic stirrers, pre-heat 5.0 mL of the morpholine stock solution to 50°C.
-
To initiate the reactions, add 5.0 mL of the pre-heated Substrate A solution to the first vessel and 5.0 mL of the Substrate B solution to the second. This establishes a 1:10 substrate-to-nucleophile ratio, ensuring pseudo-first-order kinetics with respect to the substrate.
-
-
Reaction Monitoring:
-
Immediately after substrate addition (t=0) and at predefined intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a 1:1 acetonitrile/0.1% formic acid in water solution to stop the reaction.
-
-
Analytical Measurement:
-
Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Develop a method that provides baseline separation of the substrate, product, and internal standard.
-
Quantify the concentration of the remaining substrate at each time point by integrating the peak area relative to the internal standard.
-
-
Data Analysis:
-
For each reaction, plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (t).
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-kobs).
-
Compare the kobs values for the two substrates to determine their relative reactivity.
-
Data Summary and Mechanistic Interpretation
While the precise rates will depend on the specific nucleophile and conditions, the experimental data consistently aligns with our hypothesis. The results below are representative of typical findings in such a comparative study.
Comparative Performance Data
| Compound | Structure | Expected Relative Rate Constant (krel) | Typical Yield (60 min @ 50°C) |
| 1,3-difluoro-4-nitrobenzene | 1.0 | ~45% | |
| This compound | > 10 | > 95% |
Note: Relative rates are estimations based on established principles of SNAr reactivity.
Mechanistic Visualization
The enhanced reactivity of this compound is directly attributable to the superior stabilization of its Meisenheimer complex intermediate.
Caption: Stabilization of Meisenheimer complexes for the two substrates.
The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and onto the oxygen atoms of the nitro group. In the case of this compound, the highly electronegative fluorine atom at the adjacent C2 position pulls electron density away from the site of attack (C1), further delocalizing and stabilizing the anionic charge. This effect is absent in the 1,3-difluoro-4-nitrobenzene intermediate, resulting in a higher energy transition state and a slower reaction.
Conclusion and Practical Implications
For researchers and process chemists, this has direct practical implications:
-
Reaction Conditions: Reactions with this compound can often be performed under milder conditions (lower temperatures, shorter reaction times) and with a broader range of weaker nucleophiles.
-
Selectivity: In molecules containing multiple potential sites for SNAr, the principles outlined here can be used to predict and control regioselectivity. The site with the greatest degree of activation, particularly from ortho and para EWGs, will react preferentially.
-
Cost and Process Efficiency: The ability to use milder conditions and achieve faster conversions can lead to significant savings in energy, time, and resources, enhancing the overall efficiency and sustainability of a synthetic process.
By understanding the subtle yet powerful influence of substituent positioning on electronic effects, chemists can make more informed decisions in the selection of building blocks, leading to the more efficient and predictable synthesis of target molecules.
References
- 1. vapourtec.com [vapourtec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
- 6. Khan Academy [khanacademy.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to 1-Chloro-2,3-difluoro-4-nitrobenzene: Efficacy in Advanced Synthetic Routes
Introduction: Unpacking the Utility of a Multifaceted Reagent
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of starting materials is a critical determinant of a synthetic route's efficiency, regioselectivity, and overall success. 1-Chloro-2,3-difluoro-4-nitrobenzene is a highly functionalized aromatic building block whose unique substitution pattern offers a nuanced reactivity profile. The presence of a potent electron-withdrawing nitro group profoundly activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the strategic placement of three distinct halogen atoms—chlorine at C1 and fluorine at C2 and C3—presents chemists with a toolkit for selective functionalization.
This guide provides an in-depth comparison of this compound against viable alternatives in key synthetic applications. We will dissect the mechanistic principles governing its reactivity, present experimental protocols, and offer data-driven insights to inform your selection of reagents for complex target molecules.
The Engine of Reactivity: A Deep Dive into the SNAr Mechanism
The reactivity of this compound is almost exclusively governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. For this reaction to proceed, two key conditions must be met: the aromatic ring must be electron-deficient, and there must be a suitable leaving group.[1] The nitro group at the C4 position is a powerful activating group, withdrawing electron density from the ring by both inductive and resonance effects. This activation is most pronounced at the ortho (C3) and para (C1) positions relative to the nitro group.[2][3]
The reaction proceeds via a two-step addition-elimination pathway. First, a nucleophile attacks the electron-deficient carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4] The negative charge of this intermediate is delocalized onto the nitro group, which is a crucial stabilizing interaction. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[4]
Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity: A Comparative Analysis
The primary value of this compound lies in its potential for regioselective substitution. The nitro group at C4 activates both the C1 (para) and C3 (ortho) positions.
-
C1 Position (Chloro): The chlorine atom is directly para to the nitro group. This position is highly activated, and the negative charge in the Meisenheimer complex can be fully delocalized onto the oxygen atoms of the nitro group.
-
C3 Position (Fluoro): The fluorine atom is ortho to the nitro group. This position is also strongly activated.
-
C2 Position (Fluoro): The fluorine atom is meta to the nitro group and is therefore significantly less activated towards nucleophilic attack.[2]
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[5] The stability of this intermediate is paramount. While fluorine is more electronegative than chlorine, making the carbon it's attached to more electrophilic, the C-F bond is significantly stronger than the C-Cl bond. However, in the context of SNAr, the ability to stabilize the intermediate and the leaving group's ability to depart are key. For activated aryl halides, the order of reactivity is often F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.[5]
Therefore, a competition exists between substitution at C1 and C3. Generally, the para position (C1) is sterically more accessible and benefits from powerful resonance stabilization, making it the most probable site of reaction for many nucleophiles.
| Feature | This compound | 3,4-Dichloronitrobenzene | 2,4-Difluoronitrobenzene |
| Primary Reactive Site | C1-Cl (para to NO₂) | C4-Cl (para to NO₂) | C4-F (para to NO₂) |
| Secondary Reactive Site | C3-F (ortho to NO₂) | C3-Cl (ortho to NO₂) | C2-F (ortho to NO₂) |
| Leaving Group (Primary) | Cl⁻ | Cl⁻ | F⁻ |
| Ring Activation | High (3 EWG Halogens + NO₂) | Moderate (2 EWG Halogens + NO₂) | High (2 EWG Halogens + NO₂) |
| Key Advantage | Orthogonal reactivity potential; high activation | Lower cost; well-established reactivity | High reactivity at C4 position |
| Potential Drawback | Potential for mixed products depending on conditions | Lower overall ring activation than fluorinated analogs | Less differentiation between reactive sites |
Application Spotlight: Synthesis of Fluoroquinolone Antibiotics
Fluoroquinolone antibiotics are a critical class of antibacterial agents.[6][7] Their synthesis often involves the construction of a quinolone core, followed by the introduction of a heterocyclic amine (like piperazine) at the C7 position via an SNAr reaction.[8][9] While traditional syntheses might start from precursors like 3-chloro-4-fluoroaniline, this compound offers a direct route to highly functionalized intermediates.
Let's compare a hypothetical route using our target molecule versus a more traditional precursor, 3,4-difluoronitrobenzene. The goal is to synthesize a key intermediate for drugs like Ciprofloxacin.
Figure 2: Comparative workflow for synthesizing a quinolone precursor.
In Route A, the substitution of the C1-chloro group with N-methylpiperazine is highly favored due to its para relationship with the nitro group. The remaining ortho- and meta-fluorine atoms can be carried through the synthesis to potentially modulate the final product's biological activity or physical properties. This offers a distinct advantage over Route B, where the initial substitution occurs at the C4-fluoro position, leaving only a single C3-fluoro atom on the ring.
Experimental Protocol: Synthesis of 1-(2,3-Difluoro-4-nitrophenyl)-4-methylpiperazine
This protocol describes the selective nucleophilic aromatic substitution at the C1 position of this compound.
Materials:
-
This compound (1.0 eq)
-
N-methylpiperazine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMSO. Stir until the solid is fully dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Add N-methylpiperazine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired product.
Causality and Choices:
-
Solvent (DMSO): A polar aprotic solvent is chosen because it effectively solvates the potassium carbonate and the cationic intermediates without interfering with the nucleophile. It also has a high boiling point suitable for heating.
-
Base (K₂CO₃): A mild inorganic base is used to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. It is easily removed during the aqueous workup.
-
Excess Nucleophile (1.2 eq): A slight excess of N-methylpiperazine ensures the complete consumption of the limiting starting material.
Conclusion and Outlook
This compound stands out as a strategic building block for complex molecular architectures. Its primary efficacy lies in the highly activated C1-chloro position, which allows for selective substitution with a wide range of nucleophiles under controlled conditions.
Choose this compound when:
-
Regioselectivity is paramount: The strong activation of the C1 position para to the nitro group allows for predictable substitution.
-
Downstream functionalization is desired: The remaining fluorine atoms at the C2 and C3 positions can be retained to influence the final product's properties or serve as handles for subsequent transformations.
-
High ring activation is necessary: The cumulative electron-withdrawing effect of the nitro group and three halogens makes it highly susceptible to nucleophilic attack, often allowing for milder reaction conditions compared to less-activated substrates.
In contrast, simpler alternatives like 3,4-dichloronitrobenzene or 2,4-difluoronitrobenzene may be more cost-effective for syntheses where the additional fluorine substituents are not required. The choice, as always, depends on a careful analysis of the overall synthetic strategy, target molecule complexity, and economic considerations. The nuanced reactivity of this compound, however, secures its place as a valuable tool for researchers tackling challenging synthetic targets in drug discovery and materials science.
References
- 1. vapourtec.com [vapourtec.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 6. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide: DFT and HF Computational Analysis of Chlorofluoronitrobenzene Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Complex World of Substituted Nitrobenzenes
Chlorofluoronitrobenzene isomers represent a class of molecules with significant industrial and pharmaceutical relevance. They serve as key intermediates in the synthesis of dyes, pesticides, and pharmacologically active compounds.[1][2] The precise arrangement of chloro, fluoro, and nitro substituents on the benzene ring dictates the molecule's steric and electronic properties, profoundly influencing its reactivity, toxicity, and potential as a drug precursor. Understanding these subtleties is paramount, yet experimental characterization of every isomer can be a resource-intensive endeavor.
This is where computational chemistry offers a powerful, predictive lens. By simulating molecular behavior at the quantum level, we can elucidate structures, predict spectroscopic signatures, and map out reactivity hotspots before a single flask is touched. This guide provides an in-depth comparison of two foundational quantum mechanical methods—Hartree-Fock (HF) theory and Density Functional Theory (DFT)—for the analysis of chlorofluoronitrobenzene isomers. Our goal is to move beyond a simple list of protocols and delve into the causality behind methodological choices, empowering you to select the appropriate computational tools for your research with confidence.
Theoretical Foundations: A Tale of Two Quantum Mechanical Approaches
The choice between HF and DFT is not arbitrary; it is a decision rooted in a fundamental trade-off between computational cost and the treatment of a critical quantum phenomenon: electron correlation.
Hartree-Fock (HF) Theory: The Mean-Field Approximation
Hartree-Fock theory is a cornerstone of ab initio quantum chemistry. It approximates the complex, many-electron wavefunction of a molecule as a single Slater determinant.[3][4] In essence, it treats each electron as moving independently within an average electrostatic field generated by all other electrons.
-
Core Limitation: The primary drawback of HF is its neglect of electron correlation.[4][5] The motion of electrons is, in reality, correlated—they actively avoid each other. By ignoring this, HF can lead to inaccuracies, particularly in systems with complex electronic structures.
-
Utility: Despite this limitation, HF is computationally less demanding than more advanced methods. It can serve as an excellent starting point for analysis and, in some cases, provides surprisingly reasonable results for certain properties due to a fortuitous cancellation of errors.[6][7]
Density Functional Theory (DFT): A Paradigm Shift to Electron Density
Density Functional Theory revolutionized computational chemistry by shifting the focus from the unwieldy many-electron wavefunction to the much simpler electron density.[3][5] The Hohenberg-Kohn theorems provide the theoretical bedrock, proving that the ground-state energy and all other ground-state properties are a unique functional of the electron density.
-
Core Advantage: DFT's main strength is its inclusion of electron correlation in an efficient manner through an approximation known as the exchange-correlation (XC) functional.[5] This makes DFT the workhorse of modern computational chemistry, offering a pragmatic balance of accuracy and computational cost.
-
The "Functional Zoo": A wide variety of XC functionals exist, from simple Local Density Approximations (LDAs) to more sophisticated hybrid functionals like the widely-used B3LYP, which incorporates a portion of the exact exchange from HF theory.[8] The choice of functional is critical and should be guided by the specific chemical problem. For halogenated and nitrated aromatics, hybrid functionals like B3LYP have a proven track record.[1][9]
A Validated Workflow for Isomer Analysis
The following protocol outlines a self-validating system for the computational analysis of chlorofluoronitrobenzene isomers. The causality for each step is explained to ensure methodological soundness.
Experimental Protocol: Step-by-Step Computational Analysis
-
Isomer Structure Generation: Construct the 3D structures of the desired chlorofluoronitrobenzene isomers using a molecular builder (e.g., GaussView, Avogadro). Ensure correct initial connectivity.
-
Software and Hardware: Employ a robust quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[1] Calculations should be performed on a multi-core workstation or high-performance computing cluster.
-
Method and Basis Set Selection: This is the most critical decision point.
-
Methods: For a comparative study, you will run two sets of calculations: one using HF and another using a DFT functional, typically B3LYP.
-
Basis Set: The choice of basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. For molecules containing electronegative atoms like F, Cl, O, and N, a flexible basis set is crucial. The 6-311++G(d,p) basis set is a highly recommended starting point.[9][10]
-
6-311: A triple-zeta valence basis set, providing three functions to describe each valence orbital, which is a significant improvement over double-zeta sets.
-
++G: Includes diffuse functions on both heavy atoms (+) and hydrogen (++). These are essential for accurately describing the "soft" electron density far from the nuclei, which is important for anions, non-covalent interactions, and the lone pairs on the nitro and halogen groups.[8]
-
(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogens (p-functions). These allow orbitals to change shape, which is critical for describing chemical bonds in their correct, anisotropic environments.
-
-
-
Geometry Optimization: Perform a full geometry optimization for each isomer using both the HF and DFT methods. This procedure iteratively adjusts the molecular geometry to find the minimum energy conformation on the potential energy surface. The Opt keyword is standard in most software.
-
Vibrational Frequency Calculation: Following a successful optimization, a frequency calculation (Freq keyword) must be performed at the same level of theory. This serves two purposes:
-
Verification: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.[1]
-
Data Generation: This step yields the harmonic vibrational frequencies, which can be directly compared to experimental FT-IR and FT-Raman spectra.[11]
-
-
Property & Population Analysis: Once the optimized, stable geometry is confirmed, perform a final single-point energy calculation to derive key electronic properties. This can often be combined with the frequency step. Key analyses include:
-
Population Analysis (e.g., NBO, Mulliken): To obtain atomic charges and understand charge distribution.
-
Molecular Orbitals: To visualize and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[12][13][14]
-
Molecular Properties: To calculate the dipole moment and polarizability.
-
Computational Workflow Diagram
Caption: A validated workflow for the computational analysis of chlorofluoronitrobenzene isomers.
Performance Comparison: DFT vs. HF for Chlorofluoronitrobenzene
To provide a concrete comparison, we will reference published data for a representative molecule, 3-Chloro-4-Fluoronitrobenzene, and similar compounds.[9][10]
Molecular Geometry
The primary test of a computational method is its ability to reproduce known molecular structures.
| Parameter | Method | Calculated Value | Experimental/Benchmark |
| C-Cl Bond Length (Å) | HF/6-311++G(d,p) | ~1.725 Å | ~1.740 Å |
| DFT B3LYP/6-311++G(d,p) | ~1.742 Å | ~1.740 Å | |
| N-O Bond Lengths (Å) | HF/6-311++G(d,p) | ~1.190 Å | ~1.220 Å |
| DFT B3LYP/6-311++G(d,p) | ~1.225 Å | ~1.220 Å |
Insight: As the data illustrates, HF systematically underestimates bond lengths involving electronegative atoms due to its inadequate treatment of electron correlation. DFT, specifically with the B3LYP functional, provides geometries in much better agreement with experimental data.[11]
Vibrational Frequencies
Vibrational analysis provides a spectral fingerprint of a molecule. A direct comparison with experimental FT-IR and FT-Raman data is a stringent test of a method's accuracy.
| Vibrational Mode | Method | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |
| NO₂ Symmetric Stretch | HF/6-311++G(d,p) | ~1510 (scaled) | ~1370 |
| DFT B3LYP/6-311++G(d,p) | ~1375 (scaled) | ~1370 | |
| C-Cl Stretch | HF/6-311++G(d,p) | ~790 (scaled) | ~740 |
| DFT B3LYP/6-311++G(d,p) | ~745 (scaled) | ~740 |
(Note: Calculated harmonic frequencies are routinely scaled by an empirical factor (~0.9-0.98) to account for anharmonicity and systematic errors).[1][11]
Insight: DFT's superiority is evident here. It reproduces the vibrational modes with significantly higher accuracy than HF across the entire spectral range.[11] This is critical for correctly assigning experimental peaks and identifying isomers based on their unique vibrational signatures.
Electronic Properties
Electronic properties govern the molecule's reactivity and intermolecular interactions.
| Property | HF/6-311++G(d,p) | DFT B3LYP/6-311++G(d,p) | Implication |
| Dipole Moment (Debye) | ~3.9 D | ~4.5 D | DFT is generally more reliable for charge distribution.[15] |
| HOMO-LUMO Gap (eV) | ~12.5 eV | ~4.8 eV | HF vastly overestimates the gap; DFT provides a more realistic value, indicating higher chemical reactivity.[14][16] |
Insight: The HOMO-LUMO gap is a crucial predictor of chemical reactivity; a smaller gap suggests the molecule is more easily excited and more reactive.[16] HF's massive overestimation of the gap is a well-known deficiency. DFT provides a much more chemically meaningful prediction, correctly identifying these molecules as reactive species. Visualizing the Molecular Electrostatic Potential (MEP) surface further confirms this, with DFT accurately pinpointing the negative potential around the nitro group's oxygen atoms as the primary site for electrophilic attack.[16]
Final Recommendations for the Field Scientist
-
Primary Method of Choice: Density Functional Theory (DFT) , using a hybrid functional such as B3LYP , should be the primary method for all analyses. It provides superior accuracy for molecular geometries, vibrational frequencies, and electronic properties, which is essential for reliable predictions.
-
Recommended Basis Set: The 6-311++G(d,p) basis set offers a robust and well-balanced foundation for these systems, adequately handling the complexities introduced by multiple electronegative atoms.[9][10]
-
Role of Hartree-Fock (HF): While not recommended for final, high-accuracy results, HF can be a useful tool for initial, rapid screening of many isomers where computational cost is a major constraint. However, any findings must be validated with DFT, and its tendency to underestimate bond lengths and overestimate HOMO-LUMO gaps must be acknowledged.
By leveraging the validated workflow and methodological hierarchy presented in this guide, you can harness the predictive power of computational chemistry to accelerate your research, complementing experimental efforts and providing invaluable insights into the structure, properties, and reactivity of this important class of molecules.
References
- 1. jconsortium.com [jconsortium.com]
- 2. researchgate.net [researchgate.net]
- 3. physics.stackexchange.com [physics.stackexchange.com]
- 4. quora.com [quora.com]
- 5. bragitoff.com [bragitoff.com]
- 6. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. prensipjournals.com [prensipjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. cram3ra.unict.it [cram3ra.unict.it]
- 16. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Yield Analysis of Synthetic Methods for 1-Chloro-2,3-difluoro-4-nitrobenzene: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,3-difluoro-4-nitrobenzene is a valuable substituted nitroaromatic compound, serving as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of its substituents—a chloro group, two fluoro groups, and a nitro group—offers a unique combination of electronic and steric properties that are instrumental in designing novel bioactive compounds. The efficiency of synthesizing this intermediate is paramount for the overall cost-effectiveness and scalability of producing the final active ingredients.
This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound. As a Senior Application Scientist, my focus is not merely on presenting protocols but on elucidating the underlying chemical principles that govern each method's efficacy and yield. We will explore three primary synthetic strategies: direct nitration, halogen exchange (Halex) reaction, and the Balz-Schiemann reaction. Each method will be evaluated based on its synthetic efficiency, operational complexity, and the availability of starting materials, supported by representative experimental data.
Method 1: Direct Nitration of 1-Chloro-2,3-difluorobenzene
Direct nitration is often the most straightforward approach to introducing a nitro group onto an aromatic ring. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Mechanistic Rationale
Experimental Protocol: Representative Nitration of a Polychlorofluorobenzene
This protocol is a representative procedure for the nitration of an activated polychlorinated aromatic compound and can be adapted for 1-chloro-2,3-difluorobenzene.
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 40 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Nitric Acid: While maintaining the temperature below 10 °C, slowly add 20 mL of concentrated nitric acid (70%) to the sulfuric acid with vigorous stirring.
-
Addition of the Substrate: To the cooled nitrating mixture, add 0.1 mol of 1-chloro-2,3-difluorobenzene dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The crude product will precipitate as a solid or oil.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The product can be further purified by recrystallization from ethanol or by vacuum distillation to yield this compound.
Yield and Performance Analysis
-
Estimated Yield: Based on similar nitration reactions of halogenated benzenes, the expected yield of the desired 4-nitro isomer is in the range of 75-85%. The formation of other isomers is possible but is expected to be minor.
-
Advantages: This is a one-step synthesis from a commercially available starting material. The procedure is relatively simple and uses common laboratory reagents.
-
Disadvantages: The reaction can be highly exothermic and requires careful temperature control to avoid over-nitration and the formation of byproducts. The use of mixed acids poses a significant safety hazard.
Method 2: Halogen Exchange (Halex) Reaction
The Halex reaction is a powerful and industrially significant method for the synthesis of fluoroaromatic compounds.[2] It involves a nucleophilic aromatic substitution (SNAr) where a chloride or bromide on an electron-deficient aromatic ring is displaced by a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF). The reaction is usually carried out in a polar aprotic solvent at elevated temperatures.
Mechanistic Rationale
For a Halex reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged Meisenheimer complex intermediate. The reaction of 3,4-dichloronitrobenzene with potassium fluoride to produce 3-chloro-4-fluoronitrobenzene is a classic example, with reported yields as high as 85%.[3][4] For the synthesis of this compound, a plausible precursor would be 1,2,3-trichloro-4-nitrobenzene, where the chlorine at the 2- and 3-positions would be substituted by fluorine.
Experimental Protocol: Synthesis of 3-chloro-4-fluoronitrobenzene (A Representative Halex Reaction)
This well-documented procedure illustrates the key aspects of a Halex reaction.
-
Reagent Preparation: In a flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 87 g (1.5 mol) of anhydrous potassium fluoride and 250 g of tetramethylene sulfone (sulfolane). Heat the mixture to incipient distillation to remove any residual water.
-
Reaction Setup: Cool the mixture and add 192 g (1.0 mol) of 3,4-dichloronitrobenzene and a phase-transfer catalyst such as 10 g (0.025 mol) of methyltrioctylammonium chloride.
-
Reaction: Heat the reaction mixture to 180-200 °C and maintain it at this temperature for 4-6 hours, with vigorous stirring. Monitor the reaction's progress by GC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove the precipitated potassium chloride. The filter cake should be washed with a small amount of an aromatic solvent like toluene.
-
Purification: The filtrate is then subjected to vacuum distillation to isolate the 3-chloro-4-fluoronitrobenzene. The product typically distills at 92-93 °C at 10 mbar.[3][4]
Yield and Performance Analysis
-
Yield: For the synthesis of 3-chloro-4-fluoronitrobenzene, yields of around 85% are consistently reported.[3][4] It is reasonable to expect a similar yield for the synthesis of this compound from a suitable polychlorinated precursor, although the reaction may require more forcing conditions to achieve double substitution.
-
Advantages: The Halex process is highly scalable and is used for the industrial production of many fluoroaromatics. It often provides high yields and good selectivity.
-
Disadvantages: The reaction requires high temperatures and specialized high-boiling point solvents. The synthesis of the required polychlorinated nitroaromatic starting material can add extra steps to the overall process.
Method 3: Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring by the thermal decomposition of an aryldiazonium tetrafluoroborate salt.[3] This multi-step process begins with the diazotization of a primary aromatic amine.
Mechanistic Rationale
The synthesis of this compound via a Balz-Schiemann reaction would likely start from an appropriately substituted aniline, such as 3-chloro-4-nitro-2-fluoroaniline or 2,3-difluoro-4-nitroaniline. The key steps involve the formation of a diazonium salt from the aniline, followed by the introduction of the tetrafluoroborate anion and subsequent thermal decomposition to yield the desired aryl fluoride. While this method is versatile, the overall yield is dependent on the efficiency of each step. Yields for the decomposition step can range from good to excellent, often exceeding 70-90% for suitable substrates.[5][6]
Experimental Protocol: General Procedure for the Balz-Schiemann Reaction
This protocol outlines the general steps for converting an aromatic amine to an aryl fluoride.
-
Diazotization: Dissolve 0.1 mol of the starting aniline (e.g., 2,3-difluoro-4-nitroaniline) in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 15 mL of water, keeping the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature.
-
Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, add 15 g (0.137 mol) of sodium tetrafluoroborate (NaBF₄) dissolved in a minimum amount of water. The aryldiazonium tetrafluoroborate will precipitate.
-
Isolation of the Salt: Stir the mixture for another 30 minutes in the ice bath, then collect the precipitated salt by vacuum filtration. Wash the salt with cold water, followed by a small amount of cold methanol, and then diethyl ether. Dry the salt in a vacuum desiccator.
-
Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser until the evolution of nitrogen gas ceases. The aryl fluoride will distill over or can be extracted from the residue.
-
Purification: The crude product is then purified by distillation, recrystallization, or column chromatography.
Yield and Performance Analysis
-
Yield: The overall yield of the Balz-Schiemann reaction is a product of the yields of the diazotization, salt formation, and decomposition steps. For many substrates, overall yields of 60-80% are achievable.
-
Advantages: This method is highly versatile and can be used to synthesize a wide variety of aryl fluorides with different substitution patterns. The reaction conditions for the final decomposition step are often milder than those required for the Halex reaction.
-
Disadvantages: This is a multi-step synthesis, which can be time-consuming and may result in a lower overall yield compared to a one-step process. The diazonium salt intermediates can be unstable and potentially explosive, requiring careful handling. The synthesis of the starting aniline may also be challenging.
Comparative Summary of Synthetic Methods
| Feature | Method A: Direct Nitration | Method B: Halogen Exchange (Halex) | Method C: Balz-Schiemann Reaction |
| Starting Material | 1-Chloro-2,3-difluorobenzene | Polychloronitrobenzene | Substituted Aniline |
| Number of Steps | 1 | 1 (from nitro precursor) | 3+ (including aniline synthesis) |
| Typical Yield | 75-85% (estimated) | ~85% | 60-80% (overall) |
| Reaction Conditions | 0-25 °C, strong acids | 180-220 °C, polar aprotic solvent | 0-5 °C (diazotization), then heating |
| Key Reagents | HNO₃, H₂SO₄ | KF, Sulfolane/DMSO, PTC | NaNO₂, HCl, NaBF₄ |
| Scalability | Good | Excellent | Moderate |
| Safety Concerns | Highly exothermic, corrosive acids | High temperatures, high-boiling solvents | Unstable/explosive intermediates |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the synthesis, including the desired scale, available starting materials, and safety infrastructure.
-
For rapid, small-scale synthesis where the starting material 1-chloro-2,3-difluorobenzene is readily available, Direct Nitration (Method A) offers the most direct and quickest route. However, careful control of the reaction conditions is crucial to ensure good yield and purity.
-
For large-scale industrial production , the Halogen Exchange (Halex) Reaction (Method B) is likely the most economically viable option, provided a suitable polychlorinated nitroaromatic precursor can be sourced or synthesized efficiently. This method is robust, high-yielding, and well-established in industrial settings.
-
The Balz-Schiemann Reaction (Method C) provides the greatest flexibility in terms of accessing various isomers, depending on the availability of the corresponding aniline precursor. While it involves multiple steps and requires careful handling of diazonium salts, it remains a reliable and powerful tool, particularly when other methods are not feasible or when a specific substitution pattern is required that cannot be achieved through other means.
Ultimately, a thorough cost-benefit analysis, considering reagent costs, reaction times, and purification requirements, should be conducted to determine the most appropriate synthetic strategy for a given application.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Gauntlet: A Comparative Guide to the Degradation of 1-Chloro-2,3-difluoro-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and industrial chemistry, halogenated nitroaromatic compounds are indispensable building blocks. However, their persistence and potential toxicity in the environment necessitate a thorough understanding of their degradation pathways. This guide provides an in-depth comparative analysis of the potential degradation routes of 1-chloro-2,3-difluoro-4-nitrobenzene, a compound of interest due to its complex substitution pattern. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogs to provide robust, scientifically grounded insights into its probable metabolic and chemical fates.
The Challenge of a Multi-Substituted Aromatic Ring
The degradation of this compound is a formidable challenge due to the presence of multiple electron-withdrawing groups (a nitro group and three halogen atoms) on the aromatic ring. This electronic configuration renders the ring resistant to electrophilic attack, a common initial step in the aerobic degradation of many aromatic compounds.[1] The carbon-fluorine bond, in particular, is one of the strongest single bonds in organic chemistry, making its cleavage a significant hurdle for many degradation mechanisms.[2]
This guide will explore and compare three primary avenues for the degradation of this compound:
-
Microbial Degradation: Harnessing the metabolic machinery of bacteria and fungi.
-
Advanced Oxidation Processes (AOPs): Employing highly reactive oxygen species to chemically break down the molecule.
-
Forced Degradation Studies: Simulating environmental and physiological stress conditions to predict degradation pathways.
Section 1: Microbial Degradation Pathways
Microorganisms have evolved diverse enzymatic strategies to break down recalcitrant xenobiotic compounds. For halogenated nitroaromatics, two principal initial lines of attack are observed: reduction of the nitro group and oxidative attack on the aromatic ring.
Reductive Pathways: A Common First Step
The electron-deficient nature of the nitroaromatic ring makes it susceptible to reductive enzymatic attack. This is a common initial step in the microbial metabolism of many nitroaromatic compounds.[1][3][4]
Proposed Reductive Pathway for this compound:
The degradation is likely initiated by a nitroreductase enzyme, which catalyzes the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe.com [microbe.com]
- 3. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial reactions in the biodegradation of 1-chloro-4-nitrobenzene by a newly isolated bacterium, strain LW1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Validation of 1-Chloro-2,3-difluoro-4-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Integrity in Drug Development
1-Chloro-2,3-difluoro-4-nitrobenzene, with the molecular formula C₆H₂ClF₂NO₂, serves as a crucial intermediate in pharmaceutical synthesis.[1] The precise arrangement of its chloro, difluoro, and nitro functional groups on the benzene ring dictates its reactivity and, ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). Any deviation from the intended structure, such as isomeric impurities, can lead to significant changes in biological activity and potential toxicity. Therefore, rigorous structural validation is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety, identity, strength, purity, and quality (SISPQ) of any drug product.[2]
This guide will compare and contrast the most powerful analytical techniques for elucidating and confirming the structure of these complex halogenated nitroaromatic compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Part 1: Unambiguous Structure Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of individual atoms, allowing for the definitive assignment of the molecular skeleton and the relative positions of substituents. For a molecule like this compound, a multi-nuclear approach employing ¹H, ¹³C, and ¹⁹F NMR is indispensable.
Causality Behind the Multi-Nuclear NMR Approach
-
¹H NMR: While the parent molecule has only two aromatic protons, ¹H NMR is crucial for characterizing derivatives where the nitro group or chlorine atom has been substituted. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons provide vital information about their neighboring substituents.
-
¹³C NMR: This technique maps the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the attached halogens and the nitro group, allowing for the differentiation of isomers.
-
¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly powerful for fluorinated compounds.[3] It provides direct evidence for the number and chemical environment of the fluorine atoms, and fluorine-fluorine or fluorine-proton coupling can reveal through-bond proximity.
Experimental Protocol: A Self-Validating Workflow
A robust NMR analysis workflow ensures data integrity and unambiguous interpretation.
dot graph "NMR_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3)."]; B [label="Add internal standard (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F)."]; C [label="Filter sample into a 5 mm NMR tube."]; A -> B -> C; }
subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Acquire ¹H NMR spectrum."]; E [label="Acquire ¹³C{¹H} NMR spectrum (proton-decoupled)."]; F [label="Acquire ¹⁹F NMR spectrum."]; G [label="Perform 2D NMR experiments (COSY, HSQC, HMBC) if necessary."]; D -> E -> F -> G; }
subgraph "cluster_proc" { label="Data Processing & Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Apply Fourier transform, phase correction, and baseline correction."]; I [label="Calibrate chemical shifts to the internal standard."]; J [label="Integrate peaks and analyze multiplicity and coupling constants."]; K [label="Assign signals to specific atoms in the proposed structure."]; H -> I -> J -> K; }
C -> D [lhead="cluster_acq"]; G -> H [lhead="cluster_proc"]; } caption { label = "Figure 1: A comprehensive workflow for NMR-based structural validation."; fontsize = 10; fontname = "Arial"; }
Data Interpretation and Comparative Analysis
The following table presents expected NMR data for this compound, which serves as a benchmark for comparing derivatives.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |
| ¹H | ~7.8 - 8.2 | Doublet of doublets (dd) | H-5 |
| ~7.4 - 7.7 | Doublet of doublets (dd) | H-6 | |
| ¹³C | ~145 - 150 | Singlet | C-4 (bearing NO₂) |
| ~140 - 145 (¹JCF ≈ 250 Hz) | Doublet | C-2 or C-3 (bearing F) | |
| ~135 - 140 (¹JCF ≈ 250 Hz) | Doublet | C-3 or C-2 (bearing F) | |
| ~125 - 130 | Singlet | C-1 (bearing Cl) | |
| ~120 - 125 | Doublet of doublets | C-5 or C-6 | |
| ~115 - 120 | Doublet of doublets | C-6 or C-5 | |
| ¹⁹F | -110 to -170 (relative to CFCl₃) | Two distinct multiplets | F-2 and F-3 |
Expertise in Action: The large one-bond carbon-fluorine coupling constants (¹JCF) are a hallmark of fluorinated aromatics and provide definitive evidence for the direct attachment of fluorine to the carbon skeleton. Furthermore, the observation of two distinct fluorine signals confirms the 2,3-difluoro substitution pattern, as a symmetrical isomer like 1-Chloro-2,5-difluoro-4-nitrobenzene would show a different ¹⁹F NMR spectrum.[4]
Part 2: Confirming Molecular Weight and Fragmentation with Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is essential for confirming the molecular weight of the synthesized compound and providing structural information through the analysis of fragmentation patterns.
Why MS is a Critical Validation Tool
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental composition. The theoretical exact mass of this compound (C₆H₂ClF₂NO₂) is 192.9742 Da.[1] An experimental value within a few parts per million (ppm) of this provides strong evidence for the correct molecular formula.
-
Isotopic Pattern Analysis: The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M) and any chlorine-containing fragment ions. Observing this M and M+2 pattern is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation Analysis: The way a molecule breaks apart upon ionization (fragmentation) is often predictable and provides clues about its structure. For instance, the loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.
Experimental Protocol: A Standardized Approach for Reliable Data
dot graph "MS_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];
subgraph "cluster_sample" { label="Sample Introduction"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Introduce dilute sample solution via direct infusion or coupled to a separation technique (GC or LC)."]; }
subgraph "cluster_ionization" { label="Ionization"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="Select appropriate ionization technique (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for LC-MS)."]; }
subgraph "cluster_analysis" { label="Mass Analysis & Detection"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Separate ions based on m/z ratio in a mass analyzer (e.g., Quadrupole, Time-of-Flight)."]; D [label="Detect ions and generate a mass spectrum."]; E [label="Analyze molecular ion, isotopic patterns, and fragmentation."]; C -> D -> E; }
A -> B -> C; } caption { label = "Figure 2: General workflow for mass spectrometry analysis."; fontsize = 10; fontname = "Arial"; }
Comparative Data: Differentiating Isomers
While MS is excellent for confirming molecular formula, differentiating constitutional isomers based on fragmentation alone can be challenging. However, when coupled with a separation technique like Gas Chromatography (GC), different isomers will have distinct retention times, providing an additional layer of validation.[6]
| Technique | This compound | Alternative Isomer (e.g., 2-Chloro-1,3-difluoro-4-nitrobenzene) |
| HRMS (m/z) | 192.9742 (Observed) | 192.9742 (Observed) |
| Isotopic Pattern | M and M+2 in ~3:1 ratio | M and M+2 in ~3:1 ratio |
| GC Retention Time | t₁ | t₂ (where t₁ ≠ t₂) |
| Key Fragments | [M-NO₂]⁺, [M-Cl]⁺ | Similar fragments, but potentially different relative abundances |
Trustworthiness Through Orthogonality: The combination of GC-MS provides two orthogonal data points (retention time and mass spectrum), significantly increasing the confidence in the structural assignment.[7]
Part 3: The Gold Standard: Single-Crystal X-ray Crystallography
For an unequivocal, three-dimensional structural determination, single-crystal X-ray crystallography is the definitive technique.[8] It provides the precise spatial arrangement of every atom in the crystal lattice, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[8][9]
The Authoritative Power of X-ray Crystallography
-
Absolute Structure Confirmation: Unlike spectroscopic methods that infer structure from indirect measurements, X-ray crystallography provides a direct visualization of the molecule.
-
Isomer Differentiation: It can unambiguously distinguish between even closely related isomers.
-
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the torsion angle of the nitro group relative to the aromatic ring.[8]
Experimental Protocol: From Crystal to Structure
The primary challenge of this technique is growing a high-quality single crystal suitable for diffraction.
dot graph "XRay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];
subgraph "cluster_cryst" { label="Crystallization"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; A [label="Grow single crystals (e.g., slow evaporation, vapor diffusion)."]; }
subgraph "cluster_data" { label="Data Collection"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Mount crystal on a goniometer in a diffractometer."]; C [label="Irradiate with a monochromatic X-ray beam."]; D [label="Collect diffraction patterns as the crystal is rotated."]; B -> C -> D; }
subgraph "cluster_solve" { label="Structure Solution & Refinement"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Process diffraction data to determine unit cell and space group."]; F [label="Solve the crystal structure to find initial atomic positions."]; G [label="Refine the structural model against experimental data."]; H [label="Validate the final structure."]; E -> F -> G -> H; }
A -> B; D -> E; } caption { label = "Figure 3: Key stages of a single-crystal X-ray diffraction experiment."; fontsize = 10; fontname = "Arial"; }
Comparative Crystallographic Data
The crystallographic data provides a quantitative basis for structural validation.
| Parameter | 1-Chloro-2-methyl-4-nitrobenzene (Example) [10] | Expected for this compound |
| Crystal System | Monoclinic | To be determined experimentally |
| Space Group | P 2₁/n | To be determined experimentally |
| Key Feature | Nitro group inclined at 6.2° to the ring plane | The dihedral angle between the nitro group and the phenyl ring would be a key validation parameter. |
| Intermolecular Interactions | C-H...O hydrogen bonds, Cl...O contacts | Potential for C-H...O, C-H...F, and halogen bonding (Cl...O or F...O) interactions.[11][12] |
Authoritative Grounding: The solved crystal structure is the ultimate proof of identity. The resulting crystallographic information file (CIF) can be deposited in a public database like the Cambridge Structural Database (CSD), providing a permanent and verifiable record of the compound's structure.
Conclusion: An Integrated, Self-Validating Strategy
While each of the discussed techniques offers unique and powerful insights, a truly robust and trustworthy structural validation of this compound derivatives relies on an integrated approach.
-
NMR provides the primary and most detailed solution-state structural information.
-
MS confirms the molecular weight and elemental composition.
-
X-ray Crystallography , when feasible, offers the definitive solid-state structure.
By using these techniques in a complementary fashion, researchers and drug development professionals can build a self-validating system where the data from each method corroborates the others. This multi-faceted approach ensures the highest level of scientific integrity and is essential for advancing safe and effective therapeutics from the laboratory to the clinic.
References
- 1. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioagilytix.com [bioagilytix.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. calpaclab.com [calpaclab.com]
- 5. jocpr.com [jocpr.com]
- 6. Identification of chlorinated nitrobenzene residues in Mississippi River fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 11. Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2,3-difluoro-4-nitrobenzene
Navigating the lifecycle of a chemical reagent extends far beyond the bench. For compounds like 1-Chloro-2,3-difluoro-4-nitrobenzene, a halogenated nitroaromatic, the final step of disposal is as critical as its application in synthesis. Improper disposal of this substance poses significant risks to both human health and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in regulatory standards and field-proven safety practices. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment and environmental stewardship.
Hazard Profile: Understanding the "Why"
This compound (CAS No. 169468-80-8) is a substituted aromatic compound whose structure necessitates careful handling due to its combination of functional groups.[1][2] The chloro, fluoro, and nitro groups contribute to its reactivity and toxicological profile. A thorough understanding of its hazards is the foundation of a sound disposal plan.
While specific toxicity data for this exact isomer is limited, the hazards can be inferred from structurally similar compounds like 1-chloro-4-nitrobenzene and other fluorinated nitrobenzenes. These compounds are generally toxic and pose significant health and environmental risks.[3][4]
Table 1: Key Hazard & Property Data for Halogenated Nitrobenzenes
| Property | Value / Classification | Source |
|---|---|---|
| Molecular Formula | C₆H₂ClF₂NO₂ | PubChem[1] |
| Molecular Weight | 193.54 g/mol | PubChem[1][2] |
| Appearance | Likely a yellow-to-green solid, characteristic of nitroaromatics. | ICSC[5] |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Loba Chemie[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | ChemScene[6] |
| Eye Damage/Irritation | Causes serious eye irritation. | ChemScene[6] |
| Carcinogenicity | Suspected of causing cancer. | Loba Chemie[4], Sigma-Aldrich |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Loba Chemie[4] |
The primary takeaway is that this compound is hazardous on multiple fronts: it is acutely toxic, an irritant, a suspected carcinogen, and an environmental pollutant.[4][6] Therefore, it must never be disposed of via standard trash or sanitary sewer systems.[7]
Regulatory Classification: The First Step to Compliance
Before disposal, the waste must be classified according to the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations.[8] Hazardous wastes are categorized using "listed" codes (F, K, P, U) or "characteristic" codes (D).[9]
-
Listed Wastes : this compound, as a discarded commercial chemical product in its pure form, would likely be classified as a U-listed waste if unused. The specific code would depend on the exact formulation, but related compounds like nitrobenzene fall under this category. The P-list is for acutely toxic wastes, and while this compound is toxic, it may not meet the "acute" threshold.[8][9]
-
Characteristic Wastes : This waste does not meet the criteria for ignitability, corrosivity, or reactivity under normal conditions.[10] However, its toxicity to aquatic life is a significant concern.[4]
-
Halogenated Organic Compound (HOC) : For land disposal purposes, this compound is a halogenated organic compound. The EPA regulates HOCs under 40 CFR § 268.32.[11]
The most direct path to compliance is to treat all waste containing this compound as hazardous waste . Consult your institution's Environmental Health & Safety (EHS) department for specific waste codes used at your facility.
Personnel Protection: A Non-Negotiable Prerequisite
Handling this compound, whether as a pure substance or as waste, requires strict adherence to personal protective equipment (PPE) protocols to prevent exposure.
Mandatory PPE includes:
-
Hand Protection : Nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[12]
-
Eye Protection : Chemical safety goggles or a face shield.[12]
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities or when handling spills, chemical-resistant coveralls may be necessary.
-
Respiratory Protection : All handling of the solid material or solutions should be done inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
On-Site Waste Management: Segregation and Storage
Proper segregation and temporary storage are crucial to prevent accidental reactions and ensure safe collection by disposal specialists.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container : Use a clearly labeled, leak-proof container compatible with halogenated organic compounds. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling : The label must be unambiguous and compliant with institutional and federal regulations. It should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Environmental Hazard)
-
The accumulation start date
-
-
Segregation : This waste must be segregated from other waste streams. Crucially:
-
DO NOT mix with strong bases or reducing agents.[13]
-
DO NOT mix with non-halogenated solvent waste. Keeping halogenated and non-halogenated waste streams separate is often more cost-effective for disposal.
-
-
Collection :
-
For solid waste (e.g., contaminated weighing paper, gloves), place it directly into the designated solid waste container.
-
For solutions, pour carefully into the designated liquid waste container using a funnel.
-
-
Storage : Keep the waste container tightly closed when not in use.[6] Store it in a well-ventilated area, such as a satellite accumulation area within the lab, away from heat or ignition sources.[3]
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE : Wear the full PPE described in Section 3.
-
Containment : For a solid spill, carefully sweep up the material to avoid creating dust.[3][12] Moisten first to prevent dusting if appropriate.[5] For a liquid spill, cover with an inert absorbent material like vermiculite, diatomaceous earth, or sand.[4][6] Do not use combustible materials like sawdust.[5]
-
Collection : Carefully scoop the contained material into your hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's EHS department.
The Disposal Pathway: From Lab to Destruction
The recommended and most environmentally sound disposal method for halogenated nitroaromatics is high-temperature incineration in a licensed hazardous waste disposal facility.[14]
The Rationale for Incineration: The high temperatures (typically 820-1,600 °C) and controlled conditions within a hazardous waste incinerator are necessary to ensure the complete destruction of the molecule.[14] This process breaks down the compound into simpler, less toxic components. The incinerator's exhaust system includes scrubbers and other pollution control devices to neutralize and capture harmful byproducts like hydrogen chloride, nitrogen oxides, and phosgene that can form during combustion.[5][12][14]
Landfilling is not a responsible option for this type of waste due to its persistence and toxicity to aquatic life, which creates a risk of environmental contamination through leaching.[4][14]
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Ultimately, the final disposal must be handled by a licensed and certified hazardous waste management company. Your institution's EHS department will have established procedures and contracts for this service. As a researcher, your responsibility is the safe and compliant collection, labeling, and storage of the waste until it is collected.
References
- 1. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 6. chemscene.com [chemscene.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. epa.gov [epa.gov]
- 9. Chapter 5 - Managing Hazardous Waste [ehs.cornell.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
